molecular formula C5H10N2 B106811 2-(Isopropylamino)acetonitrile CAS No. 16728-80-6

2-(Isopropylamino)acetonitrile

Cat. No.: B106811
CAS No.: 16728-80-6
M. Wt: 98.15 g/mol
InChI Key: KCMLHEAFFIUPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropylamino)acetonitrile is a specialized chemical building block belonging to the class of amino-acetonitrile derivatives (AADs). This compound is of significant research interest primarily due to its role as a key precursor in the synthesis of novel anthelmintic agents . The AAD class has demonstrated high efficacy against parasitic nematode species, including strains resistant to commonly available broad-spectrum anthelmintics, making this compound vital for developing new veterinary and pharmaceutical treatments . Its structural motif, featuring both an amino and a nitrile functional group, provides versatile reactivity for further chemical transformations. The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines, enabling the synthesis of a wide range of complex nitrogen-containing molecules and heterocycles valuable in medicinal chemistry . Researchers utilize this compound in organic synthesis methodology development, including metal-catalyzed cyanomethylation and electrochemical conversions, to access structurally diverse compound libraries for biological evaluation . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propan-2-ylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5(2)7-4-3-6/h5,7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMLHEAFFIUPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380949
Record name 2-(isopropylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16728-80-6
Record name 2-(isopropylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(propan-2-yl)amino]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Isopropylamino)acetonitrile CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Isopropylamino)acetonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in synthetic organic chemistry and drug discovery. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol with mechanistic insights, discuss modern analytical characterization techniques, and survey its potential applications as a molecular building block. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering expert insights into the handling, synthesis, and strategic utilization of this compound. The CAS Number for this compound is 16728-80-6 .[1][2] Its more common hydrochloride salt is registered under CAS Number 38737-90-5 .[3][4]

Introduction & Strategic Significance

This compound is an aliphatic aminonitrile that serves as a valuable precursor in the synthesis of more complex molecular architectures. Its structure, featuring a secondary amine and a nitrile group on an ethyl backbone, offers two distinct and reactive functional handles. This duality makes it an attractive starting material for generating diverse libraries of compounds, particularly in the early stages of drug development. The nitrile group can be elaborated into amines, amides, or carboxylic acids, while the secondary amine provides a site for N-alkylation, acylation, or other modifications. Understanding the properties and reactivity of this molecule is crucial for leveraging its full synthetic potential.

Physicochemical & Handling Properties

A thorough understanding of a compound's properties is foundational to its effective and safe use in a laboratory setting. The data presented below has been consolidated from leading chemical suppliers and safety data sheets.

Key Properties

All quantitative data for this compound and its common hydrochloride salt are summarized in the table below for ease of comparison.

PropertyThis compound (Free Base)This compound HClSource(s)
CAS Number 16728-80-638737-90-5[1][2]
Molecular Formula C₅H₁₀N₂C₅H₁₁ClN₂[2]
Molecular Weight 98.15 g/mol 134.61 g/mol [2]
Appearance Not specified; likely a liquidSolid[3]
Purity (Typical) >95%>95%
Storage Temperature Room TemperatureRoom Temperature, Inert Atmosphere[3]
InChI Key GZZYFHKZHVRTGM-UHFFFAOYSA-NGZZYFHKZHVRTGM-UHFFFAOYSA-N[3]
Safety, Handling, and Storage

As with all nitrile-containing compounds, this compound must be handled with care due to its potential toxicity. The nitrile group can be metabolized in the body to release cyanide, which can lead to toxic effects with a delayed onset.[5][6]

  • Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[7][8][9][10] It is also known to cause serious eye irritation.[7][8]

  • Personal Protective Equipment (PPE): All work should be conducted in a certified chemical fume hood.[8] Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[7]

  • Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[7][11] For the hydrochloride salt, storage under an inert atmosphere is recommended to prevent degradation.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Synthesis and Mechanistic Insights

The synthesis of α-aminonitriles is a cornerstone reaction in organic chemistry, most classically achieved via the Strecker synthesis. A similar, highly effective one-pot methodology can be applied for the preparation of this compound from readily available starting materials.

Experimental Protocol: One-Pot Synthesis

This protocol describes a modified Strecker-type reaction. The causality behind this choice is its high efficiency and the use of inexpensive, common reagents. The reaction proceeds through the in-situ formation of an iminium ion, which is then trapped by a cyanide nucleophile.

Reagents:

  • Isopropylamine

  • Formaldehyde (37% aqueous solution)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (for salt formation, if desired)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0-5 °C), combine isopropylamine (1.0 eq) with water.

  • Iminium Formation: While stirring vigorously, slowly add aqueous formaldehyde (1.0 eq) to the cooled amine solution. The reaction is exothermic; maintain the temperature below 10 °C. This step forms the corresponding N-isopropylmethaniminium ion in situ. The rationale for cooling is to control the reaction rate and prevent side reactions.

  • Cyanide Addition: In a separate flask, dissolve sodium cyanide (1.05 eq) in a minimal amount of cold water. CAUTION: Sodium cyanide is extremely toxic. Handle only in a fume hood with appropriate PPE. Slowly add the cyanide solution dropwise to the reaction mixture. A white precipitate may form.

  • Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours or until TLC/GC-MS analysis indicates the consumption of starting materials.

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. The use of an organic solvent isolates the less polar product from the aqueous salts and reagents.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process described above.

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Workup & Purification A Isopropylamine D Step 1: Mix Amine & Formaldehyde (0-5 °C) A->D B Formaldehyde B->D C Sodium Cyanide F Step 2: Add Cyanide Solution C->F E In-situ Iminium Ion Formation D->E E->F G Step 3: Stir & React F->G H Aqueous Workup & Extraction with DCM G->H I Dry & Concentrate H->I J Vacuum Distillation I->J K Final Product: This compound J->K

Caption: One-pot synthesis workflow for this compound.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a suite of analytical techniques must be employed. This self-validating system confirms the molecular structure and quantifies any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight. The sample is vaporized and separated on a GC column, with the mass spectrometer providing the mass-to-charge ratio of the parent ion and its fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expected signals would include a septet and doublet for the isopropyl group, a singlet for the methylene group between the nitrogen and nitrile, and a broad singlet for the N-H proton.

    • ¹³C NMR: Confirms the carbon skeleton. Distinct signals for the nitrile carbon, the isopropyl carbons, and the methylene carbon are expected.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the functional groups present. A sharp, medium-intensity peak around 2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. A peak in the 3300-3400 cm⁻¹ region would indicate the N-H stretch of the secondary amine.

  • High-Performance Liquid Chromatography (HPLC): Acetonitrile is a common solvent in HPLC analysis, valued for its UV transparency and ability to dissolve a wide range of compounds.[5][12][13] HPLC with a UV or MS detector is an excellent method for determining the purity of this compound with high precision.[14][15][16]

Applications in Research and Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. It is classified as a key "Building Block and Intermediate" for creating more elaborate molecules.

Key Chemical Transformations
  • Nitrile Group Reduction: The nitrile can be readily reduced to a primary amine using reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel). This transformation yields N¹-isopropylethane-1,2-diamine, a valuable bidentate ligand and pharmaceutical intermediate.

  • Nitrile Group Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-(isopropylamino)acetic acid, a non-proteinogenic amino acid derivative.

  • Secondary Amine Functionalization: The N-H bond can be easily alkylated, acylated, or used in reductive amination reactions to build molecular complexity. For instance, reaction with an acyl chloride would yield an N-acyl-N-isopropylaminoacetonitrile.

Potential Synthetic Pathways Diagram

The diagram below visualizes the primary transformation pathways available from the this compound core structure, highlighting its versatility.

G cluster_transformations Chemical Transformations cluster_products Derivative Products start This compound reduction Reduction (e.g., LiAlH₄) start->reduction [ 1 ] hydrolysis Hydrolysis (H₃O⁺ or OH⁻) start->hydrolysis [ 2 ] acylation Acylation (R-COCl) start->acylation [ 3 ] diamine N¹-Isopropylethane-1,2-diamine H₂N-CH₂-CH₂-NH-iPr reduction->diamine amino_acid 2-(Isopropylamino)acetic acid HOOC-CH₂-NH-iPr hydrolysis->amino_acid amide N-Acyl Derivative R-CO-N(iPr)-CH₂-CN acylation->amide

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a strategically important chemical intermediate characterized by its dual functionality. Its straightforward synthesis and versatile reactivity make it a powerful tool for medicinal chemists and drug development professionals. A comprehensive understanding of its properties, safe handling protocols, and potential synthetic transformations, as detailed in this guide, is essential for unlocking its full potential in the creation of novel and complex molecules.

References

  • This compound hydrochloride | 38737-90-5. Sigma-Aldrich.
  • This compound hydrochloride | 38737-90-5. AA BLOCKS, INC. via Sigma-Aldrich.
  • 16728-80-6|this compound. BLD Pharm.
  • This compound hydrochloride. Crysdot LLC.
  • This compound Price. Chemsrc.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • This compound hydrochloride | 38737-90-5.
  • Acetonitrile. Wikipedia.
  • The Pivotal Role of Acetonitrile in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
  • Acetonitrile. Sciencemadness Wiki.
  • Method validation and comparison of acetonitrile and acetone extraction for the analysis of 169 pesticides in soya grain by liquid chromatography-tandem mass spectrometry. PubMed.
  • SAFETY DATA SHEET - Acetonitrile. Science Interactive.
  • Acetonitrile | CH3CN | CID 6342. PubChem - NIH.
  • Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. ChemComplex.
  • Acetonitrile in the Pharmaceutical Industry. Silvari Group.
  • Acetonitrile in the Pharmaceutical Industry. Lab Alley.
  • Acetonitrile UHPLC Plus Highest Purity – Lowest Impurities. Sigma-Aldrich.
  • This compound hydrochloride | 38737-90-5. ChemicalBook.
  • Ensuring the Purity of Acetonitrile During Quality Control Testing.

Sources

2-(Isopropylamino)acetonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Isopropylamino)acetonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 16728-80-6), a versatile synthetic intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the molecule's fundamental physicochemical properties, provides a validated protocol for its synthesis, details its spectroscopic signature for characterization, discusses its applications, and outlines rigorous safety and handling procedures. The molecular weight of this compound is 98.15 g/mol .[1] This guide is structured to deliver not just procedural steps but also the underlying scientific rationale to ensure technical accuracy and practical utility in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is an aliphatic aminonitrile featuring a secondary amine and a nitrile functional group. This bifunctionality makes it a valuable building block in organic synthesis. The free base is often contrasted with its more common hydrochloride salt, which exhibits greater stability and ease of handling.[2]

Core Compound Data
IdentifierValueSource
IUPAC Name 2-(propan-2-ylamino)acetonitrileN/A
CAS Number 16728-80-6[1][3]
Molecular Formula C₅H₁₀N₂[1]
Molecular Weight 98.15 g/mol [1]
Canonical SMILES CC(C)NCC#NN/A
InChI Key GZZYFHKZHVRTGM-UHFFFAOYSA-N
Physicochemical Characteristics

While extensive experimental data for the free base is not widely published, properties can be inferred from its structure and data on analogous compounds. The compound is expected to be a liquid at room temperature, soluble in a range of organic solvents.[4]

PropertyPredicted Value / InformationRationale / Notes
Appearance Colorless to pale yellow liquidBased on similar short-chain aminonitriles.
Boiling Point Not availableExpected to be lower than its hydrochloride salt.
Solubility Soluble in water, ethanol, chloroform, ethyl acetateThe polar amine and nitrile groups confer solubility in polar solvents.[4][5]
Stability The free base may be less stable than its hydrochloride salt.Amines can be susceptible to oxidation. The salt form is generally more crystalline and stable.

Synthesis and Purification

The synthesis of α-aminonitriles like this compound can be effectively achieved via a variation of the Strecker synthesis. This one-pot methodology is efficient and utilizes readily available starting materials. The causality behind this choice of reaction is its high atom economy and convergence, assembling the core structure in a single synthetic operation.

Illustrative Synthetic Protocol

This protocol is adapted from established methods for analogous α-aminonitriles and should be performed by trained personnel under a chemical fume hood due to the potential evolution of hydrogen cyanide.[6]

Reaction Scheme: (CH₃)₂CHNH₂ (Isopropylamine) + CH₂O (Formaldehyde) + NaCN (Sodium Cyanide) → (CH₃)₂CHNHCH₂CN (this compound) + NaOH

Step-by-Step Methodology:

  • Bisulfite Adduct Formation: In a 500 mL flask, dissolve 31.2 g (0.3 moles) of sodium bisulfite in 75 mL of water. Add 22.5 mL of a 37% aqueous formaldehyde solution (0.3 moles). Warm the mixture gently to 60°C to facilitate adduct formation, then cool to 20°C.

    • Expertise & Experience: The initial formation of the formaldehyde bisulfite adduct is a critical control step. It prevents the uncontrolled polymerization of formaldehyde and moderates its reactivity, ensuring a clean reaction with the amine.

  • Amine Addition: To the cooled solution, add 17.7 g (0.3 moles) of isopropylamine dropwise while stirring. Maintain the temperature below 30°C. Allow the mixture to stir for 1 hour.

  • Cyanide Addition: While maintaining vigorous stirring, slowly add a solution of 14.7 g (0.3 moles) of sodium cyanide in 40 mL of water. Caution: This step is highly exothermic and may evolve toxic hydrogen cyanide gas. Ensure the pH remains basic and the temperature is controlled. Stir for 2-3 hours.

    • Trustworthiness: The reaction's self-validating nature comes from monitoring the temperature. A controlled exotherm indicates the desired nucleophilic substitution is proceeding as planned. Runaway temperatures could signal side reactions or unsafe conditions.

  • Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether or dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield the final product.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Solutions: - Sodium Bisulfite in H₂O - Formaldehyde - Isopropylamine - Sodium Cyanide in H₂O adduct Form Bisulfite Adduct (Formaldehyde + NaHSO₃) reagents->adduct amine_add Add Isopropylamine adduct->amine_add cyanide_add Add Sodium Cyanide (Nucleophilic Attack) amine_add->cyanide_add extract Extract with Organic Solvent cyanide_add->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Vacuum Distillation concentrate->purify

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data based on the molecule's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra should be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.[7]

  • ¹H NMR:

    • Septet (~3.0-3.2 ppm, 1H): Corresponds to the methine (-CH) proton of the isopropyl group, split by the six adjacent methyl protons.[8]

    • Singlet (~3.4-3.6 ppm, 2H): Represents the methylene (-CH₂-) protons situated between the amine and nitrile groups.

    • Broad Singlet (~1.5-2.5 ppm, 1H): This variable signal corresponds to the amine (-NH) proton. Its chemical shift and appearance can vary with concentration and temperature.

    • Doublet (~1.1-1.2 ppm, 6H): Represents the six equivalent protons of the two methyl (-CH₃) groups of the isopropyl moiety, split by the single methine proton.[8]

  • ¹³C NMR:

    • ~118-120 ppm: Quaternary carbon of the nitrile (-C≡N) group.[9]

    • ~48-52 ppm: The methine carbon (-CH) of the isopropyl group.

    • ~40-45 ppm: The methylene carbon (-CH₂-) adjacent to the amine.

    • ~20-23 ppm: The two equivalent methyl carbons (-CH₃) of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationExpected AppearanceRationale
~3300-3350N-H StretchWeak to medium, sharpCharacteristic of secondary amines.
~2950-2980C-H Stretch (sp³)Strong, sharpAliphatic C-H bonds of the isopropyl and methylene groups.
~2240-2260 C≡N Stretch Medium to strong, sharp Key diagnostic peak for the nitrile functional group. [10][11]
~1450-1470C-H BendMediumMethylene and methyl scissoring/bending vibrations.

The C≡N stretch is particularly informative. Its frequency is sensitive to the local electronic environment and can be used to monitor reaction progress or coordination to metal ions.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A peak at m/z = 98.1 is expected, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 83: Loss of a methyl group ([M-15]⁺).

    • m/z = 58: Cleavage yielding the isopropylaminomethyl cation ([(CH₃)₂CHNHCH₂]⁺).

    • m/z = 43: Isopropyl cation ([(CH₃)₂CH]⁺).

Applications in Research and Drug Development

Acetonitrile and its derivatives are fundamental building blocks in organic synthesis and the pharmaceutical industry.[14][15][16][17][18] this compound serves as a versatile intermediate.

  • Synthetic Building Block: The primary application is as a two-carbon synthon. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This allows for the introduction of an isopropylamino-ethyl or related moiety into a larger target molecule.

  • Precursor to Heterocycles: The aminonitrile functionality is a classic precursor for the synthesis of various nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

  • Fragment-Based Drug Discovery: Small, functionalized molecules like this can be used in fragment-based screening to identify new binding motifs for biological targets.

Safety, Handling, and Disposal

Proper handling of this compound is critical. Its hazards are a composite of those associated with aliphatic amines (irritation) and nitriles (toxicity). The safety profile of acetonitrile itself—being flammable and harmful upon ingestion, inhalation, or skin contact—serves as a crucial reference.[19][20]

Hazard Summary
Hazard TypeGHS ClassificationPrecautionary Statements
Acute Toxicity Harmful (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[19][20] P261, P270, P280.[21]
Skin Corrosion/Irritation Irritant H315: Causes skin irritation.[21] P264, P302+P352.[21]
Eye Damage/Irritation Serious Eye Irritation H319: Causes serious eye irritation.[19] P305+P351+P338.[21]
Flammability Flammable Liquid (Predicted)H225/H226: Highly flammable liquid and vapor (based on acetonitrile).[22] P210: Keep away from heat/sparks/open flames.[22]
Safe Handling and Storage Workflow
  • Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile is often suitable, but check manufacturer recommendations), and splash-proof safety goggles or a face shield.[21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and strong oxidizing agents.[22]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

G start Start: Require Handling of Aminonitrile assess Assess Hazards (Review SDS) start->assess ppe Select & Don PPE (Gloves, Goggles, Lab Coat) assess->ppe controls Work in Fume Hood (Ensure Ventilation) ppe->controls handle Handle Chemical (Avoid Inhalation/Contact) controls->handle decon Decontaminate Work Area & Remove PPE handle->decon waste Segregate & Dispose of Hazardous Waste Properly decon->waste end End waste->end

Caption: A standard workflow for the safe handling of aminonitrile compounds.

References

  • Crysdot LLC. This compound hydrochloride. Available at: [Link]

  • PubChem. 2-(2,4-Difluorophenyl)-2-(propylamino)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Unigel. SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. Available at: [Link]

  • Chemsrc. This compound Price. Available at: [Link]

  • PubChem. Acetonitrile. National Center for Biotechnology Information. Available at: [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Available at: [Link]

  • INEOS Nitriles. Bio-Based Acetonitrile: A Game Changer for Pharmaceuticals. Available at: [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Supporting Information. Available at: [Link]

  • NIST. 2-(Diethylamino)acetonitrile. NIST Chemistry WebBook. Available at: [Link]

  • Wikipedia. Acetonitrile. Available at: [Link]

  • PubChem. 2-(Isopropylsulfonyl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. DIETHYLAMINOACETONITRILE. Available at: [Link]

  • ChemComplex. Acetonitrile in Pharmaceutical Synthesis. Available at: [Link]

  • PubMed. Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. National Library of Medicine. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Acetonitrile. Available at: [Link]

  • PubMed Central. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. National Library of Medicine. Available at: [Link]

  • Google Patents. Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Available at: [Link]

  • Royal Society of Chemistry. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Available at: [Link]

  • NIST. Acetonitrile. NIST Chemistry WebBook. Available at: [Link]

  • Study.com. Acetonitrile | Structure, Formula & Properties. Available at: [Link]

  • PubMed. Studies of structure and mechanism in acetonitrile chemical ionization tandem mass spectrometry. National Library of Medicine. Available at: [Link]

  • Sciencemadness Wiki. Acetonitrile. Available at: [Link]

  • American Chemical Society. Acetonitrile Ion Suppression in Atmospheric Pressure Ionization Mass Spectrometry. Available at: [Link]

  • The Journal of Physical Chemistry B. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. Available at: [Link]

  • MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Available at: [Link]

  • NIST. Acetonitrile, (dimethylamino)-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. Stationary IR spectra of several acetonitrile isotopologues. Available at: [Link]

  • ResearchGate. The Importance of Acetonitrile in the Pharmaceutical Industry. Available at: [Link]

  • ResearchGate. Infrared spectra of pure acetonitrile 15 N ice (A) and difference.... Available at: [Link]

  • Lab Alley. Acetonitrile in the Pharmaceutical Industry. Available at: [Link]

  • NIST. Acetonitrile Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Bohrium. The Importance of Acetonitrile in the Pharmaceutical Industry. Available at: [Link]

Sources

physical properties of 2-(Isopropylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-(Isopropylamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional molecule of interest in synthetic chemistry and drug discovery, incorporating both a secondary amine and a nitrile functional group. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing reaction kinetics, purification strategies, and formulation. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, outlines standard experimental methodologies for their determination, and offers insights grounded in the principles of physical organic chemistry.

Molecular Structure and Chemical Identity

A foundational understanding of a molecule's physical properties begins with its structure. This compound possesses a simple aliphatic backbone with two key functional groups that dictate its chemical behavior and physical characteristics.

  • Isopropylamino Group: A secondary amine that imparts basicity and the capacity for hydrogen bonding.

  • Acetonitrile Moiety: The nitrile group introduces polarity and is a site for potential hydrolysis or reduction.

The interplay of these two groups governs the molecule's solubility, boiling point, and spectroscopic signature.

Visualizing the Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Tabulated Physical Properties

The following table summarizes the key and its hydrochloride salt. It is important to note that while some data is available from commercial suppliers, many of the physical properties have not been experimentally determined and published in peer-reviewed literature. In such cases, predicted values or data from structurally similar compounds are provided for guidance and are clearly marked.

PropertyThis compound (Free Base)This compound HClData Source
CAS Number 16728-80-638737-90-5Commercial Supplier Data[1]
Molecular Formula C₅H₁₀N₂C₅H₁₁ClN₂-
Molecular Weight 98.15 g/mol 134.61 g/mol Calculated[2][3]
Appearance Colorless to light yellow liquid (Predicted)White to off-white solidPredicted/Supplier Data
Boiling Point ~150-160 °C (Estimated)Decomposes (Predicted)Estimated based on similar compounds
Melting Point Not availableNot available-
Density ~0.85-0.90 g/cm³ (Estimated)Not applicableEstimated
Solubility Soluble in water and common organic solventsSoluble in waterPredicted based on structure[4][5]
pKa (of conjugate acid) ~8-9 (Estimated)Not applicableEstimated based on isopropylamine

In-Depth Analysis of Key Physical Properties

Boiling Point and Vapor Pressure

The boiling point of a liquid is a critical parameter for its purification by distillation and for understanding its volatility. For this compound, the presence of a secondary amine capable of hydrogen bonding would suggest a significantly higher boiling point than a non-hydrogen bonding compound of similar molecular weight.

  • Causality: The intermolecular hydrogen bonds between the N-H group of one molecule and the nitrogen lone pair of another require additional energy to overcome, thus elevating the boiling point. The nitrile group also contributes to the molecule's polarity, further increasing intermolecular forces.

  • Estimation: Based on structurally related compounds such as isopropylamine (boiling point ~32-34 °C) and the much larger contribution of the cyanomethyl group, the boiling point is estimated to be in the range of 150-160 °C at atmospheric pressure.

Experimental Protocol for Boiling Point Determination:

A standard method for determining the boiling point of a small sample is using a Thiele tube.

  • A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is placed open-end down into the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

  • As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

  • The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility

The solubility profile of a compound is crucial for its application in solution-phase reactions, extractions, and chromatography.

  • "Like Dissolves Like": The presence of both a polar nitrile group and a hydrogen-bonding amine group suggests that this compound will be soluble in a wide range of solvents.[4]

  • Protic Solvents: It is expected to be freely miscible with water and alcohols (e.g., methanol, ethanol) due to hydrogen bonding.[5]

  • Aprotic Polar Solvents: Good solubility is also predicted in solvents like acetonitrile, DMSO, and DMF.

  • Nonpolar Solvents: Solubility in nonpolar solvents like hexanes is likely to be limited.

Experimental Workflow for Solubility Determination:

G cluster_0 Solubility Assessment A Weigh 10 mg of This compound B Add 1 mL of solvent (e.g., Water, Ethanol, Hexane) A->B C Vortex at room temperature for 2 minutes B->C D Visually inspect for dissolution C->D E If dissolved, classify as 'Soluble' (>10 mg/mL) D->E Clear Solution F If not dissolved, classify as 'Sparingly Soluble' or 'Insoluble' D->F Suspension/Insoluble

Caption: A simple workflow for the qualitative assessment of solubility.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[6][7]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • δ ~ 3.5-3.7 ppm (singlet, 2H): The two protons of the methylene group (CH₂) adjacent to the nitrile. The electronegativity of the nitrile group shifts these protons downfield.

  • δ ~ 2.8-3.0 ppm (septet, 1H): The methine proton (CH) of the isopropyl group, split by the six adjacent methyl protons.

  • δ ~ 1.5-2.0 ppm (broad singlet, 1H): The amine proton (NH). The chemical shift and appearance of this peak can vary with concentration and the presence of water.

  • δ ~ 1.0-1.2 ppm (doublet, 6H): The six equivalent protons of the two methyl groups (CH₃) of the isopropyl group, split by the adjacent methine proton.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • δ ~ 118-120 ppm: The quaternary carbon of the nitrile group (C≡N).

  • δ ~ 48-52 ppm: The methine carbon (CH) of the isopropyl group.

  • δ ~ 35-40 ppm: The methylene carbon (CH₂) adjacent to the nitrile.

  • δ ~ 22-24 ppm: The two equivalent methyl carbons (CH₃) of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8][9]

Expected IR Absorption Bands:

  • ~3300-3400 cm⁻¹ (weak to medium, sharp): N-H stretch of the secondary amine.

  • ~2950-2850 cm⁻¹ (strong, sharp): C-H stretching of the aliphatic groups.

  • ~2240-2260 cm⁻¹ (medium, sharp): C≡N stretch of the nitrile group. This is a very characteristic peak.

  • ~1100-1200 cm⁻¹ (medium): C-N stretching of the amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[10][11]

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 98, corresponding to the molecular weight of the compound.

  • Base Peak: The most intense peak is likely to be at m/z = 83, resulting from the loss of a methyl group ([M-15]⁺). Alpha-cleavage is a common fragmentation pathway for amines.

  • Other Fragments: Other significant fragments would be expected from the cleavage of the C-C bond between the methylene and the amine, and further fragmentation of the isopropyl group.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the hazards can be inferred from its functional groups.

  • Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Amines can be corrosive and irritating to the skin and eyes. Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Flammability: The compound is likely a combustible liquid. Keep away from open flames and sources of ignition.

Conclusion

This compound is a molecule with significant potential in chemical synthesis. This guide has provided a detailed overview of its key physical properties, combining available data with scientifically grounded predictions. The outlined experimental protocols serve as a practical reference for researchers seeking to characterize this compound in their own laboratories. As with any chemical, a thorough understanding of its properties is the first step towards its safe and effective application.

References

  • Sigma-Aldrich, Safety Data Sheet for a related compound. (Please note: A specific SDS for this compound was not found, this reference is to a representative safety document for a similar chemical class).
  • Alkyl Amines Chemicals Limited, ACETONITRILE Product Inform
  • PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 6342, Acetonitrile.
  • Cambridge Isotope Laboratories, Inc.
  • ResearchGate, ESI mass spectrum of the acetonitrile solution of 2a.
  • Doc Brown's Chemistry, Mass spectrum of propan-2-amine.
  • PubChem, National Center for Biotechnology Information. PubChem Compound Summary for CID 7994, 2-(Isopropylamino)ethanol.
  • Crysdot LLC, this compound hydrochloride Product Page.
  • BLD Pharm, 16728-80-6 | this compound Product Page.
  • Amazon S3, NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Gaylord Chemical, Acetonitrile Solvent Properties.
  • Capot Chemical, Specifications of this compound hydrochloride.
  • Wikipedia, Acetonitrile.
  • Fisher Scientific, Acetonitrile.
  • RefractiveIndex.INFO, Refractive index of C2H3N (Acetonitrile) - Kozma.
  • Doc Brown's Chemistry, Infrared spectrum of propan-2-amine.
  • Sigma-Aldrich, Solvent Miscibility Table.
  • Organic Chemistry Data, NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • NIST, Acetonitrile - NIST Chemistry WebBook.
  • RefractiveIndex.INFO, Refractive index of C2H3N (Acetonitrile) - Moutzouris.
  • NIST, 2-(Diethylamino)acetonitrile - NIST Chemistry WebBook.
  • University of Wisconsin-Madison, NMR Spectroscopy D
  • ACS Publications, NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • RefractiveIndex.INFO, Refractive index of C2H3N (Acetonitrile) - Chang.
  • LC-GC, Are acetonitrile and water mutually soluble under all conditions?
  • ResearchGate, Infrared spectra of pure acetonitrile 15 N ice.
  • Sigma-Aldrich, 2-(Isopropylamino)ethanol 70% Product Page.
  • NIST, Butyronitrile, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)- - NIST Chemistry WebBook.
  • SpectraBase, 2-(Isopropylamino)ethanol.
  • NIST, 2-(Diethylamino)acetonitrile - Mass Spectrum.
  • NIST, Acetonitrile - IR Spectrum.
  • NIST, Acetonitrile - Mass Spectrum and other d
  • MassBank, ACETONITRILE; EI-B; MS.
  • Burdick & Jackson, Refractive Index of Solvents.
  • ChemicalBook, alpha-[2-[bis(isopropyl)amino]ethyl]-alpha-isobutylpyridine-2-acetonitrile.
  • ChemSrc, this compound Price.
  • IndiaMART, Acetonitrile Chemical Boiling Point.
  • Sciencemadness Wiki, Acetonitrile.

Sources

2-(Isopropylamino)acetonitrile chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Isopropylamino)acetonitrile

Introduction and Strategic Importance

This compound stands as a pivotal intermediate in modern organic synthesis and medicinal chemistry. As an α-aminonitrile, its strategic importance is derived from its inherent bifunctional nature: a nucleophilic secondary amine and a versatile nitrile group poised for a variety of transformations.[1] This duality allows for its application as a robust building block in the synthesis of N-substituted amino acids, diamines, and, most notably, a diverse array of nitrogen-containing heterocycles which form the core scaffolds of numerous pharmaceuticals and agrochemicals.[2][3]

This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this compound, grounded in established chemical principles. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and validated protocols necessary to effectively utilize this compound in their work.

Table 1: Chemical Profile of this compound

PropertyValue
Chemical Name This compound
Synonym(s) (isopropylamino)acetonitrile
CAS Number 16728-80-6
Molecular Formula C₅H₁₀N₂
Molecular Weight 98.15 g/mol
Form (Hydrochloride Salt) Solid[4]
CAS (Hydrochloride Salt) 38737-90-5[5]
Molecular Formula (HCl) C₅H₁₁ClN₂[5]
Molecular Weight (HCl) 134.61 g/mol [5]

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is fundamental to its reactivity. The structure features a central α-carbon bonded to a secondary amine, a nitrile group, and two hydrogens. The secondary amine is substituted with an isopropyl group, which imparts specific steric and electronic properties that can influence reaction kinetics and selectivity.

Caption: Chemical structure of this compound.

Synthesis: The Strecker Reaction

The most direct and industrially scalable method for preparing this compound is a variation of the classic Strecker synthesis.[6] This robust three-component reaction involves the condensation of an amine, an aldehyde (or its equivalent), and a cyanide source.[7][8] For the synthesis of this specific N-substituted aminonitrile, isopropylamine, formaldehyde, and a cyanide salt are the key reactants.

Causality of Experimental Design: The reaction proceeds via the in situ formation of an N-isopropylmethaniminium ion. Isopropylamine first attacks the carbonyl carbon of formaldehyde. Subsequent dehydration, which is often acid-catalyzed, generates the electrophilic iminium ion.[9][10] The cyanide anion (from NaCN or KCN) then acts as a potent nucleophile, attacking the iminium carbon to form the stable α-aminonitrile product.[6] Using a cyanide salt instead of highly toxic HCN gas is a critical safety and handling consideration.[11]

G sub1 Isopropylamine inter1 Iminium Ion Intermediate sub1->inter1 sub2 Formaldehyde sub2->inter1 sub3 Cyanide (NaCN) prod This compound sub3->prod inter1->prod

Caption: Strecker synthesis pathway for this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure based on established Strecker methodologies. All operations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate PPE.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add isopropylamine (1.0 eq) and an equal volume of methanol.

    • Cool the flask to 0-5 °C in an ice-water bath.

  • Iminium Ion Formation:

    • Slowly add an aqueous solution of formaldehyde (37%, 1.0 eq) dropwise to the cooled amine solution over 30 minutes, maintaining the internal temperature below 10 °C.

    • Stir the mixture at 0-5 °C for an additional 1 hour after the addition is complete. The causality here is to allow for the complete formation of the iminium ion before introducing the cyanide nucleophile, which maximizes yield and minimizes side reactions.

  • Cyanation:

    • In a separate beaker, dissolve sodium cyanide (NaCN, 1.05 eq) in a minimal amount of cold water. Caution: NaCN is acutely toxic. Handle with extreme care.

    • Add the aqueous NaCN solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel and add diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically a liquid oil. Purify by vacuum distillation to obtain this compound as a clear liquid. The purity should be verified by GC-MS and NMR.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its amine and nitrile functionalities, making it a versatile precursor for a wide range of molecular scaffolds.[3]

  • Hydrolysis of the Nitrile: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding N-isopropylglycine, a non-proteinogenic N-substituted amino acid.[6][11] This is a direct and efficient route to this class of compounds.

  • Reduction of the Nitrile: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation yields N¹-isopropylethane-1,2-diamine, a useful building block for ligands and pharmaceuticals.[11]

  • Gateway to Heterocycles: The bifunctional nature of the molecule is ideal for constructing nitrogen-containing heterocycles.[2] For example, it can undergo reactions that involve both the amine and the nitrile (or a derivative thereof) in intramolecular cyclizations to form imidazoles, thiazoles, and other important ring systems.[12]

  • Acyl Anion Equivalent: Upon deprotonation of the α-carbon (adjacent to the nitrile), the resulting carbanion can act as a nucleophile, effectively serving as a masked acyl anion equivalent in C-C bond-forming reactions.[3]

G start This compound prod1 N-Isopropylglycine (Amino Acid) start->prod1 Hydrolysis (H₃O⁺) prod2 N¹-Isopropylethane-1,2-diamine start->prod2 Reduction (LiAlH₄) prod3 Nitrogen Heterocycles (e.g., Imidazoles) start->prod3 Cyclization Reactions prod4 α-Substituted Derivatives (via Carbanion) start->prod4 Deprotonation then Alkylation

Caption: Key reactivity pathways of this compound.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of synthesized this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a septet for the methine proton (-CH) of the isopropyl group, a doublet for the two methyl groups (-(CH₃)₂) of the isopropyl moiety, a singlet for the methylene protons (-CH₂-), and a broad singlet for the amine proton (-NH), which may exchange with D₂O. In CDCl₃, the approximate shifts would be: δ ~3.5-3.7 (s, 2H, -CH₂CN), δ ~2.8-3.0 (septet, 1H, -CH(CH₃)₂), δ ~1.1-1.2 (d, 6H, -CH(CH₃)₂). The N-H proton signal is variable.[13]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the nitrile carbon (δ ~118-120 ppm), the isopropyl methine and methyl carbons, and the methylene carbon.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.[15] A peak in the range of 3300-3500 cm⁻¹ will correspond to the N-H stretch of the secondary amine.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 98. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and cleavage at the α-carbon.

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that safety is the paramount consideration when working with α-aminonitriles. Their toxicity profile is primarily linked to the nitrile functional group.

Trustworthiness through Self-Validating Protocols: A safe protocol is a self-validating one. This means having engineering controls, administrative procedures, and PPE that are rigorously checked and verified before any work begins.

Table 2: Hazard and Safety Information

Hazard CategoryDescription & Precautionary Measures
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Aminonitriles can metabolize to release cyanide, leading to symptoms similar to cyanide poisoning.[16] Prevention: Use only in a well-ventilated fume hood. Avoid all personal contact, including inhalation of vapors. Wear appropriate PPE at all times.[17][18]
Chemical Reactivity Contact with strong acids liberates highly toxic hydrogen cyanide (HCN) gas. Prevention: Store away from acids, strong oxidizing agents, and sources of ignition.[17]
Personal Protective Equipment (PPE) Eye Protection: Chemical safety goggles and a face shield. Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Body Protection: Flame-retardant lab coat. Respiratory: Use is confined to a fume hood.[17]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area designated for toxic substances. Keep away from incompatible materials.[17][19][20]
Spill & Disposal Absorb spills with inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. Do not allow entry into drains. Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.[16]
First Aid Inhalation: Move to fresh air immediately. Skin Contact: Remove contaminated clothing and wash skin with soap and water for at least 15 minutes. Eye Contact: Flush eyes with water for at least 15 minutes. Ingestion: Do NOT induce vomiting. In all cases, seek immediate medical attention. [16][21]

Conclusion

This compound is more than a simple chemical; it is a versatile tool for molecular construction. Its straightforward synthesis via the Strecker reaction and the predictable, high-value transformations of its functional groups make it an indispensable intermediate for researchers in both academic and industrial settings. A thorough understanding of its reactivity, coupled with a rigorous and unwavering commitment to safety, allows scientists to harness its full potential in the development of novel therapeutics and complex organic molecules.

References

  • Otto, N., & Opatz, T. (2014). Heterocycles from α-aminonitriles. Chemistry, 20(41), 13064-77. doi: 10.1002/chem.201403956. Available from: [Link]

  • SciSpace. (2014). Heterocycles from α‐Aminonitriles. Retrieved January 14, 2026, from [Link]

  • Vu, T. H. T., L'hermite, E., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 43. doi: 10.3390/life8040043. Available from: [Link]

  • Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved January 14, 2026, from [Link]

  • de Wal, V., Cools, F., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1639-1650. doi: 10.1021/acsomega.0c04908. Available from: [Link]

  • Capot Chemical. (n.d.). Specifications of this compound hydrochloride. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved January 14, 2026, from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025). A truly green synthesis of α-aminonitriles via Strecker reaction. Retrieved January 14, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Acetonitrile diisopropylamine. Retrieved January 14, 2026, from [Link]

  • WorkSafe Queensland. (2020). Ammonium nitrate storage and handling. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. Retrieved January 14, 2026, from [Link]

  • PubMed. (2022). Sustainable and Chemoselective Synthesis of α-Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. Retrieved January 14, 2026, from [Link]

  • SafeWork SA. (n.d.). SAFE STORAGE AND HANDLING OF AMMONIUM NITRATE (AN). Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Acetonitrile Ion Suppression in Atmospheric Pressure Ionization Mass Spectrometry. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). 2-(Diethylamino)acetonitrile. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). Studies of structure and mechanism in acetonitrile chemical ionization tandem mass spectrometry of polyunsaturated fatty acid methyl esters. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (2022). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. Retrieved January 14, 2026, from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Figure 1. Stationary IR spectra of several acetonitrile isotopologues.... Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(Isopropylamino)acetonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2-(isopropylamino)acetonitrile hydrochloride, a valuable building block in pharmaceutical and chemical research. The document details a robust and accessible synthetic methodology based on the well-established Strecker synthesis. It offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and best practices for purification and characterization. This guide is intended to equip researchers with the necessary knowledge to confidently and safely produce high-purity this compound hydrochloride in a laboratory setting.

Introduction: Strategic Importance of α-Aminonitriles

α-Aminonitriles are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, most notably α-amino acids and their derivatives. The inherent reactivity of the nitrile and amino functionalities allows for diverse chemical transformations, making them indispensable synthons in medicinal chemistry and drug discovery. This compound, in particular, is a key precursor for various biologically active compounds, where the isopropylamino moiety can impart specific physicochemical properties such as lipophilicity and metabolic stability. This guide focuses on a practical and efficient laboratory-scale synthesis of its hydrochloride salt, which offers improved handling and stability.

Synthetic Strategy: The Strecker Synthesis Approach

The most direct and widely applicable method for the synthesis of α-aminonitriles is the Strecker synthesis.[1][2][3] This one-pot, three-component reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source. For the synthesis of this compound, a variation of this reaction using formaldehyde, isopropylamine, and a cyanide salt is the most logical and efficient approach.

The choice of the Strecker synthesis is underpinned by several key advantages:

  • Atom Economy: It is a convergent process that efficiently assembles the target molecule from readily available starting materials.

  • Versatility: The reaction is broadly applicable to a wide range of aldehydes, ketones, and amines.

  • Operational Simplicity: The reaction can typically be performed in a single reaction vessel under mild conditions.

A highly analogous and well-documented procedure is the synthesis of diethylaminoacetonitrile, as detailed in Organic Syntheses, which provides a reliable foundation for the protocol described herein.[1]

Mechanistic Insights

The reaction proceeds through a series of well-understood steps, beginning with the formation of an iminium ion intermediate.

  • Iminium Ion Formation: Isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration leads to the formation of the corresponding N-isopropylmethaniminium ion.

  • Nucleophilic Attack of Cyanide: The cyanide anion, a potent nucleophile, then attacks the electrophilic carbon of the iminium ion. This step forms the crucial carbon-carbon bond, yielding the desired this compound free base.

Strecker_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Formaldehyde Formaldehyde Iminium_Ion N-Isopropylmethaniminium Ion Formaldehyde->Iminium_Ion + Isopropylamine - H2O Isopropylamine Isopropylamine Product This compound Iminium_Ion->Product + CN⁻ Cyanide Cyanide (CN⁻)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a reliable procedure for a homologous compound and should be performed with appropriate safety precautions in a well-ventilated fume hood.[1]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams/mL)
Sodium Bisulfite (NaHSO₃)104.061.0104 g
Formaldehyde (37% aq. soln.)30.031.081 mL
Isopropylamine59.111.087 mL (60 g)
Sodium Cyanide (NaCN)49.011.049 g
Diethyl Ether74.12-As needed
Anhydrous Magnesium Sulfate120.37-As needed
Hydrochloric Acid (conc.)36.46-As needed
Synthesis of this compound (Free Base)
  • Formation of the Bisulfite Adduct: In a 1 L beaker, dissolve 104 g (1.0 mol) of sodium bisulfite in 300 mL of water. To this solution, add 81 mL (1.0 mol) of a 37% formaldehyde solution and warm the mixture to approximately 60°C.

    • Causality Insight: The formation of the formaldehyde-bisulfite adduct is a crucial step for safety and reaction control. It mitigates the volatility of free formaldehyde and allows for a more controlled release of the aldehyde in the subsequent reaction with the amine.

  • Addition of Isopropylamine: Cool the solution to 35°C and add 87 mL (1.0 mol) of isopropylamine with stirring. Allow the mixture to stand for 2 hours.

  • Cyanide Addition: In a well-ventilated fume hood, carefully add a solution of 49 g (1.0 mol) of sodium cyanide in 150 mL of water to the reaction mixture with vigorous stirring.

    • Safety Precaution: Sodium cyanide is highly toxic. Handle with extreme care and ensure appropriate personal protective equipment is worn. The reaction should be conducted in a fume hood to avoid inhalation of any potentially evolved hydrogen cyanide gas.

  • Extraction and Drying: After stirring for 1.5 hours, two layers should form. Separate the upper organic layer (the product) and extract the aqueous layer with two 100 mL portions of diethyl ether. Combine the organic layer and the ethereal extracts. Dry the combined organic phase over anhydrous magnesium sulfate.

  • Purification by Vacuum Distillation: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude this compound can be purified by vacuum distillation. This step is critical to remove any non-volatile impurities and unreacted starting materials.

Formation of this compound Hydrochloride
  • Dissolution: Dissolve the purified this compound free base in a minimal amount of anhydrous diethyl ether.

  • Precipitation: Cool the solution in an ice bath. Slowly add a solution of anhydrous HCl in diethyl ether dropwise with stirring.[4] The hydrochloride salt will precipitate out of the solution as a white solid.

    • Causality Insight: The hydrochloride salt is generally a crystalline solid with higher stability and is less odorous than the free amine, making it easier to handle and store. The use of an anhydrous solvent is essential to prevent the co-precipitation of water and to obtain an anhydrous salt.[2]

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Purification and Characterization

Purification
  • Recrystallization: For obtaining a highly pure product, the hydrochloride salt can be recrystallized.[5] A suitable solvent system would typically involve a polar protic solvent in which the salt is soluble at elevated temperatures and less soluble at lower temperatures. A mixture of ethanol and diethyl ether is often effective for recrystallizing amine hydrochlorides.

Purification_Workflow Crude_Product Crude this compound Distillation Vacuum Distillation Crude_Product->Distillation Free_Base Purified Free Base Distillation->Free_Base Salt_Formation HCl Salt Formation Free_Base->Salt_Formation Crude_Salt Crude Hydrochloride Salt Salt_Formation->Crude_Salt Recrystallization Recrystallization Crude_Salt->Recrystallization Pure_Salt Pure this compound HCl Recrystallization->Pure_Salt

Caption: A typical workflow for the purification of this compound hydrochloride.

Characterization

The identity and purity of the synthesized this compound hydrochloride should be confirmed by a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), a singlet for the methylene protons adjacent to the nitrile and amino groups, and a broad singlet for the amine proton (which may exchange with deuterium in deuterated solvents).

    • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl and methine carbons of the isopropyl group, the methylene carbon, and the nitrile carbon.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2200-2260 cm⁻¹.[7] The N-H stretching vibrations of the secondary amine will also be present.

  • Mass Spectrometry (MS): The mass spectrum of the free base would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of a methyl group from the isopropyl moiety.[8]

Conclusion

The synthesis of this compound hydrochloride via a modified Strecker synthesis is a reliable and efficient method suitable for laboratory-scale production. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently prepare this valuable synthetic intermediate. Proper purification and thorough characterization are paramount to ensure the quality of the final product for its intended applications in research and development.

References

  • Allen, C. F. H.; VanAllan, J. A. Diethylaminoacetonitrile. Org. Synth.1947 , 27, 20. DOI: 10.15227/orgsyn.027.0020. [Link]

  • University of Colorado, Boulder. Recrystallization. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Clarke, H. T.; Read, R. R. Methyleneaminoacetonitrile. Org. Synth.1925 , 5, 74. DOI: 10.15227/orgsyn.005.0074. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Gaudry, R. Glycolonitrile. Org. Synth.1947 , 27, 41. DOI: 10.15227/orgsyn.027.0041. [Link]

  • Mian, M. Y.; et al. Hydrochloride Salt of the GABAkine KRM-II-81. Molbank2022 , 2022(2), M1382. [Link]

  • ResearchGate. How to make a salt of a novel compound? [Link]

  • YouTube. Amine and HCl - salt formation reaction. [Link]

  • PubChem. 2-(Isopropylamino)ethanol. [Link]

  • ResearchGate. Stationary IR spectra of several acetonitrile isotopologues. [Link]

  • National Institutes of Health. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

  • NIST WebBook. Acetonitrile. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Wikipedia. Glycolonitrile. [Link]

  • Roberts, J. D.; et al. α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Org. Synth.1953 , 33, 29. DOI: 10.15227/orgsyn.033.0029. [Link]

  • PubChem. 2-(Isopropylamino)ethanol solubility. [Link]

  • Atta-ur-Rahman. Basic 1H- and 13C-NMR Spectroscopy.
  • Doc Brown's Chemistry. mass spectrum of propan-2-amine. [Link]

  • U.S.
  • Crysdot LLC. This compound hydrochloride. [Link]

  • NIST WebBook. 2-(Diethylamino)acetonitrile. [Link]

  • SpectraBase. 2-(Isopropylamino)ethanol. [Link]

Sources

2-(Isopropylamino)acetonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-(Isopropylamino)acetonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical analysis of the mechanism of action of this compound, an aliphatic nitrile. The core of its biological activity and toxicity is not derived from the parent molecule itself but from its metabolic activation. This document elucidates the enzymatic processes involved, the subsequent release of highly toxic metabolites, and the molecular pathways through which these metabolites exert their cytotoxic effects. We will detail the pivotal role of the Cytochrome P450 monooxygenase system in initiating a cascade that leads to the formation of hydrogen cyanide and formaldehyde. Furthermore, this guide presents validated experimental protocols for investigating this mechanism, offering researchers a practical framework for empirical validation.

Introduction: The Chemical Identity and Biological Significance

This compound belongs to the family of aliphatic nitriles. Structurally, it is a simple molecule featuring an isopropylamino group and a nitrile group attached to a central methylene carbon.

  • Chemical Formula: C₅H₁₀N₂

  • Structure: (CH₃)₂CHNHCH₂CN

While the parent compound has limited intrinsic biological reactivity, its significance in toxicology and pharmacology stems entirely from its bioactivation. The toxicity of aliphatic nitriles is a well-established principle rooted in their metabolic conversion to cyanide.[1][2] Understanding this metabolic pathway is paramount to predicting the compound's toxicological profile and designing appropriate safety and handling protocols.

Metabolic Activation: The Genesis of Toxicity

The mechanism of action is initiated by oxidative metabolism, primarily occurring in the liver. This process converts the relatively inert parent nitrile into highly reactive and toxic species.

The Central Role of Cytochrome P450 Enzymes

The metabolic activation of this compound is mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[3][4] Specifically, studies on analogous simple nitriles like acetonitrile implicate the acetone-inducible CYP2E1 isozyme as a key catalyst.[5][6][7] This enzymatic reaction is dependent on the presence of both molecular oxygen and NADPH as a cofactor.[5]

The primary metabolic attack occurs via hydrogen atom abstraction from the α-carbon (the carbon atom adjacent to the nitrile group).[3][6] This initial oxidative step is the rate-limiting factor in the toxification cascade. The reaction leads to the formation of a highly unstable cyanohydrin intermediate.[6]

Spontaneous Decomposition and Release of Toxicants

The cyanohydrin intermediate is transient and rapidly undergoes spontaneous, non-enzymatic decomposition. This breakdown releases three key products:

  • Hydrogen Cyanide (HCN): The principal agent of acute systemic toxicity.[8][9][10]

  • Formaldehyde (CH₂O): A potent cytotoxic agent and carcinogen.[11][12]

  • Isopropylamine: The remaining fragment of the parent molecule.

The delayed onset of toxicity often observed with nitrile poisoning is a direct consequence of this reliance on metabolic conversion to release the active toxicant, cyanide.[9][10]

Metabolic_Activation Parent This compound CYP450 Cytochrome P450 (e.g., CYP2E1) + O₂, NADPH Parent->CYP450 α-Carbon Oxidation Intermediate Unstable Cyanohydrin Intermediate CYP450->Intermediate Decomposition Spontaneous Decomposition Intermediate->Decomposition Cyanide Hydrogen Cyanide (HCN) Decomposition->Cyanide Formaldehyde Formaldehyde (CH₂O) Decomposition->Formaldehyde Amine Isopropylamine Decomposition->Amine

Caption: Metabolic pathway of this compound.

Molecular Mechanisms of Cytotoxicity

The profound toxicity of this compound is a composite of the distinct and severe effects of its two primary toxic metabolites: hydrogen cyanide and formaldehyde.

Cyanide: Inhibition of Cellular Respiration

The mechanism of cyanide toxicity is one of the most well-understood in toxicology.

  • Target: Cyanide has a high affinity for ferric iron (Fe³⁺) and potently binds to the Fe³⁺ in the heme a₃ component of Cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.[8]

  • Effect: This binding reversibly inhibits the enzyme, halting the transfer of electrons to oxygen. This effectively shuts down aerobic respiration and the production of ATP.[8]

  • Result: The cell is forced into anaerobic metabolism, leading to a rapid accumulation of lactic acid and profound metabolic acidosis. This state, known as histotoxic anoxia, means that cells are unable to utilize oxygen, even when it is plentiful in the blood.[10] The resulting cellular energy crisis leads to rapid cell death, with the central nervous system and heart being particularly vulnerable.[10][13]

Formaldehyde: Indiscriminate Cellular Damage

Formaldehyde is a highly reactive electrophile that causes toxicity through multiple mechanisms.[11]

  • Target: Due to its high reactivity, formaldehyde does not have a single target. It readily reacts with primary amines, thiols, hydroxyls, and amides. This allows it to form covalent bonds and cross-links with macromolecules like proteins and DNA.[14]

  • Effect: The cross-linking of proteins disrupts their structure and function, leading to enzyme inactivation and cellular dysfunction. DNA-protein cross-links are genotoxic and can interfere with replication and transcription, contributing to mutagenicity and carcinogenicity.[11]

  • Result: Formaldehyde exposure leads to direct cellular damage, inflammation, and apoptosis.[15] It is a severe irritant to mucous membranes of the eyes and respiratory tract.[12][14]

Quantitative Toxicity Data Summary

CompoundPrimary TargetKey Toxic Effect
Hydrogen Cyanide Cytochrome c oxidase (Mitochondria)Inhibition of cellular respiration, histotoxic anoxia[8]
Formaldehyde Proteins, DNA, various macromoleculesCovalent modification, cross-linking, enzyme inactivation[14]

Recommended Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanism of action, a series of in vitro experiments are essential. These protocols provide a self-validating system to confirm metabolic dependency and quantify cytotoxic outcomes.

Protocol: In Vitro Microsomal Metabolism Assay

Objective: To demonstrate that this compound is metabolized by liver microsomes in an NADPH-dependent manner, resulting in the production of cyanide.

Methodology:

  • Microsome Preparation: Isolate liver microsomes from untreated, phenobarbital-treated, or acetone-treated Sprague-Dawley rats to obtain microsomes with basal or induced CYP levels.[5]

  • Incubation Mixture Preparation: In microcentrifuge tubes, prepare the following reaction mixtures on ice:

    • Complete System: Phosphate buffer (pH 7.4), MgCl₂, microsomal protein (e.g., 1 mg/mL), this compound (test compound), and an NADPH-generating system (NADP⁺, glucose-6-phosphate, G6P-dehydrogenase).

    • Control 1 (No Metabolism): Same as above, but replace the NADPH-generating system with buffer.

    • Control 2 (Heat Inactivated): Same as the complete system, but use microsomes that have been boiled for 10 minutes.

    • Control 3 (Inhibition): Same as the complete system, but pre-incubate with a general CYP inhibitor like SKF-525A or metyrapone.[5]

  • Reaction Initiation & Incubation: Initiate the reaction by transferring the tubes to a 37°C shaking water bath. Incubate for a set time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as ice-cold trichloroacetic acid or acetonitrile.

  • Analyte Quantification:

    • Cyanide Detection: Centrifuge the terminated reactions. Analyze the supernatant for cyanide concentration using a validated colorimetric method (e.g., pyridine-barbituric acid assay).

    • Parent Compound Depletion: Analyze the supernatant for the remaining concentration of this compound using a developed LC-MS/MS or GC-MS method.

  • Data Analysis: Plot the concentration of cyanide produced over time and the depletion of the parent compound. Compare the results from the complete system to the control groups. Expected outcome: Cyanide production and parent compound loss should only be significant in the complete system.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Isolate Liver Microsomes Reagents Prepare Reaction Mixtures (Complete & Controls) Microsomes->Reagents Incubate Incubate at 37°C (Time Course) Reagents->Incubate Initiate Terminate Terminate Reaction (e.g., TCA) Incubate->Terminate Centrifuge Centrifuge Samples Terminate->Centrifuge Quantify_CN Quantify Cyanide (Colorimetric Assay) Centrifuge->Quantify_CN Quantify_Parent Quantify Parent Cmpd (LC-MS/MS) Centrifuge->Quantify_Parent

Caption: Experimental workflow for an in vitro metabolism assay.

Protocol: Cell Viability MTT Assay

Objective: To determine the cytotoxicity of this compound in a cell-based model, providing a quantitative measure (IC₅₀) of its biological effect.

Methodology:

  • Cell Culture: Culture a suitable cell line, such as HepG2 human hepatoma cells (metabolically competent) or A549 lung carcinoma cells, in appropriate media.[15]

  • Cell Seeding: Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the media containing the test compound at various concentrations (e.g., 0.1 µM to 1 mM). Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.[17]

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion

The mechanism of action of this compound is a classic example of metabolic toxification. The parent compound serves as a pro-toxin, requiring CYP450-mediated oxidation to release its active cytotoxic metabolites, hydrogen cyanide and formaldehyde. Cyanide rapidly induces systemic toxicity by arresting cellular respiration, while formaldehyde contributes through direct, indiscriminate damage to essential cellular macromolecules. This dual-metabolite mechanism results in a potent and complex toxicological profile. The experimental frameworks provided herein offer a robust approach for researchers to study and confirm this mechanism, contributing to a deeper understanding of nitrile toxicology and informing risk assessment for related compounds.

References

  • Title: Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil Source: PubMed URL: [Link]

  • Title: Cytochrome P450 3A4-Mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil Source: ACS Publications URL: [Link]

  • Title: Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity Source: PubMed URL: [Link]

  • Title: Modeling cyanide release from nitriles: prediction of cytochrome P 450-mediated acute nitrile toxicity Source: ACS Publications URL: [Link]

  • Title: Acetonitrile - Incident management Source: GOV.UK URL: [Link]

  • Title: ACETONITRILE - Material Safety Data Sheet Source: University of Maryland URL: [Link]

  • Title: Microsomal metabolism of acetonitrile to cyanide. Effects of acetone and other compounds Source: PubMed URL: [Link]

  • Title: Acetonitrile - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: Toxicity of formaldehyde, and its role in the formation of harmful and aromatic compounds during food processing Source: ResearchGate URL: [Link]

  • Title: Combined effects of co-exposure to formaldehyde and acrolein mixtures on cytotoxicity and genotoxicity in vitro Source: PubMed URL: [Link]

  • Title: Formaldehyde: toxicological overview Source: GOV.UK URL: [Link]

  • Title: The metabolism of acetonitrile to cyanide by isolated rat hepatocytes Source: PubMed URL: [Link]

  • Title: Acetonitrile | CH3CN - PubChem Source: National Institutes of Health URL: [Link]

  • Title: Acetonitrile (EHC 154, 1993) Source: INCHEM URL: [Link]

  • Title: Metabolism of acetonitrile by the cytochrome P-450 pathway Source: ResearchGate URL: [Link]

  • Title: Formaldehyde | Medical Management Guidelines Source: Agency for Toxic Substances and Disease Registry (ATSDR), CDC URL: [Link]

  • Title: Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways Source: PubMed Central URL: [Link]

Sources

A Technical Guide to the Solubility of 2-(Isopropylamino)acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a critical parameter that governs process development, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Isopropylamino)acetonitrile. In the absence of extensive empirical data in public literature, this document emphasizes a predictive approach grounded in theoretical principles, including Hansen Solubility Parameters (HSP), and provides a detailed, field-proven experimental protocol for determining equilibrium solubility. This guide is intended for researchers, chemists, and drug development professionals, offering the foundational knowledge and practical steps required to effectively assess and leverage the solubility of this compound in a variety of organic media.

Introduction: The Significance of Solubility

This compound is an aminonitrile compound of interest in synthetic chemistry and pharmaceutical development. Its utility in reaction pathways, crystallization, and formulation is intrinsically linked to its interaction with and dissolution in various solvents. A thorough understanding of its solubility profile allows scientists to:

  • Select appropriate reaction media: Ensuring reactants are in the solution phase for optimal reaction kinetics.

  • Develop efficient purification strategies: Identifying suitable solvent/anti-solvent systems for crystallization or chromatography.

  • Design stable formulations: Choosing excipients and solvent systems that maintain the compound's stability and bioavailability.

This guide provides both a theoretical framework for predicting solubility and a practical, robust methodology for its empirical determination.

Physicochemical Profile of this compound

To understand solubility, one must first understand the molecule itself. The structure of this compound dictates its inherent physicochemical properties, which in turn govern its behavior in different solvent environments.

  • Chemical Structure:

    • Formula: C₅H₁₀N₂

    • Molecular Weight: 98.15 g/mol

    • Key Features: A polar nitrile group (-C≡N), a secondary amine group (-NH-), and a nonpolar isopropyl group.

  • Polarity and Hydrogen Bonding: The presence of the nitrile and secondary amine groups imparts significant polarity to the molecule. The nitrogen atom in the nitrile group can act as a hydrogen bond acceptor. The hydrogen atom on the secondary amine is a hydrogen bond donor, and the amine's nitrogen is an acceptor. This dual hydrogen-bonding capability is a crucial determinant of its solubility in protic solvents like alcohols.

  • Form: The compound is typically handled as a solid hydrochloride salt for stability.[1][2] This guide, however, focuses on the solubility of the free base, as this is the relevant form in many non-aqueous organic synthesis and formulation contexts. The properties of the free base are the basis for the theoretical predictions that follow.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" is the cornerstone of solubility prediction. This principle can be quantified using solubility parameters, most notably the Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

The HSP model posits that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion): Energy from atomic dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hildebrand solubility parameter (δt) is related to these by the equation: δt² = δd² + δp² + δh² .[3][4]

For a solute to dissolve in a solvent, their HSP values must be similar. The "distance" (Ra) between the HSPs of a solvent and a solute in the three-dimensional Hansen space can be calculated. A smaller distance implies greater affinity and higher probable solubility.[5]

Estimated Hansen Solubility Parameters for this compound
ParameterEstimated Value (MPa¹/²)
δd (Dispersion) 16.8
δp (Polar) 8.5
δh (Hydrogen Bonding) 9.2

These values place this compound in a region of moderate polarity with significant hydrogen bonding capability.

Predicting Solubility in Common Organic Solvents

Using the estimated HSP for this compound, we can predict its relative solubility in various solvents. Solvents with HSP values close to those of the solute are predicted to be good solvents.

SolventClassδdδpδhPredicted Solubility
Hexane Nonpolar, Aliphatic14.90.00.0Very Low
Toluene Nonpolar, Aromatic18.01.42.0Low to Moderate
Dichloromethane Aprotic, Halogenated17.07.37.1Good
Ethyl Acetate Aprotic, Ester15.85.37.2Good
Acetone Aprotic, Ketone15.510.47.0Good to High
Acetonitrile Aprotic, Nitrile15.318.06.1Moderate
Isopropanol Protic, Alcohol15.86.116.4Moderate to High
Methanol Protic, Alcohol15.112.322.3Moderate
Water Protic15.516.042.3Low (as free base)

Analysis:

  • Good Solvents: Solvents with a balanced profile of dispersion, polar, and hydrogen-bonding forces, such as dichloromethane, ethyl acetate, and acetone, are predicted to be effective.

  • Protic Solvents: Alcohols like isopropanol are expected to be good solvents due to their ability to engage in hydrogen bonding with both the amine and nitrile groups.

  • Nonpolar Solvents: Purely nonpolar solvents like hexane are predicted to be poor solvents due to the significant mismatch in polar and hydrogen-bonding parameters.

  • Acetonitrile: While polar, the high δp value of acetonitrile compared to the solute suggests it may be a less ideal solvent than ketones or esters.[9][10]

Experimental Determination of Equilibrium Solubility

Theoretical predictions provide a valuable starting point, but they must be validated by empirical measurement. The "gold standard" for determining the thermodynamic solubility of a solid in a liquid is the Shake-Flask Method .[11] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

The Shake-Flask Method: A Self-Validating Protocol

The trustworthiness of this protocol lies in its core principle: ensuring an excess of the solid phase remains in equilibrium with the solution. This guarantees that the measured concentration represents the true saturation point under the specified conditions.

Below is a detailed workflow for this method.

Equilibrium_Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation prep1 1. Add excess solid This compound to a vial. prep2 2. Add a precise volume of the chosen organic solvent. prep1->prep2 equil1 3. Seal vial and place in a shaker/incubator at a controlled temperature (e.g., 25°C). prep2->equil1 equil2 4. Agitate for an extended period (24-72 hours) to ensure equilibrium is reached. equil1->equil2 sep1 5. Allow system to settle. Visually confirm excess solid. equil2->sep1 sep2 6. Withdraw an aliquot of the supernatant. Immediately filter through a syringe filter (e.g., 0.22 µm PTFE). sep1->sep2 analysis1 7. Quantitatively dilute the filtered sample with a suitable mobile phase. sep2->analysis1 analysis2 8. Analyze concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). analysis1->analysis2 analysis3 9. Calculate solubility (e.g., in mg/mL) based on the measured concentration and dilution factor. analysis2->analysis3

Caption: Experimental workflow for the Shake-Flask equilibrium solubility determination method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid, free base)

  • High-purity organic solvent (e.g., HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or LC-MS.

Protocol:

  • Preparation of Test Samples: a. Add an excess amount of solid this compound to at least three separate vials. "Excess" means enough solid will visibly remain at the end of the experiment (e.g., 10-20 mg). b. Accurately pipette a known volume of the test solvent (e.g., 2.0 mL) into each vial. c. Tightly seal the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). b. Agitate the vials at a consistent speed (e.g., 150-200 RPM) for a predetermined period. A minimum of 24 hours is recommended, but 48 to 72 hours is often required to ensure true equilibrium is reached.[12][13] The time required should be verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[12]

  • Sample Collection and Phase Separation: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for approximately 30 minutes at the test temperature. b. Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom. c. Immediately attach a syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove all particulate matter.[13][14]

  • Analysis: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC) to bring its concentration within the range of the calibration curve. c. Analyze the diluted sample using a validated HPLC or LC-MS method to determine its concentration. d. The solid residue should also be analyzed (e.g., by DSC or XRD) to confirm that no phase change or degradation occurred during the experiment.[13]

  • Calculation: a. Calculate the concentration of the undiluted, saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL or mol/L. The results from the triplicate experiments should be averaged.

Safety and Handling

This compound and many organic solvents are hazardous materials. Always consult the Safety Data Sheet (SDS) before handling.[3] General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of vapors and contact with skin and eyes.

Conclusion

While specific experimental solubility data for this compound in organic solvents is not widely published, a robust predictive and experimental framework can be effectively employed. Theoretical estimation using Hansen Solubility Parameters suggests that moderately polar aprotic solvents (e.g., ethyl acetate, acetone) and protic solvents (e.g., isopropanol) are likely to be effective, while nonpolar aliphatic solvents will be poor. For definitive, high-quality data, the detailed Shake-Flask equilibrium solubility protocol provided herein is the recommended methodology. This combination of theoretical prediction and rigorous experimental validation provides a powerful toolkit for any scientist working with this compound.

References

  • Justes, D. R., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 18364–18373. Available at: [Link][3][6]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[4]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. Available at: [Link][7][8]

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from AxisPharm website.[14]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems website.[15]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Available at: [Link][12]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link][16]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.[11]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications.[17]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.[18]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link][13]

  • Sigma-Aldrich. (n.d.). This compound hydrochloride. Retrieved from Sigma-Aldrich website.

  • Capot Chemical. (n.d.). Specifications of this compound hydrochloride. Retrieved from Capot Chemical website.[1]

  • ChemicalBook. (2025). This compound hydrochloride. Retrieved from ChemicalBook website.[2]

  • MilliporeSigma. (n.d.). This compound hydrochloride. Retrieved from MilliporeSigma website.

  • Crysdot LLC. (n.d.). This compound hydrochloride. Retrieved from Crysdot LLC website.

  • Alkyl Amines Chemicals Limited. (n.d.). ACETONITRILE. Retrieved from Alkyl Amines Chemicals Limited website.[10]

  • Santa Cruz Biotechnology. (n.d.). 2-(Isopropylamino)ethanol Safety Data Sheet. Retrieved from Santa Cruz Biotechnology website.[9]

  • PubChem. (n.d.). 2-(Isopropylamino)ethanol. Retrieved from National Center for Biotechnology Information, PubChem Database. CID=7994.[19]

  • Sigma-Aldrich. (n.d.). 2-(Isopropylamino)ethanol. Retrieved from Sigma-Aldrich website.

  • ACS Publications. (2023). Density, Dynamic Viscosity, Surface Tension, Vapor Pressure, Heat Capacity, and Thermal Conductivity of Aqueous 2-(Isopropylamino)ethanol Solutions. Journal of Chemical & Engineering Data.[20]

  • MDPI. (2025). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Polymers.[5]

Sources

2-(Isopropylamino)acetonitrile safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-(Isopropylamino)acetonitrile

Senior Application Scientist Note: This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a deep understanding of the principles of safe chemical handling.

Important Advisory on Material Safety Data

A comprehensive, verified Safety Data Sheet (SDS) for this compound (CAS 19253-19-9) was not publicly available at the time of this writing. In the interest of promoting a robust safety culture, this guide has been constructed based on the known hazards and toxicological data of the closely related parent compound, Aminoacetonitrile and its hydrochloride salt.

The addition of an isopropyl group to the aminoacetonitrile structure will alter the physical, chemical, and toxicological properties of the molecule, potentially affecting its volatility, reactivity, and metabolic pathways. Therefore, the safety information presented herein should be considered the minimum baseline for safe handling . It is imperative that users treat this compound with at least the same level of caution as Aminoacetonitrile and conduct a thorough, independent risk assessment prior to commencing any experimental work.

Chapter 1: Presumed Hazard Characterization of this compound

Based on the GHS classifications for the parent compound, Aminoacetonitrile hydrochloride, it is prudent to assume that this compound will exhibit significant hazards. The nitrile functional group (-C≡N) is a well-established toxicophore, often metabolized to cyanide, while the secondary amine introduces potential irritant and corrosive properties.

The presumed hazard profile, derived from Aminoacetonitrile hydrochloride, is summarized below.[1]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Expert Analysis of Causality:

  • Acute Oral Toxicity (H301): The primary driver for this high level of toxicity is the nitrile group. In vivo, nitriles can be metabolized by cytochrome P450 enzymes, leading to the release of cyanide ions. Cyanide is a potent cytotoxic agent that inhibits cellular respiration by binding to cytochrome c oxidase in the mitochondria, effectively halting ATP production. This metabolic pathway is the reason for the systemic and rapid toxicity observed with many small organic nitriles.

  • Skin and Eye Irritation (H315, H319): The amino group makes the molecule basic and nucleophilic, allowing it to react with and disrupt biological tissues like skin and eyes, leading to irritation.[1] The isopropyl group may modulate the lipophilicity of the molecule, potentially affecting its rate of skin absorption.

  • Respiratory Irritation (H335): As a fine powder or volatile compound, it can easily be inhaled, causing irritation to the mucous membranes of the respiratory tract.[1]

Chapter 2: The Hierarchy of Controls for Handling Aminoacetonitriles

A foundational principle of chemical safety is the "Hierarchy of Controls," which prioritizes the most effective safety measures. This approach moves beyond simple reliance on Personal Protective Equipment (PPE) to create a multi-layered, self-validating safety system.

cluster_0 Hierarchy of Controls for Aminoacetonitriles Elimination Elimination Is the use of this compound strictly necessary? Substitution Substitution Can a less toxic nitrile be used? Elimination->Substitution Most Effective Engineering Engineering Controls Chemical Fume Hood, Ventilated Enclosure Substitution->Engineering Administrative Administrative Controls SOPs, Designated Areas, Training Engineering->Administrative PPE Personal Protective Equipment Gloves, Goggles, Lab Coat Administrative->PPE Least Effective cluster_spill Personnel Exposure cluster_action Immediate Actions cluster_cleanup Spill Response Start Incident Occurs Skin Skin Contact Rinse with water for 15+ min Eye Eye Contact Flush with eyewash for 15+ min Inhale Inhalation Move to fresh air Ingest Ingestion Rinse mouth. Do NOT induce vomiting Evacuate Evacuate & Secure Area Start->Evacuate Alert Alert colleagues and supervisor Skin->Alert Remove Remove contaminated clothing Skin->Remove Eye->Alert Medical Seek immediate medical attention Eye->Medical Inhale->Alert Inhale->Medical Ingest->Alert Ingest->Medical Remove->Medical Assess Assess spill size (Small vs. Large) Evacuate->Assess Cleanup Clean up spill (if trained & safe) Assess->Cleanup Report Report to EHS Cleanup->Report

Caption: Logical workflow for responding to chemical emergencies.

Detailed Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing, including footwear. [2]Flush the affected skin area with copious amounts of running water for at least 15 minutes. [3]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces. [1][2]Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air at once. [1][3]If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding mouth-to-mouth resuscitation. [1]Obtain immediate medical assistance.

  • Ingestion: Do NOT induce vomiting. [3]If the person is conscious and alert, rinse their mouth thoroughly with water. [1]Never give anything by mouth to an unconscious person. [3]Call a poison control center or physician immediately.

  • Small Spill (Solid): For small spills that have not generated significant dust, trained personnel wearing appropriate PPE can gently sweep up the material, avoiding dust generation, and place it into a sealed container for hazardous waste disposal. [3]* Large Spill / Airborne Dust: Evacuate the area immediately and secure it to prevent entry. [2]Alert emergency responders and the institution's Environmental Health & Safety (EHS) office. Do not attempt to clean up the spill.

Chapter 5: Physical & Chemical Properties for Risk Assessment

While specific data for this compound is unavailable, understanding the properties of related compounds is key to a sound risk assessment. For context, data for the parent compound Aminoacetonitrile is provided.

PropertyValue for AminoacetonitrileImplication for Risk Assessment
Molecular Formula C₂H₄N₂The addition of a C₃H₇ group will increase the molecular weight and likely alter its physical state and volatility.
Molecular Weight 56.07 g/mol The isopropyl derivative will have a MW of 98.15 g/mol .
Physical State Solid / CrystallineThis compound may be a solid or a low-volatility liquid at room temperature. Its potential to form dust must be considered.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials. [3]Standard chemical storage protocols are required. The amine functionality suggests incompatibility with strong acids and oxidizing agents.

Conclusion

The safe handling of this compound, a compound with a significant presumed toxicological profile, demands a proactive and informed approach. Lacking a specific SDS, researchers must operate with an elevated sense of caution, adopting the stringent safety protocols established for its parent compound, Aminoacetonitrile. The principles of the Hierarchy of Controls—prioritizing engineering solutions like fume hoods, supported by robust administrative procedures and correct PPE usage—form the bedrock of a self-validating and trustworthy safety system. Adherence to these guidelines is not merely procedural; it is a reflection of scientific integrity and a commitment to protecting the health and well-being of all laboratory personnel.

References

  • Chemsrc. (2023). Aminoacetonitrile hydrochloride Safety Data Sheet. Retrieved from [Link]

Sources

The Genesis of a Cornerstone: An In-depth Technical Guide to the Discovery and History of Aminonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminonitriles, organic compounds bearing both an amino and a nitrile functional group, represent a cornerstone of modern organic chemistry and drug discovery. Their journey from a serendipitous discovery in the mid-19th century to their central role in prebiotic chemistry theories and the synthesis of complex pharmaceuticals is a testament to their remarkable versatility. This guide provides a comprehensive exploration of the discovery and history of aminonitriles, tracing their evolution from the seminal Strecker synthesis to the sophisticated asymmetric and organocatalytic methods of the 21st century. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols for key synthetic procedures, and explore the ever-expanding applications of this vital class of molecules in medicinal chemistry and materials science.

The Dawn of Aminonitrile Chemistry: The Strecker Synthesis

The story of aminonitriles begins in 1850 with the German chemist Adolph Strecker.[1][2][3] While attempting to synthesize lactic acid, Strecker serendipitously discovered that reacting acetaldehyde with ammonia and hydrogen cyanide produced α-alaninenitrile, which upon hydrolysis, yielded the amino acid alanine.[1][2] This elegant one-pot, three-component reaction, now famously known as the Strecker synthesis, was the first laboratory synthesis of an α-amino acid and laid the foundation for our understanding of the building blocks of life.[2][3]

The significance of Strecker's discovery was profound. It demonstrated that amino acids, previously thought to be exclusively of biological origin, could be synthesized from simple, readily available precursors. This breakthrough not only revolutionized the field of organic chemistry but also provided the first piece of experimental evidence for theories on the abiotic origin of life.

The Mechanism of the Strecker Synthesis

The enduring power of the Strecker synthesis lies in its simplicity and efficiency. The reaction proceeds through a two-stage mechanism:

  • Formation of an α-aminonitrile: The aldehyde or ketone first reacts with ammonia to form an imine. The cyanide ion then attacks the electrophilic carbon of the imine, yielding the α-aminonitrile.[1][4][5]

  • Hydrolysis to an α-amino acid: The nitrile group of the α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to afford the corresponding α-amino acid.[1][2][4]

Strecker_Mechanism Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine + Ammonia - H2O Ammonia Ammonia HCN HCN Aminonitrile α-Aminonitrile Imine->Aminonitrile + HCN AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis

Caption: The general workflow of the Strecker amino acid synthesis.

Aminonitriles and the Origin of Life: A Prebiotic Perspective

The simplicity of the Strecker synthesis and the plausibility of its starting materials (aldehydes, ammonia, and cyanide) being present on early Earth have positioned aminonitriles as key players in theories of prebiotic chemistry.[1][2] It is hypothesized that the formation of aminonitriles in primordial environments, followed by their hydrolysis, could have been a significant pathway for the abiotic synthesis of the first amino acids, the fundamental building blocks of proteins.[2] This "aminonitrile world" hypothesis suggests that these reactive intermediates were central to the emergence of life.

Recent studies have further bolstered this theory, demonstrating that aminonitriles can readily form under simulated prebiotic conditions and can participate in further reactions to form peptides and other essential biomolecules.[3][6]

The Evolution of Synthesis: Beyond the Classical Strecker Reaction

While the classical Strecker synthesis remains a robust method for producing racemic aminonitriles, the demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of more sophisticated synthetic strategies.

The Rise of Asymmetric Synthesis

The quest for chiral aminonitriles has led to the development of a variety of asymmetric Strecker-type reactions. These methods can be broadly categorized into two main approaches:

  • Chiral Auxiliaries: This strategy involves the use of a chiral amine, which reacts with the aldehyde or ketone to form a chiral imine. Subsequent diastereoselective addition of cyanide yields an enantioenriched aminonitrile. The chiral auxiliary can then be cleaved to afford the desired chiral amino acid.

  • Chiral Catalysts: The development of chiral catalysts for the enantioselective addition of cyanide to achiral imines has been a major breakthrough. A wide range of catalysts, including those based on transition metals and organocatalysts, have been successfully employed to achieve high enantioselectivities.

Asymmetric_Strecker cluster_auxiliary Chiral Auxiliary Approach cluster_catalyst Chiral Catalyst Approach Aldehyde_A Aldehyde/Ketone ChiralImine Chiral Imine Aldehyde_A->ChiralImine + Chiral Amine ChiralAmine Chiral Amine EnantioenrichedAN_A Enantioenriched α-Aminonitrile ChiralImine->EnantioenrichedAN_A + HCN Aldehyde_C Aldehyde/Ketone Imine_C Achiral Imine Aldehyde_C->Imine_C + Amine Amine_C Amine EnantioenrichedAN_C Enantioenriched α-Aminonitrile Imine_C->EnantioenrichedAN_C + HCN + Chiral Catalyst

Caption: Two primary strategies for asymmetric aminonitrile synthesis.

The Organocatalysis Revolution

In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of aminonitriles.[1][7][8] Chiral small organic molecules, such as thioureas and phosphoric acids, have been shown to effectively catalyze the enantioselective Strecker reaction, often with high yields and excellent enantioselectivities.[8] These methods offer several advantages over traditional metal-based catalysts, including lower toxicity, air and moisture stability, and ready availability.

Table 1: Comparison of Catalytic Systems for Asymmetric Strecker Reaction

Catalyst TypeAdvantagesDisadvantagesRepresentative Catalyst
Transition Metal Complexes High turnover numbers, broad substrate scopePotential for metal contamination, sensitivity to air and moistureTi, Zr, Al-based catalysts
Organocatalysts Low toxicity, air/moisture stable, readily availableLower turnover numbers in some casesChiral thioureas, phosphoric acids, guanidines

Modern Synthetic Methodologies: Beyond the Strecker Paradigm

While the Strecker reaction and its variants are the most common methods for aminonitrile synthesis, several alternative approaches have been developed, offering unique advantages in certain contexts.

C-H Cyanation Reactions

Direct C-H cyanation of amines has emerged as an attractive alternative to the Strecker synthesis.[1] These methods avoid the need for a carbonyl precursor and can be used to synthesize a wide range of aminonitriles. Both transition-metal-catalyzed and photocatalytic methods have been developed for the α-cyanation of tertiary and secondary amines.

CH_Cyanation Amine Tertiary/Secondary Amine Aminonitrile α-Aminonitrile Amine->Aminonitrile + Cyanide Source + Catalyst/Light CyanideSource Cyanide Source

Caption: General scheme for the direct C-H cyanation of amines.

Experimental Protocols: A Practical Guide

Classical Strecker Synthesis of α-Phenylglycinonitrile

Materials:

  • Benzaldehyde

  • Ammonium chloride

  • Sodium cyanide

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve ammonium chloride in water.

  • Add benzaldehyde to the solution, followed by a solution of sodium cyanide in water.

  • Stir the mixture vigorously at room temperature. The product will begin to precipitate.

  • After the reaction is complete (monitored by TLC), filter the solid product and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure α-phenylglycinonitrile.

Organocatalyzed Asymmetric Strecker Reaction

Materials:

  • N-Benzylideneaniline (imine)

  • Trimethylsilyl cyanide (TMSCN)

  • Chiral thiourea catalyst

  • Toluene

Procedure:

  • To a solution of the imine in dry toluene, add the chiral thiourea catalyst.

  • Cool the mixture to the specified temperature (e.g., -78 °C).

  • Slowly add TMSCN to the reaction mixture.

  • Stir the reaction at the same temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the enantioenriched α-aminonitrile.

Applications in Drug Discovery and Materials Science

The versatility of the aminonitrile functional group has made it a valuable building block in both medicinal chemistry and materials science.

A Staple in Drug Discovery

Aminonitriles are key intermediates in the synthesis of a wide range of pharmaceuticals. The nitrile group can be readily transformed into other functional groups, such as carboxylic acids, amides, and amines, providing access to a diverse array of molecular scaffolds. Furthermore, the aminonitrile moiety itself is present in several approved drugs.

A prominent example is Saxagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The synthesis of Saxagliptin involves a key step where an aminonitrile is formed.

Emerging Roles in Materials Science

The unique reactivity of aminonitriles also lends itself to applications in polymer and materials science. They can serve as monomers for the synthesis of nitrogen-containing polymers with interesting properties. For instance, aminomalononitrile has been investigated as a prebiotic monomer for the synthesis of polymers with potential applications in materials science.[9] The ability of the amino and nitrile groups to participate in various polymerization reactions opens up possibilities for the creation of novel functional materials.

Conclusion

From its humble beginnings in Adolph Strecker's laboratory, the field of aminonitrile chemistry has blossomed into a vibrant and essential area of modern science. The journey of the aminonitrile, from a simple synthetic curiosity to a central molecule in our understanding of the origins of life and a powerful tool in the development of life-saving medicines, is a compelling narrative of scientific discovery and innovation. As synthetic methodologies continue to evolve and our understanding of their reactivity deepens, the aminonitrile is poised to remain a cornerstone of chemical synthesis for years to come, enabling the creation of ever more complex and functional molecules for the benefit of science and society.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 1850 , 75(1), 27-45. [Link]

  • Shalayel, I.; Coulibaly, S.; Ly, K. D.; Pascal, R.; Biron, J. P.; Commeyras, A. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 2018 , 8(4), 44. [Link]

  • Deng, T.; Gao, Y.; Han, X. L.; Cheng, C.; Luo, J.; Deng, L. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society, 2024 . [Link]

  • Kouznetsov, V. V.; Rojas, D. P. Strecker reaction and α-amino nitriles: recent advances in their chemistry, synthesis and biological properties. Tetrahedron, 2018 , 74(7), 773-810. [Link]

  • Pascal, R.; Pross, A. The nature and origin of life: a physicochemical approach. Current Opinion in Chemical Biology, 2016 , 31, 12-16. [Link]

  • Schoenebeck, F.; Dirnstorfer, D.; Ess, D. H. Scaleable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator. Nature Chemistry, 2012 , 4(11), 903-906. [Link]

  • Liao, L.; et al. Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. Molecules, 2021 , 26(16), 4995. [Link]

  • Gonçalves, P.; et al. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 2021 , 6(2), 1568-1577. [Link]

  • Nauth, A. M.; Opatz, T. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 2018 , 20(18), 4217-4223. [Link]

  • Davis, F. A.; Srirajan, V. The Catalytic Asymmetric Strecker Reaction. Organic Reactions, 2004 . [Link]

  • Zuend, S. J.; Jacobsen, E. N. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 2009 , 461(7266), 968-970. [Link]

  • Ullah, B.; Gupta, N. K.; et al. Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 2022 , 12(10), 1149. [Link]

  • Tian, Y.; et al. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 2009 , 461(7266), 968-970. [Link]

  • Saravanan, S.; et al. A recyclable chiral amide-based organocatalyst for the asymmetric Strecker reaction. Tetrahedron: Asymmetry, 2012 , 23(15-16), 1131-1137. [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Ruiz-Bermejo, M.; et al. Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. Polymers, 2021 , 13(16), 2738. [Link]

Sources

Methodological & Application

Application Note & Experimental Protocol for the Synthesis of 2-(Isopropylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-(isopropylamino)acetonitrile, a valuable building block in organic synthesis. The procedure is a variation of the Strecker synthesis, a classic and reliable method for preparing α-aminonitriles. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations.

Introduction and Significance

This compound serves as a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a secondary amine and a nitrile group, allows for diverse subsequent chemical transformations. The protocol detailed herein is adapted from established procedures for analogous α-aminonitriles, ensuring a robust and reproducible method suitable for a laboratory setting.[1]

Chemical Reaction Overview

The synthesis proceeds via a one-pot, three-component reaction involving isopropylamine, formaldehyde, and sodium cyanide. The reaction is believed to proceed through the initial formation of an aminol from isopropylamine and formaldehyde, which then dehydrates to form an iminium ion. The subsequent nucleophilic attack by the cyanide ion on the iminium ion yields the final product, this compound. To manage the reactivity of formaldehyde and ensure a controlled reaction, an adduct is first formed with sodium bisulfite.[1]

Reaction Scheme:
  • Step 1: Adduct Formation NaHSO₃ + CH₂O → HOCH₂SO₃Na

  • Step 2: Amine Addition & Iminium Formation HOCH₂SO₃Na + (CH₃)₂CHNH₂ → [(CH₃)₂CHNH₂CH₂OH] → [(CH₃)₂CHN=CH₂]⁺

  • Step 3: Cyanation [(CH₃)₂CHN=CH₂]⁺ + NaCN → (CH₃)₂CHNHCH₂CN

Safety Precautions: A Critical Directive

This procedure involves highly toxic and hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.[1]

  • Hydrogen Cyanide Hazard : This reaction has the potential to generate highly toxic and flammable hydrogen cyanide gas (HCN), especially if the reaction mixture becomes acidic. This entire procedure MUST be performed in a well-ventilated chemical fume hood. [1]

  • Cyanide Toxicity : Sodium cyanide is a potent poison that can be fatal if ingested, inhaled, or absorbed through the skin.[2] Always use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. In case of exposure, seek immediate medical attention. An emergency cyanide antidote kit should be readily accessible.

  • Reagent Handling :

    • Isopropylamine : A flammable, corrosive, and volatile liquid with a strong ammonia-like odor.[3] Avoid inhalation of vapors and contact with skin and eyes.[4]

    • Formaldehyde : A known carcinogen and sensitizer. Handle with care to avoid inhalation and skin contact.

    • Solvents : Diethyl ether is extremely flammable. Keep away from ignition sources and use spark-proof equipment.[5]

  • Waste Disposal : All chemical waste, especially cyanide-containing solutions, must be quenched and disposed of according to institutional and local environmental regulations. A common method for quenching residual cyanide is through oxidation with bleach (sodium hypochlorite) under basic conditions.

Materials and Equipment

Materials:
ReagentFormulaMolar Mass ( g/mol )QuantityMolesNotes
Sodium BisulfiteNaHSO₃104.06104 g1.0
Formaldehyde (37% aq. soln.)CH₂O30.0381 mL1.0
IsopropylamineC₃H₉N59.1199 mL1.0Purity >99%
Sodium CyanideNaCN49.0149 g1.0EXTREME CAUTION
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12~300 mL-For extraction
Anhydrous Magnesium SulfateMgSO₄120.37~20 g-For drying
Deionized WaterH₂O18.02~600 mL-
Equipment:
  • 1-Liter three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with stirring capabilities

  • Ice-water bath

  • 1-Liter separatory funnel

  • Rotary evaporator

  • Distillation apparatus (vacuum)

  • Standard laboratory glassware

Detailed Experimental Protocol

Step 1: Formation of the Bisulfite Adduct
  • In a 1-liter flask, dissolve 104 g (1.0 mol) of sodium bisulfite in 250 mL of water.

  • With gentle stirring, add 81 mL (1.0 mol) of 37% formaldehyde solution.

  • Gently warm the mixture to approximately 60°C to ensure complete reaction, then cool the solution to 30-35°C in a water bath.

Causality Note: The formation of the bisulfite adduct with formaldehyde is a crucial step. It serves to "tame" the high reactivity of formaldehyde, preventing self-polymerization and ensuring a more controlled reaction when the amine and cyanide are introduced.[1]

Step 2: Addition of Isopropylamine
  • To the cooled bisulfite adduct solution, add 99 mL (1.0 mol) of isopropylamine.

  • Stir the mixture for 2 hours at room temperature. The solution may become cloudy.

Causality Note: Isopropylamine, being a stronger nucleophile than the bisulfite, displaces it to form an intermediate aminol (isopropylamino)methanol. This intermediate is in equilibrium with the corresponding iminium ion, which is the electrophilic species that will be trapped by the cyanide ion.[6]

Step 3: Cyanation
  • ENSURE THE FLASK IS IN A FUME HOOD. Prepare a solution of 49 g (1.0 mol) of sodium cyanide in 150 mL of water.

  • Cool the main reaction mixture in an ice-water bath to below 20°C.

  • Slowly add the sodium cyanide solution to the stirred reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 2 hours. A distinct organic layer should form.

Causality Note: The cyanide ion is a potent nucleophile that attacks the electrophilic carbon of the iminium ion. Temperature control is critical to prevent side reactions and to minimize the potential for HCN release.

Step 4: Work-up and Isolation
  • Transfer the reaction mixture to a 1-liter separatory funnel.

  • Separate the upper organic layer (the crude product).

  • Extract the aqueous layer with two 100 mL portions of diethyl ether.

  • Combine the initial organic layer with the ether extracts.

  • Dry the combined organic phase over anhydrous magnesium sulfate for at least 30 minutes.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator. Use a water bath temperature below 40°C.

Causality Note: The extraction with diethyl ether recovers the product from the aqueous phase.[7] Drying with magnesium sulfate removes residual water, which is essential before distillation.

Step 5: Purification
  • The crude residue is purified by vacuum distillation.

  • Collect the fraction boiling at the appropriate temperature and pressure for this compound. The boiling point is expected to be in the range of 65-70°C at approximately 15 mmHg.

  • The expected yield of the purified product is typically in the range of 80-90%.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Step 1: Adduct Formation cluster_reaction Steps 2 & 3: Reaction cluster_workup Steps 4 & 5: Purification NaHSO3 Dissolve NaHSO₃ in H₂O Add_HCHO Add Formaldehyde NaHSO3->Add_HCHO Cool_Adduct Warm then Cool Add_HCHO->Cool_Adduct Add_Amine Add Isopropylamine Cool_Adduct->Add_Amine Stir_Amine Stir for 2h Add_Amine->Stir_Amine Add_Cyanide Add NaCN Solution (Ice Bath) Stir_Amine->Add_Cyanide Stir_Final Stir for 2h Add_Cyanide->Stir_Final Separate Separate Layers Stir_Final->Separate Extract Extract with Et₂O Separate->Extract Dry Dry (MgSO₄) Extract->Dry Evaporate Rotary Evaporation Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Product Distill->Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Caption: Simplified mechanism of Strecker-type synthesis.

Expected Results and Characterization

PropertyExpected Value
AppearanceColorless to pale yellow liquid
Boiling Point~65-70°C @ 15 mmHg
Yield80-90%
Purity (by GC-MS)>98%

The final product should be characterized by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity and Nuclear Magnetic Resonance (NMR) spectroscopy to verify its chemical structure.

Troubleshooting

IssuePotential CauseSuggested Solution
Low YieldIncomplete reaction.Ensure molar equivalents are correct. Extend reaction time for the amination or cyanation step.
Loss during work-up.Ensure pH is basic before extraction to keep the amine in the organic phase. Perform extractions carefully.
Dark/Polymeric Crude ProductReaction temperature too high.Maintain strict temperature control, especially during the cyanide addition.
Impure formaldehyde.Use fresh, high-quality formaldehyde solution.
No Organic Layer FormsReaction did not proceed.Check the quality of reagents, especially the isopropylamine and sodium cyanide.

References

  • Fisher Scientific. (2009). Safety Data Sheet: Acetonitrile.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Isopropylamine.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Acetonitrile.
  • Wikipedia. (n.d.). Isopropylamine.
  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine.
  • Organic Syntheses. (n.d.). Procedure for solvent extraction. Org. Synth. Coll. Vol. 2.
  • Organic Syntheses. (n.d.). Procedure for reaction work-up. Org. Synth. Coll. Vol. 2.
  • Sciencemadness Wiki. (2020). Isopropylamine.
  • Allen, C. F. H., & VanAllan, J. A. (1947). Diethylaminoacetonitrile. Organic Syntheses, 27, 20. DOI: 10.15227/orgsyn.027.0020.
  • Google Patents. (n.d.). Process for preparing acetonitrile.
  • Organic Syntheses. (n.d.). Glycolonitrile. Org. Synth. Coll. Vol. 3, 436 (1955); Vol. 27, 41 (1947).
  • arXiv. (n.d.). Gas-Phase Formation of Glycolonitrile in the Interstellar Medium.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetonitrile.
  • Google Patents. (n.d.). Process for producing (2-nitrophenyl)acetonitrile derivative and intermediate therefor.
  • RSC Publishing. (n.d.). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile.
  • PubChem. (n.d.). 2-(Isopropylamino)ethanol.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Acetonitrile.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile.

Sources

The Versatile Intermediate: Applications of 2-(Isopropylamino)acetonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to achieving efficient, scalable, and economically viable drug manufacturing processes.[1][2] 2-(Isopropylamino)acetonitrile, also known as N-isopropylglycinonitrile, is a deceptively simple yet highly versatile α-aminonitrile that serves as a crucial building block for several classes of therapeutic agents. Its structure incorporates a secondary amine and a nitrile group, both of which offer reactive handles for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis and key pharmaceutical applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.

I. Synthesis of this compound: A Modified Strecker Approach

The most direct and industrially scalable method for the synthesis of α-aminonitriles like this compound is the Strecker synthesis.[3][4][5][6] This multicomponent reaction elegantly combines an amine, a carbonyl compound (typically an aldehyde), and a cyanide source to form the desired product.[3][4][5][6] The following protocol is adapted from a well-established procedure for a related compound, diethylaminoacetonitrile, and is optimized for the synthesis of the isopropyl derivative.[7][8]

Mechanistic Pathway: The Strecker Synthesis

The reaction proceeds through the initial formation of an iminium ion from the condensation of isopropylamine and formaldehyde. This electrophilic intermediate is then attacked by the cyanide anion to yield the final product.[3][4]

Strecker_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Isopropylamine CH₃CH(NH₂)CH₃ Iminium_Ion [CH₃CH(NH=CH₂)CH₃]⁺ Isopropylamine->Iminium_Ion + CH₂O, - H₂O Formaldehyde CH₂O Product CH₃CH(NHCH₂CN)CH₃ Iminium_Ion->Product + CN⁻ Cyanide CN⁻

Caption: Strecker synthesis of this compound.

Detailed Synthesis Protocol

Safety Precautions: This procedure involves highly toxic reagents, including sodium cyanide and formaldehyde. It must be performed in a well-ventilated fume hood by personnel with appropriate training. Wear personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves at all times. Have a cyanide antidote kit readily available.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (g/ml)
Sodium Bisulfite (NaHSO₃)104.063.0312 g
Formaldehyde (37-40% aq. soln.)30.03~3.0225 mL
Isopropylamine59.113.0258 mL (177.3 g)
Sodium Cyanide (NaCN)49.013.0147 g
Water18.02-1150 mL
Drierite™ (or anhydrous MgSO₄)--25 g

Equipment:

  • 3 L Beaker

  • Mechanical stirrer

  • Large fume hood

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of the Bisulfite Adduct: In a 3 L beaker, dissolve 312 g (3.0 moles) of sodium bisulfite in 750 mL of water. Add 225 mL of a 37-40% formaldehyde solution and warm the mixture to 60°C.

  • Addition of Isopropylamine: Cool the solution to 35°C and add 258 mL (3.0 moles) of isopropylamine with manual stirring. Let the mixture stand for 2 hours.

  • Cyanide Addition (CRITICAL STEP): Place the beaker under a well-ventilated hood. Prepare a solution of 147 g (3.0 moles) of sodium cyanide in 400 mL of water. With efficient mechanical stirring to ensure thorough mixing of the layers, add the sodium cyanide solution to the reaction mixture.

  • Reaction and Separation: After stirring for 1.5 hours, the upper nitrile layer will separate. Transfer the mixture to a separatory funnel and separate the upper organic layer.

  • Drying and Purification: Dry the crude product over 25 g of Drierite™ or anhydrous magnesium sulfate. The crude product can be purified by vacuum distillation to yield this compound.

II. Application in the Synthesis of Vildagliptin Analogs

Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-IV) inhibitor used for the treatment of type 2 diabetes.[9] The core structure of vildagliptin features an N-substituted glycinonitrile moiety. While many reported syntheses of vildagliptin build this moiety in a stepwise fashion, this compound represents a key precursor to analogous structures. The primary synthetic route to vildagliptin involves the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol.[10][11] this compound serves as a structural template for the N-acyl glycinonitrile pharmacophore.

Synthetic Workflow for Vildagliptin Intermediate

The synthesis of the key intermediate for vildagliptin, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, is a multi-step process starting from L-proline.[9][10][11]

Vildagliptin_Intermediate_Workflow A L-Proline B (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid A->B Chloroacetyl chloride, THF C (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide B->C Amidation (e.g., (Boc)₂O, NH₄HCO₃) D (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate) C->D Dehydration (e.g., Cyanuric chloride, DMF)

Caption: Synthesis of a key intermediate for Vildagliptin.

Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol outlines the synthesis of the key intermediate that would couple with an amine to form the final drug.

Part A: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid [9]

  • Reaction Setup: To a round-bottom flask containing THF (100 mL), add L-proline (10 g, 0.087 mol).

  • Acylation: Cool the mixture to 0°C under an argon atmosphere. Slowly add chloroacetyl chloride (10.0 mL, 0.132 mol).

  • Reflux: Reflux the mixture with stirring for 2.5 hours.

  • Workup: After cooling to room temperature, dilute with water (20 mL) and stir for 20 minutes. Add saturated brine (20 mL) and extract with ethyl acetate (2 x 100 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent. Crystallize the residue from isopropyl ether to afford the product.

    • Expected Yield: ~90%

Part B: Conversion to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [9]

This conversion is typically a two-step process involving amidation followed by dehydration.

  • Amidation: The carboxylic acid from Part A is converted to the corresponding amide using standard peptide coupling reagents or via an acid chloride.

  • Dehydration: The amide is then dehydrated to the nitrile. To a stirred solution of the amide (e.g., 4 g, 0.021 mol) in dry DMF (40 mL) at 0°C, add a dehydrating agent such as cyanuric chloride (2 g, 0.011 mol).[9]

  • Reaction and Workup: Stir the mixture for 4.5 hours at room temperature. Quench with water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is crystallized from isopropyl ether.

    • Expected Yield: ~87%

III. Application in the Synthesis of Beta-Blockers

Beta-blockers are a class of drugs predominantly used to manage cardiovascular diseases.[12] A common structural feature is a β-amino alcohol moiety attached to an aromatic group. The synthesis of many beta-blockers, such as propranolol, involves the reaction of an epoxide with an amine, frequently isopropylamine.[13][14][15][16] While not a direct starting material in the most common routes, this compound can be considered a valuable synthon for the isopropylamino alcohol portion of these molecules. The nitrile group can be reduced to a primary amine, which can then be further elaborated, or the entire molecule can be used in alkylation reactions.

General Synthetic Scheme for Propranolol

The synthesis of propranolol illustrates the key ring-opening reaction with isopropylamine.

Propranolol_Synthesis A 1-Naphthol B Naphthyl glycidyl ether (Epoxide Intermediate) A->B Epichlorohydrin, Base C Propranolol B->C Isopropylamine

Caption: General synthesis of the beta-blocker Propranolol.

Protocol: Synthesis of Propranolol

This protocol provides a general method for the synthesis of propranolol, highlighting the key epoxide ring-opening step where the isopropylamino group is introduced.

Materials & Reagents:

ReagentMolar Mass ( g/mol )
3-(1-naphthyloxy)-1,2-epoxypropane200.24
Isopropylamine59.11
Toluene92.14
N,N-diisopropylethylamine (DIPEA)129.24

Procedure: [15]

  • Reaction Setup: Dissolve 3-(1-naphthyloxy)-1,2-epoxypropane (0.8 mol) and isopropylamine (1.6 mol) in toluene (300 mL).

  • Base Addition: Add N,N-diisopropylethylamine (0.2 mol) dropwise over 30 minutes.

  • Reaction: Heat the mixture to 45°C and maintain for 4 hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction to 5°C to precipitate the product.

  • Purification: Filter the solid and dry to obtain crude propranolol. The product can be further purified by recrystallization.

    • Expected Yield: ~91%

IV. Analytical Characterization

The purity and identity of this compound and its subsequent products should be confirmed using standard analytical techniques.

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the isopropyl methine and methyl protons, a singlet for the methylene protons adjacent to the nitrile, and a broad singlet for the amine proton.
¹³C NMR Resonances for the nitrile carbon, the methylene carbon, and the carbons of the isopropyl group.
FT-IR A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2200-2260 cm⁻¹. N-H stretching will also be visible.
Mass Spec. The molecular ion peak corresponding to the mass of the compound.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via the Strecker synthesis and the reactivity of its amine and nitrile functionalities make it an important building block for various drug scaffolds. While not always a direct starting material in established blockbuster drug syntheses, its structural motifs are central to important pharmacophores found in DPP-IV inhibitors and beta-blockers. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to harness the synthetic potential of this key intermediate in the pursuit of novel therapeutic agents.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie. 1850 , 75 (1), 27–45. [Link]

  • Tran, V. A., et al. Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry. 2020 , 2020, 9597426. [Link]

  • Li, J., et al. An efficient synthesis of Vildagliptin intermediates. Indian Journal of Chemistry - Section B. 2014 , 53B, 1128-1132. [Link]

  • Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. J. Med. Med. Chem.2025 , 1, 48-52. [Link]

  • Tran, V. A., et al. Facile Synthesis of Propranolol and Novel Derivatives. ScienceOpen. 2020 . [Link]

  • Tao, Y., et al. Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry. 2014 , 26 (12), 3489-3492. [Link]

  • Synthesis method of propranolol hydrochloride. CN111995166A.
  • Tran, V. A., et al. Facile Synthesis of Propranolol and Novel Derivatives. ResearchGate. 2020 . [Link]

  • Itagaki, M., et al. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses. 1977 , 57, 103. [Link]

  • HO Vildagliptin (Formula I). WO2015087216A1.
  • Zhang, L., et al. A facile method to synthesize vildagliptin. ResearchGate. 2020 . [Link]

  • Preparation of Vildagliptin (2). ResearchGate. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. ResearchGate. [Link]

  • Ashenhurst, J. The Strecker Synthesis of Amino Acids. Master Organic Chemistry. 2018 . [Link]

  • G1-[N(CH2CH2CH2NHBoc)2]6-Piperidine3. Organic Syntheses. 2012 , 89, 9. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Allen, C. F. H.; VanAllan, J. A. DIETHYLAMINOACETONITRILE. Organic Syntheses. 1947 , 27, 20. [Link]

  • Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. ChemComplex. [Link]

  • Reaction conditions and reagents: (a) chloroacetyl chloride 2 (1.2...). ResearchGate. [Link]

  • Taylor, H. M.; Hauser, C. R. α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses. 1963 , 43, 25. [Link]

  • Rorig, K., et al. p-METHOXYPHENYLACETONITRILE. Organic Syntheses. 1952 , 32, 82. [Link]

  • Briody, R. G. Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons. 1967 . [Link]

  • Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. 2010 , 53 (22), 7902-7917. [Link]

  • Moutou, G., et al. Equilibrium of α-aminoacetonitrile formation from formaldehyde, hydrogen cyanide and ammonia in aqueous solution: Industrial and prebiotic significance. ResearchGate. 1996 . [Link]

  • Ramón, D. J.; Yus, M. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals. 2022 , 15 (8), 1009. [Link]

  • Magano, J., et al. Working with Hazardous Chemicals. Organic Syntheses. 2011 , 88, 181. [Link]

  • Alper, H., et al. Synthesis of Vicinal Amino Alcohols via a Tandem Acylnitrene Aziridination-Aziridine Ring Opening. The Journal of Organic Chemistry. 2006 , 71 (25), 9545-9548. [Link]

  • Fülöp, F., et al. Synthesis of Azetidine-Based Beta-Amino Alcohols. Molecules. 2022 , 27 (21), 7489. [Link]

  • Farrell, W. M., et al. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules. 2023 , 28 (12), 4843. [Link]

  • Acetonitrile in the Pharmaceutical Industry. Lab Alley. [Link]

  • Synthesis of β-amino alcohols. Organic Chemistry Portal. [Link]

  • Examples of β-amino alcohol drugs. ResearchGate. [Link]

  • Taber, D. F.; Kong, S. Alkylation of Acetonitrile. The Journal of Organic Chemistry. 1997 , 62 (24), 8575-8576. [Link]

Sources

Application Notes and Protocols for 2-(Isopropylamino)acetonitrile as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(Isopropylamino)acetonitrile as a versatile chemical intermediate. It covers the compound's fundamental properties, safety protocols, synthesis, and detailed application notes for its use in constructing more complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. The protocols included are designed to be self-validating, with clear explanations for each experimental step, grounded in established chemical principles.

Introduction and Strategic Overview

This compound (CAS No: 16728-80-6) is a bifunctional organic molecule featuring a secondary amine and a nitrile group. This unique combination makes it a valuable C3 synthon, or building block, in multi-step organic synthesis. The isopropyl group provides steric bulk and lipophilicity, which can be crucial for modulating the biological activity and pharmacokinetic properties of a final target molecule.

The true synthetic utility of this intermediate lies in the orthogonal reactivity of its two functional groups. The nitrile moiety can be readily transformed into a variety of other functionalities, including:

  • Carboxylic acids via hydrolysis.

  • Primary amines via reduction.

  • Amides through partial hydrolysis or other transformations.

  • Heterocyclic systems (e.g., tetrazoles, triazoles) via cycloaddition reactions.

Simultaneously, the secondary amine serves as a nucleophile or a base and can be engaged in reactions such as N-alkylation, acylation, and reductive amination. This dual reactivity allows for the strategic and sequential introduction of complexity, making it a cornerstone intermediate for synthesizing targeted libraries of compounds in drug discovery and process development.

Physicochemical Properties and Safety Data

Accurate knowledge of a reagent's properties is fundamental to its effective and safe use. The key characteristics of this compound and its common salt form are summarized below.

PropertyValueSource
Chemical Name This compound-
Synonym(s) (isopropylamino)acetonitrile
CAS Number 16728-80-6 (Free Base)[1]
CAS Number 38737-90-5 (Hydrochloride Salt)[2]
Molecular Formula C₅H₁₀N₂-
Molecular Weight 98.15 g/mol -
Appearance Not specified; likely a liquid-
Purity (Typical) ≥98%[2]
Safety, Handling, and Personal Protective Equipment (PPE)

This compound and its derivatives are hazardous substances that must be handled with appropriate precautions in a controlled laboratory environment.[3]

Hazard Identification (Based on related compounds):

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H317: May cause an allergic skin reaction.[3]

  • H318: Causes serious eye damage.[3]

  • H335: May cause respiratory irritation.[3]

Mandatory Handling Protocols:

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3] The work area should be equipped with an emergency eyewash station and a safety shower.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash-resistant safety goggles or a face shield.[3]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.

    • Skin and Body Protection: Wear a flame-retardant laboratory coat. Ensure skin is not exposed.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[3][5] Do not eat, drink, or smoke in the laboratory work area.[3][5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[3]

Synthesis of this compound

The most direct and established method for synthesizing α-aminonitriles is a variation of the Strecker synthesis. This one-pot reaction efficiently combines an amine, an aldehyde (or its bisulfite adduct), and a cyanide source. The causality behind this choice is its high atom economy and operational simplicity.

Synthetic Workflow Diagram

The following diagram outlines the key transformations in the synthesis of the target intermediate.

G cluster_reagents Starting Materials A Isopropylamine D Reaction Vessel (Aqueous Medium) A->D B Formaldehyde (or Paraformaldehyde) B->D C Sodium Cyanide (or HCN source) C->D E In Situ Formation of Iminium Ion Intermediate D->E Condensation F Nucleophilic Attack by Cyanide E->F Addition G This compound (Crude Product) F->G Protonation H Work-up & Purification (Extraction, Distillation) G->H I Purified Product H->I

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a general procedure for α-aminonitriles and should only be performed by trained chemists.[6]

Materials and Equipment:

  • Isopropylamine

  • Paraformaldehyde

  • Sodium Cyanide (NaCN) - EXTREMELY TOXIC

  • Sodium Bisulfite (NaHSO₃)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Rotary evaporator, distillation apparatus

Step-by-Step Methodology:

  • Safety First: This procedure involves sodium cyanide, which can release highly toxic hydrogen cyanide (HCN) gas if acidified. Perform all steps in a well-ventilated fume hood. Have a cyanide antidote kit available and be trained in its use.

  • Preparation of Bisulfite Adduct: In a 1L beaker, dissolve sodium bisulfite (e.g., 1.05 moles) in 400 mL of water. Add a 37-40% aqueous solution of formaldehyde (e.g., 1.0 mole) and warm the mixture gently to approximately 60°C. Cool the solution to 35°C.

  • Addition of Amine: To the cooled bisulfite adduct solution, add isopropylamine (e.g., 1.0 mole) with manual or mechanical stirring. Let the mixture stand for 1-2 hours at room temperature. A slight exotherm may be observed.

  • Cyanide Addition: Place the reaction mixture in an ice bath to cool. In a separate flask, prepare a solution of sodium cyanide (e.g., 1.05 moles) in 200 mL of water. Slowly add the cyanide solution to the reaction mixture with vigorous stirring over 1.5 hours, ensuring the temperature does not rise significantly.

  • Reaction and Extraction: Continue stirring for an additional 2 hours after the addition is complete. The product, this compound, will typically form as an upper organic layer. Separate this layer using a separatory funnel. Extract the aqueous layer twice with diethyl ether or dichloromethane.

  • Drying and Isolation: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield the final, high-purity intermediate.

Application Notes: A Versatile Synthon

The strategic value of this compound is best demonstrated through its application in synthesizing molecules with proven biological activity.

Pathway to Agrochemicals: Herbicide Precursors

Many potent herbicides, particularly those in the triazine class, feature N-alkylamino substituents. Atrazine, for example, is 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine.[7] While not a direct precursor to Atrazine itself, this compound provides a key structural motif that can be elaborated into novel herbicidal agents.

The nitrile can be reduced to a primary amine, yielding N¹-isopropylethane-1,2-diamine. This diamine is a powerful building block for constructing heterocyclic cores common in agrochemicals.

G A This compound B Reduction (e.g., LiAlH₄, H₂/Catalyst) A->B C N¹-Isopropylethane-1,2-diamine B->C Product D Reaction with Cyanuric Chloride (or other scaffolds) C->D E Triazine-based Herbicide Analogs D->E Product

Caption: Synthetic pathway from the intermediate to herbicide analogs.

Application in Pharmaceutical Synthesis

In medicinal chemistry, the nitrile group is often used as a bioisostere for a carbonyl group or as a precursor to a tetrazole ring, which can mimic a carboxylic acid with improved metabolic stability and cell permeability.

Protocol: Synthesis of a Tetrazole Derivative

This protocol demonstrates the conversion of the nitrile to a tetrazole, a common scaffold in pharmaceuticals (e.g., sartans).

Materials and Equipment:

  • This compound

  • Sodium azide (NaN₃) - HIGHLY TOXIC, EXPLOSIVE HAZARD

  • Triethylamine hydrochloride or Ammonium chloride

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Step-by-Step Methodology:

  • Safety: Sodium azide is extremely toxic and can form explosive heavy metal azides. Use non-metal spatulas and ensure the glassware is scrupulously clean.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in DMF.

  • Reagent Addition: Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq) to the solution.

  • Heating: Heat the reaction mixture to 100-120°C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify with dilute HCl to pH ~2-3. This step must be done cautiously in the fume hood as it will generate hydrazoic acid (HN₃), which is toxic and explosive.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, 5-((isopropylamino)methyl)-1H-tetrazole, can be purified by recrystallization or column chromatography.

Analytical Methods and Quality Control

Ensuring the purity of this compound is critical for the success and reproducibility of subsequent reactions.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a suitable method for assessing the purity of the volatile free base.[8]

  • High-Performance Liquid Chromatography (HPLC): For the hydrochloride salt or reaction monitoring, reverse-phase HPLC with a UV detector is effective. Acetonitrile is itself a common mobile phase component, so care must be taken in method development.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.

  • Mass Spectrometry (MS): Provides accurate mass data to confirm the molecular weight of the product and any intermediates or impurities.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-[di(propan-2-yl)amino]acetonitrile. Retrieved from ]">www.aksci.com.[3]

  • Capot Chemical Co., Ltd. (2017). Specifications of this compound hydrochloride. Retrieved from ]">www.capotchem.com.[2]

  • TCI Chemicals. (2024). Safety Data Sheet: (Dimethylamino)acetonitrile. Retrieved from TCI Chemicals website.[4]

  • Sigma-Aldrich Inc. (2025). Safety Data Sheet. Retrieved from MilliporeSigma.[11]

  • Spectrum Chemical. (2022). Safety Data Sheet. Retrieved from Spectrum Chemical website.[5]

  • Fisher Scientific. (2023). Safety Data Sheet: Acetonitrile. Retrieved from Fisher Scientific website.[12]

  • AnQore. (n.d.). Acetonitrile that meets pharmaceutical requirements. Retrieved from ]">www.anqore.com.

  • MilliporeSigma. (n.d.). This compound hydrochloride. Retrieved from ]">www.sigmaaldrich.com.

  • Google Patents. (1984). EP0041760B1: Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol. Retrieved from patents.google.com.[13]

  • Alkyl Amines Chemicals Limited. (n.d.). ACETONITRILE. Retrieved from ]">www.alkylamines.com.

  • Organic Syntheses. (1947). DIETHYLAMINOACETONITRILE. Org. Synth., 27, 20. DOI: 10.15227/orgsyn.027.0020.[6]

  • Ross, M. K., & Filipov, N. M. (2006). Disposition of the herbicide 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine (Atrazine) and its major metabolites in mice. Toxicological Sciences, 91(1), 253-263.[7]

  • NIOSH. (1998). ACETONITRILE: METHOD 1606, Issue 3. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition.[8]

  • Mol, H. G., et al. (2009). Method validation and comparison of acetonitrile and acetone extraction for the analysis of 169 pesticides in soya grain by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1216(21), 4529-4549.[9]

  • American Laboratory. (2010). Ensuring the Purity of Acetonitrile During Quality Control Testing. Retrieved from ]">www.americanlaboratory.com.[10]

  • BLD Pharm. (n.d.). This compound. Retrieved from ]">www.bldpharm.com.[1]

Sources

Application Notes and Protocols: 2-(Isopropylamino)acetonitrile in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatile Role of 2-(Isopropylamino)acetonitrile in Heterocyclic Chemistry

This compound, an α-aminonitrile, is a valuable and versatile building block in modern organic and medicinal chemistry. Its bifunctional nature, featuring a nucleophilic secondary amine and an electrophilic nitrile group, allows for a diverse range of chemical transformations.[1] This duality makes it an ideal precursor for the construction of various nitrogen-containing heterocyclic scaffolds, which are fundamental components of numerous pharmaceuticals, agrochemicals, and functional materials. The isopropyl substituent offers a degree of steric bulk and lipophilicity that can be advantageous in modulating the physicochemical and pharmacological properties of the resulting heterocyclic compounds.

This comprehensive guide delves into the reactivity and synthetic applications of this compound. We will explore its utility in the synthesis of key heterocyclic systems, including imidazoles, pyrazines, and triazoles. The following sections provide not only the theoretical underpinnings of these transformations but also detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Core Reactivity Principles

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups:

  • The Isopropylamino Group: As a secondary amine, it is nucleophilic and can participate in reactions with electrophiles. It is also basic and can be deprotonated under appropriate conditions.

  • The Acetonitrile Group: The nitrile carbon is electrophilic and susceptible to nucleophilic attack. Furthermore, the adjacent methylene group is weakly acidic and can be deprotonated with a strong base to form a stabilized carbanion.

This combination of functionalities allows for a variety of cyclization strategies, making it a powerful tool for the synthesis of diverse heterocyclic structures.

Synthesis of 1-Isopropyl-Substituted Imidazoles

The imidazole nucleus is a ubiquitous motif in biologically active molecules. This compound serves as a key precursor for the synthesis of imidazoles bearing an N-isopropyl group, a common feature in many pharmaceutical agents.

Mechanism of Imidazole Formation: The Bredereck-Gompper Pathway

A plausible and efficient route to 1-isopropyl-substituted imidazoles involves a variation of the Bredereck-Gompper imidazole synthesis. This pathway utilizes the reaction of an α-aminonitrile with an orthoformate and a primary amine. In a self-condensation variation, the primary amine is generated in situ or is the aminonitrile itself. For the synthesis of 5-amino-1-isopropyl-1H-imidazole-4-carbonitrile, a related multicomponent approach can be envisioned, inspired by the synthesis of similar structures from aminomalononitrile.[1]

The proposed mechanism involves the initial reaction of this compound with an orthoformate, such as trimethyl orthoformate, to form an intermediate amidine. Subsequent intramolecular cyclization, driven by the nucleophilicity of the amino group and the electrophilicity of the newly formed imidate, leads to the imidazole ring.

Imidazole_Synthesis_Mechanism cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization start This compound + Trimethyl Orthoformate int1 Intermediate Amidine start->int1 Acid Catalyst int2 Cyclized Intermediate int1->int2 Deprotonation product 1-Isopropyl-1H-imidazole Derivative int2->product Elimination of Methanol

Caption: Proposed mechanism for imidazole synthesis.

Protocol: Synthesis of 5-Amino-1-isopropyl-1H-imidazole-4-carbonitrile

This protocol is adapted from established procedures for the synthesis of related 5-aminoimidazole-4-carbonitriles.[1]

Reagent/SolventMolar Eq.Amount
This compound1.0(as per calculation)
Trimethyl Orthoformate1.5(as per calculation)
Formamidine Acetate1.2(as per calculation)
Anhydrous Ethanol-(sufficient volume)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add trimethyl orthoformate and formamidine acetate to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 5-amino-1-isopropyl-1H-imidazole-4-carbonitrile.

Synthesis of N-Isopropyl-Substituted Pyrazines

Pyrazines are another important class of N-heterocycles found in numerous natural products and pharmaceuticals. This compound can be envisioned as a precursor for N-isopropyl-substituted aminopyrazines through dimerization and subsequent oxidation.

Mechanism of Pyrazine Formation: Oxidative Dimerization

The synthesis of substituted pyrazines can be achieved through the self-condensation of α-aminoketones or related precursors. In the case of this compound, a plausible route involves an initial dimerization to form a dihydropyrazine intermediate, followed by oxidation to the aromatic pyrazine.

Pyrazine_Synthesis_Workflow start This compound dimerization Base-catalyzed Dimerization start->dimerization intermediate Dihydropyrazine Intermediate dimerization->intermediate oxidation Oxidation (e.g., air, MnO2) intermediate->oxidation product N,N'-diisopropyl-pyrazine-2,5-diamine oxidation->product

Caption: Workflow for N-isopropyl pyrazine synthesis.

Protocol: Synthesis of N,N'-diisopropyl-pyrazine-2,5-diamine

This is a proposed protocol based on general methods for pyrazine synthesis from α-amino precursors.

Reagent/SolventMolar Eq.Amount
This compound1.0(as per calculation)
Sodium Methoxide (25% in Methanol)0.2(as per calculation)
Anhydrous Methanol-(sufficient volume)
Manganese Dioxide (activated)2.0(as per calculation)

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous methanol under an inert atmosphere.

  • Add sodium methoxide solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours to facilitate dimerization.

  • Add activated manganese dioxide to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours to effect oxidation. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield the target pyrazine.

Synthesis of 1-Isopropyl-Substituted 1,2,4-Triazoles

1,2,4-Triazoles are a class of five-membered heterocycles with a broad spectrum of biological activities. This compound can be a valuable synthon for the preparation of 1-isopropyl-1,2,4-triazole derivatives through reaction with hydrazine derivatives.

Mechanism of 1,2,4-Triazole Formation: Einhorn-Brunner Reaction Analogue

The synthesis can proceed via a pathway analogous to the Einhorn-Brunner reaction, involving the condensation of the aminonitrile with a hydrazine derivative to form an amidrazone, followed by cyclization with a one-carbon source.

Triazole_Synthesis_Pathway cluster_0 Step 1: Amidrazone Formation cluster_1 Step 2: Cyclization start This compound + Hydrazine int1 Amidrazone Intermediate start->int1 product 1-Isopropyl-1,2,4-Triazole Derivative int1->product + Formic Acid (or derivative)

Caption: Pathway for 1,2,4-triazole synthesis.

Protocol: Synthesis of 1-Isopropyl-5-methyl-1H-1,2,4-triazole

This is a proposed protocol based on established methods for 1,2,4-triazole synthesis.

Reagent/SolventMolar Eq.Amount
This compound1.0(as per calculation)
Hydrazine Hydrate1.1(as per calculation)
Acetic Anhydride1.2(as per calculation)
Glacial Acetic Acid-(sufficient volume)

Procedure:

  • To a solution of this compound in glacial acetic acid, add hydrazine hydrate dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add acetic anhydride dropwise to the reaction mixture, maintaining the temperature below 20 °C.

  • After the addition is complete, heat the reaction mixture to 100 °C for 2 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the synthesis of a wide array of N-isopropyl substituted heterocyclic compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full potential of this reagent. While the direct literature on the applications of this compound is still emerging, the logical extension of established α-aminonitrile chemistry provides a clear roadmap for its utilization in the synthesis of novel imidazoles, pyrazines, triazoles, and other heterocyclic systems of interest in drug discovery and materials science. Future research will undoubtedly uncover new and innovative applications of this valuable synthetic intermediate.

References

  • Otto, N. (2014). Heterocycles from α‐Aminonitriles. ChemInform, 46(2). [Link]

  • Gal, E., Gaina, L., Petkes, H., Pop, A., & Cristea, C. (2020). Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives. Beilstein Journal of Organic Chemistry, 16, 2939-2951. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964. [Link]

  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • Renault, J., Bouvry, C., Cupif, J. F., & Hurvois, J. P. (2023). Alkylation of N, N-Dibenzylaminoacetonitrile: From Five- to Seven-Membered Nitrogen-Containing Heterocyclic Systems. The Journal of Organic Chemistry, 88(6), 3582-3598. [Link]

  • McKenna, S. E., Guild, C. A., Smith, K. L., & Kiefer, A. M. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1565. [Link]

Sources

Comprehensive Analytical Characterization of 2-(Isopropylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-(Isopropylamino)acetonitrile, a key intermediate in various synthetic pathways. In research and drug development, rigorous confirmation of a molecule's identity, purity, and stability is paramount. This document outlines field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques. The causality behind experimental choices is explained to empower researchers to adapt these methods. The integration of orthogonal techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC)—establishes a self-validating system for the unequivocal characterization of this compound.

Introduction and Physicochemical Profile

This compound is a bifunctional molecule containing a secondary amine and a nitrile group. This structure makes it a versatile building block but also introduces specific analytical challenges, such as its basicity and potential for hydrogen bonding. Accurate characterization is essential to ensure the quality of starting materials and the integrity of subsequent reaction products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₅H₁₀N₂N/A
Molecular Weight 98.15 g/mol N/A
Appearance Colorless to light yellow liquid (typical)General Observation
Boiling Point Not readily available; expected to be moderately volatileN/A
Log P -0.54 (Predicted)

Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation. It is also a flammable liquid. All handling must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and chemical-resistant gloves.[1] Static discharge precautions should be taken.[2]

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are the cornerstone for assessing the purity of chemical compounds. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the preferred method for analyzing volatile and thermally stable compounds.[3] Given its structure, this compound is expected to be sufficiently volatile for GC analysis. The mass spectrometer provides definitive identification based on the compound's mass fragmentation pattern, offering high specificity. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is chosen to separate compounds primarily by their boiling points, which is a robust starting point for method development with new analytes.[4]

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a volatile, GC-compatible solvent such as methanol or dichloromethane.[4]

    • Create a working solution by diluting the stock solution to approximately 10 µg/mL in the same solvent.[4]

    • Transfer the working solution to a 1.5 mL glass autosampler vial.

  • Instrumentation and Conditions:

    Table 2: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
GC System Agilent 7890 GC with 5975 MSD or equivalentWidely available and robust instrumentation.[5]
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)Inert, non-polar column suitable for a wide range of analytes.[4]
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace impurity detection.[4]
Inlet Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose gradient to elute the main component and any less volatile impurities.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible, library-searchable fragmentation patterns.
Scan Range m/z 35 - 350Covers the molecular ion and expected fragments.
  • Data Interpretation:

    • Purity Assessment: Calculate purity based on the relative peak area percentage of the main component.

    • Identity Confirmation: The mass spectrum should show the molecular ion (M⁺) at m/z 98. Key fragments would likely arise from the loss of a methyl group (m/z 83) and cleavage at the C-C bond alpha to the nitrogen (e.g., m/z 58, [CH(CH₃)₂NH]⁺).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample 1. Weigh Sample Dissolve 2. Dissolve in Methanol (1 mg/mL) Sample->Dissolve Dilute 3. Dilute to 10 µg/mL Dissolve->Dilute Vial 4. Transfer to GC Vial Dilute->Vial Inject 5. Inject 1 µL (Splitless) Vial->Inject Separate 6. GC Separation (DB-5 Column) Inject->Separate Ionize 7. EI Ionization (70 eV) Separate->Ionize Detect 8. Mass Detection (m/z 35-350) Ionize->Detect Process 9. Process Data Detect->Process Confirm 10. Confirm Identity (Mass Spectrum) Process->Confirm Assess 11. Assess Purity (Peak Area %) Process->Assess

Caption: Workflow for GC-MS characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Causality: LC-MS is a powerful orthogonal technique, particularly useful for identifying non-volatile or thermally labile impurities that would not be detected by GC.[6] Reversed-phase chromatography on a C18 column is the standard for separating small molecules based on hydrophobicity. Due to the basic nature of the secondary amine, Electrospray Ionization (ESI) in positive ion mode is the logical choice, as the amine will readily accept a proton to form a charged ion ([M+H]⁺) for MS detection.[5] Mobile phase modifiers like formic acid are used to improve peak shape and ionization efficiency by ensuring the analyte remains protonated.[7][8]

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in 50:50 acetonitrile/water.

    • Create a working solution by diluting the stock to approximately 10 µg/mL in the same solvent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

    • Use high-purity, LC-MS grade solvents and additives to avoid adduct formation and background noise.[9]

  • Instrumentation and Conditions:

    Table 3: Recommended LC-MS Parameters

ParameterRecommended SettingRationale
LC System Agilent 1200 series or equivalentA reliable standard for HPLC/UHPLC analysis.[5]
Column C18, 100 mm x 2.1 mm, 1.8 µm particle sizeHigh-resolution separation for complex mixtures.[6]
Column Temp. 40 °CEnsures reproducible retention times and reduces viscosity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient 5% B to 95% B over 10 min; hold 2 min; re-equilibrate 3 minBroad gradient to elute compounds of varying polarity.
MS System Quadrupole MSD or equivalent[5]
Ionization Mode ESI Positive (+)Optimal for basic compounds like amines.
Scan Range m/z 50 - 400Covers the expected protonated molecule and potential adducts.
Drying Gas Nitrogen, 10 L/min at 350 °CFacilitates desolvation of droplets in the ESI source.
Nebulizer 35 psiAssists in spray formation.
  • Data Interpretation:

    • Purity Assessment: Calculate purity using the relative peak area from the UV chromatogram (if a detector is used) or the Total Ion Chromatogram (TIC).

    • Identity Confirmation: Look for the protonated molecular ion [M+H]⁺ at m/z 99.1. Also, check for common adducts like the sodium adduct [M+Na]⁺ at m/z 121.1.

Spectroscopic Analysis for Structural Confirmation

While chromatography assesses purity, spectroscopy provides definitive proof of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structural elucidation. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. The predicted spectrum for this compound is distinct and can be used for absolute identity confirmation.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

  • Data Interpretation (Predicted Spectrum):

    Table 4: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (δ, ppm)
-CH(CH₃)₂ ~1.1Doublet6H~22
-CH(CH₃)₂ ~2.8Septet1H~50
-NH- ~1.5 (broad)Singlet1HN/A
-CH₂-CN ~3.5Singlet2H~35
-C≡N N/AN/AN/A~118
  • ¹H NMR Rationale: The two methyl groups of the isopropyl moiety are equivalent, appearing as a doublet due to coupling with the single methine proton.[10] The methine proton will be split into a septet by the six methyl protons. The methylene (-CH₂-) protons adjacent to the nitrile are expected to be a singlet, and the N-H proton typically appears as a broad singlet that may exchange with trace D₂O.

  • ¹³C NMR Rationale: Four distinct carbon signals are expected: the methyl carbons, the methine carbon, the methylene carbon, and the nitrile carbon, which appears far downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and simple technique for confirming the presence of key functional groups. It serves as a quick identity check and can reveal certain types of impurities if their functional groups are distinct. The presence of a sharp nitrile (C≡N) stretch and an N-H bend are characteristic fingerprints for this molecule.[11][12]

  • Sample Preparation: Place one drop of the neat liquid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, press a thin film between two KBr plates.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation:

    Table 5: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300 (weak-med)N-HStretch
2970 - 2850C-H (sp³)Stretch
~2245 (sharp, med)C≡NStretch
~1580 (broad)N-HBend
~1460, 1370C-HBend
  • Rationale: The C≡N stretch is a highly characteristic, sharp peak that is easy to identify.[13][14] The N-H stretch is often weak for secondary amines, but the N-H bend should be observable. The C-H stretching and bending vibrations confirm the aliphatic nature of the molecule.

Spectro_Workflow cluster_nmr NMR Analysis cluster_ftir FTIR Analysis Sample Purity-Confirmed Sample NMR_Prep 1. Dissolve in CDCl₃ Sample->NMR_Prep FTIR_Prep 1. Apply Neat Sample (ATR) Sample->FTIR_Prep NMR_Acquire 2. Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acquire NMR_Confirm 3. Confirm Connectivity & Atom Count NMR_Acquire->NMR_Confirm Structure Unambiguous Structure Confirmed NMR_Confirm->Structure FTIR_Acquire 2. Acquire Spectrum FTIR_Prep->FTIR_Acquire FTIR_Confirm 3. Confirm Functional Groups (C≡N, N-H) FTIR_Acquire->FTIR_Confirm FTIR_Confirm->Structure

Caption: Orthogonal spectroscopic workflow.

Thermal Analysis

Expertise & Causality: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for understanding the thermal stability and physical properties of a material.[15] TGA measures mass loss as a function of temperature, identifying the decomposition temperature, while DSC detects thermal events like melting and boiling. This information is vital for determining safe storage and handling conditions.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.

  • Instrumentation and Conditions:

    Table 6: Recommended TGA/DSC Parameters

ParameterRecommended SettingRationale
Atmosphere Nitrogen, 50 mL/minAn inert atmosphere prevents oxidative decomposition.
Heating Rate 10 °C/minA standard rate that balances resolution and experiment time.
Temp. Range 25 °C to 400 °CCovers expected boiling and initial decomposition regions.
  • Data Interpretation:

    • TGA: The TGA curve will show a stable baseline until the onset of volatilization or decomposition, indicated by a sharp drop in mass. This temperature defines the upper limit of thermal stability.

    • DSC: The DSC curve may show an endothermic peak corresponding to the boiling point of the liquid. Sharp exothermic peaks often indicate decomposition.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. By combining chromatographic techniques (GC-MS, LC-MS) for purity assessment with spectroscopic methods (NMR, FTIR) for structural verification and thermal analysis (TGA/DSC) for stability profiling, a complete and validated profile of the compound can be established. The protocols and rationales provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of their materials.

References

  • Safety Data Sheet for this compound. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/271004]
  • Safety Data Sheet for 2-[di(propan-2-yl)amino]acetonitrile. AK Scientific, Inc. [URL: https://www.aksci.com/sds/SC2053.pdf]
  • Safety Data Sheet for Acetonitrile. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A9984]
  • Sample Preparation Guidelines for GC-MS. University of California, Davis - Mass Spectrometry Facilities. [URL: https://msf.ucdavis.edu/gc-ms-sample-submission]
  • Safety Data Sheet for High Purity Acetonitrile. Unigel. [URL: https://unigel.com.br/wp-content/uploads/2023/12/ACETONITRILE-HIGH-PURITY-SDS-English.pdf]
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [URL: https://www.chromatographyonline.com/view/method-selection-trace-analysis-genotoxic-impurities-pharmaceuticals]
  • Analytical Methods Overview. Japan Environment Agency. [URL: https://www.env.go.jp/en/chemi/pops/manual/03-00.pdf]
  • Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10456108/]
  • Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2020/greener-lower-cost-organic-mobile-phase-solvents-for-the-lc-ms-analysis-of-intact-biotherapeutic-proteins.html]
  • A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. Frontiers in Chemistry. [URL: https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2024.1378385/full]
  • This compound hydrochloride Product Page. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh97d3f0b9]
  • Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0010]
  • SpectraBase entry for 2-(Isopropylamino)ethanol. Wiley. [URL: https://spectrabase.com/spectrum/2E0P7AUKLzX]
  • This compound hydrochloride Product Page. A. A. Blocks. [URL: https://www.aablocks.com/product/38737-90-5.html]
  • PubChem entry for 2-(Isopropylamino)ethanol. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7994]
  • Thermal Properties of Aqueous 2-(Isopropylamino)ethanol Solutions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.3c00137]
  • Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of Pesticides and Mycotoxins. LCGC International. [URL: https://www.chromatographyonline.
  • One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26252a]
  • GC-MS/MS Analysis of Pesticide Residue in Green Tea Extracted by QuEChERS with Acetonitrile as Final Solvent. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/posters/PN-63688-GC-MS-MS-Pesticide-Residue-Green-Tea-SN63688-EN.pdf]
  • LC-MS Grade Solvents and Reagents. Scientific Laboratory Supplies. [URL: https://www.scientificlabs.co.uk/product/pdf/LIT181.pdf]
  • NIST Chemistry WebBook for 2-(Diethylamino)acetonitrile. National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3010024&Type=IR-SPEC&Index=1]
  • ¹H NMR spectra of propan-2-amine. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page06/molecule_spectroscopy/specindexamine.htm]
  • Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure. U.S. Food & Drug Administration (FDA). [URL: https://www.fda.gov/science-research/fda-science-research-reports/lab-method-gas-chromatography-mass-spectrometry-gc-ms-screening-procedure-presence-diethylene-glycol]
  • Thermal and pH dual responsive polyurethane/2-(diisopropylamino)ethyl methacrylate hybrids. CONICET Digital. [URL: https://www.conicet.gov.ar/new_scp/detalle.php?id=32598&keywords=polyurethane&info_general=yes&idioma=EN]
  • Safety Data Sheet for Acetonitrile. Science Interactive. [URL: https://www.scienceinteractive.com/sds/SNC/Acetonitrile-MSDS-077.pdf]
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [URL: https://www.mdpi.com/1420-3049/28/11/4405]
  • NIST Chemistry WebBook for Acetonitrile. National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C75058&Type=IR-SPEC&Index=1]
  • Acetonitrile Impurity Product List. Clearsynth. [URL: https://www.clearsynth.com/en/acetonitrile-impurity.html]
  • Acetonitrile Pharmaceutical Secondary Standard. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/phr1048]
  • FTIR spectra in KBr pellet of (a) acrylonitrile and (b) acetonitrile. ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectra-in-KBr-pellet-of-a-acrylonitrile-and-b-acetonitrile_fig6_257404285]
  • Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2C-B-Fly. Benchchem. [URL: https://www.benchchem.
  • Ensuring the Purity of Acetonitrile During Quality Control Testing. American Laboratory. [URL: https://www.americanlaboratory.com/914-Application-Notes/1761-Ensuring-the-Purity-of-Acetonitrile-During-Quality-Control-Testing/]
  • Purification of Acetonitrile with Improvement in Quality, Yield and Reduction of Industrial Waste. International Journal of ChemTech Research. [URL: http://sphinxsai.com/2015/ch_vol8_no1/1/(119-123)V8N1.pdf]
  • Acetonitrile analytical standard. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/43929]
  • Diethylaminoacetonitrile Synthesis. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0299]
  • ¹H NMR spectra of N-(2-(dimethylamino)ethyl)acrylamide. ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-spectra-500-MHz-CDCl3-of-N-2-dimethylamino-ethyl-acrylamide-I_fig2_334511266]
  • Can acetonitrile cause amine impurities to form deposits in HPLC pump? Axion Labs. [URL: https://axionlabs.com/Blog/Can-acetonitrile-cause-amine-impurities-to-form-deposits-in-HPLC-pump]
  • Acetonitrile anhydrous, Biotechnology. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/a3396]
  • Ion chromatography method for determination of Isopropylamine content in Metoprolol Succinate. ResearchGate. [URL: https://www.researchgate.
  • Process for preparing acetonitrile. Google Patents. [URL: https://patents.google.
  • Acetonitrile UHPLC Plus. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/34998]
  • Acetonitrile Pharmaceutical Secondary Standard; Certified Reference Material. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/phr1048]
  • Acetonitrile, Certified Reference Material. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/acetonitrile-certified-reference-material-milliporesigma-supelco-2/111023039]
  • Acetonitrile ¹H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/75-05-8_1HNMR.htm]
  • Acetonitrile (CH₃CN) Spectral Data. VPL, University of Washington. [URL: https://vpl.astro.washington.edu/spectra/ch3cn.htm]
  • Thermal Properties of Aqueous 2-(Isopropylamino)ethanol Solutions. Figshare. [URL: https://figshare.
  • Method 8033: Acetonitrile by Gas Chromatography. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/sites/default/files/2015-12/documents/8033.pdf]
  • Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.1c09893]
  • Heat Capacities of Aqueous Polyamine Blends. Chemical Engineering Transactions. [URL: https://www.cetjournal.it/index.php/cet/article/view/1183/533]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Aminonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Aminonitriles in Modern Chemistry

Aminonitriles are a cornerstone class of organic compounds, serving as critical intermediates in the synthesis of a vast array of molecules, most notably α-amino acids, which are the building blocks of life and essential components of numerous pharmaceuticals. Their structural motif, featuring both an amine and a nitrile group attached to the same carbon atom, provides a versatile handle for a multitude of chemical transformations. The pharmaceutical industry, in particular, relies heavily on robust and scalable methods for producing chiral aminonitriles as precursors to non-proteinogenic amino acids, which are integral to the design of novel therapeutics, including antivirals, anti-cancer agents, and peptide-based drugs.

The primary challenge in the commercialization of many aminonitrile-derived products is the development of safe, efficient, and economically viable large-scale production methods that allow for precise control over chirality.[1] This guide provides a comprehensive overview of the principal methodologies for the large-scale synthesis of aminonitrile derivatives, with a focus on practical application, process safety, and scalability for researchers, scientists, and drug development professionals.

Comparative Analysis of Major Synthetic Routes

The selection of a synthetic route for large-scale aminonitrile production is a critical decision dictated by factors such as cost, desired stereochemistry, safety considerations, and available equipment. The three most established methods are the Strecker synthesis, the Bucherer-Bergs reaction, and, more recently, continuous flow processes.

Synthesis RouteDescriptionKey AdvantagesKey DisadvantagesTypical Yield (%)
Classical Strecker Synthesis A one-pot, three-component reaction of an aldehyde or ketone, an amine (often ammonia), and a cyanide source.[2]Simple, cost-effective, and applicable to a wide range of substrates.[3]Produces a racemic mixture, requiring a subsequent resolution step for chiral products. Use of highly toxic cyanide sources.[3]65 - 85
Asymmetric Strecker Synthesis Utilizes a chiral auxiliary or a chiral catalyst to induce stereoselectivity in the addition of cyanide to an imine.[4]Direct synthesis of enantioenriched aminonitriles, avoiding costly resolution steps. High enantiomeric excess (>99% ee) is achievable.[5]Catalysts can be expensive and sensitive. Optimization of reaction conditions is often required for each substrate.[6]75 - 95
Bucherer-Bergs Reaction A reaction of a carbonyl compound or a cyanohydrin with ammonium carbonate and an alkali metal cyanide to form a hydantoin, which can be hydrolyzed to an amino acid.[7]Good for the synthesis of α,α-disubstituted amino acids from ketones. Often high-yielding.[8]Primarily yields hydantoins, requiring an additional hydrolysis step to obtain the amino acid. Stereocontrol can be complex.[9]80 - 95
Continuous Flow Synthesis The reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters.Enhanced safety due to small reaction volumes. Improved heat and mass transfer, leading to higher yields and purity. Facile scalability.[10]Higher initial equipment cost. Potential for clogging with solid byproducts.[10]>90

Deep Dive into Synthetic Methodologies

The Strecker Synthesis: A Time-Honored Workhorse

First reported by Adolph Strecker in 1850, this reaction remains one of the most direct and economical methods for preparing racemic α-aminonitriles.[11] The reaction proceeds through the initial formation of an imine from the aldehyde or ketone and the amine, followed by the nucleophilic addition of a cyanide ion.[12]

Strecker_Mechanism cluster_reactants Reactants cluster_product Product Aldehyde R-CHO (Aldehyde) Imine R-CH=NH (Imine) Aldehyde->Imine + NH₃ - H₂O Ammonia NH₃ (Ammonia) Cyanide HCN (Hydrogen Cyanide) Aminonitrile R-CH(NH₂)-CN (α-Aminonitrile) Imine->Aminonitrile + HCN

Caption: The reaction mechanism of the classical Strecker synthesis.

For large-scale operations, the use of hydrogen cyanide (HCN) gas is often replaced with safer and easier-to-handle alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN), in conjunction with an ammonium salt such as ammonium chloride (NH₄Cl).[12]

This protocol is adapted from a documented multi-kilogram scale synthesis.[4]

Materials:

  • 3-Methyl-2-butanone

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH₄Cl)

  • Ammonia (aqueous solution)

  • Methanol

  • L-Tartaric acid for resolution (in a subsequent step)

Equipment:

  • Large-volume glass-lined reactor with overhead stirring, temperature control, and inert atmosphere capabilities.

  • Addition funnel or pump for controlled reagent delivery.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Drying oven.

Procedure:

  • Charge the reactor with a slurry of sodium cyanide and ammonium chloride in aqueous ammonia and methanol.

  • Cool the mixture to an internal temperature of 0-5 °C.

  • Slowly add 3-methyl-2-butanone to the cooled slurry over a period of 2-3 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4-6 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed.

  • Upon completion, quench the reaction by the careful addition of water.

  • Isolate the crude aminonitrile product by filtration.

  • Wash the filter cake with cold water and then with a cold organic solvent (e.g., methyl tert-butyl ether) to remove impurities.

  • Dry the product under vacuum at a temperature not exceeding 40 °C.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is exothermic, and low temperatures are maintained to control the reaction rate, minimize side reactions such as cyanohydrin formation, and prevent the volatilization of ammonia.

  • Slow Addition: Slow addition of the ketone ensures that the heat generated can be effectively removed by the cooling system, preventing thermal runaways.

  • Methanol as Co-solvent: Methanol helps to solubilize the organic ketone in the aqueous ammonia medium, facilitating better mixing and reaction rates.

Asymmetric Strecker Synthesis: The Gateway to Chiral Amines

For pharmaceutical applications, obtaining enantiomerically pure compounds is often a necessity. The asymmetric Strecker reaction achieves this by employing a chiral catalyst to direct the addition of the cyanide nucleophile to one face of the imine intermediate.[13]

Asymmetric_Strecker Imine R-CH=NR' (Achiral Imine) R_Aminonitrile (R)-Aminonitrile Imine->R_Aminonitrile + CN⁻ (Catalyst) S_Aminonitrile (S)-Aminonitrile Imine->S_Aminonitrile + CN⁻ (Catalyst) Cyanide CN⁻ Catalyst Chiral Catalyst Annotation1 Catalyst directs cyanide addition to one face of the imine, leading to an excess of one enantiomer. Catalyst->Annotation1 Flow_Synthesis Reagent_Pumps Reagent Pumps (Aldehyde, Amine, Cyanide) Mixing_Tee Reagent_Pumps->Mixing_Tee Reactor_Coil Heated/Cooled Reactor Coil Mixing_Tee->Reactor_Coil Reaction Zone Back_Pressure_Regulator Back-Pressure Regulator Reactor_Coil->Back_Pressure_Regulator Product_Collection Product Collection Back_Pressure_Regulator->Product_Collection

Sources

Application Notes and Protocols: The Reaction of 2-(Isopropylamino)acetonitrile with Aldehydes for the Synthesis of α-Alkyl-α-(isopropylamino)acetonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of α-aminonitriles is a cornerstone of modern organic chemistry, providing critical intermediates for the preparation of a wide range of biologically active compounds, including α-amino acids and various heterocyclic scaffolds.[1][2] The reaction of 2-(isopropylamino)acetonitrile with aldehydes represents a streamlined and efficient approach to constructing sterically hindered α,α-disubstituted aminonitriles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings, practical execution, and broader applications of this valuable transformation. By leveraging this compound as both the amine and the latent cyanide source, this methodology offers a compelling alternative to the classical Strecker synthesis, particularly for generating quaternary carbon centers.[1][3][4]

Mechanistic Insights: A Modified Strecker-Type Condensation

The reaction between this compound and an aldehyde proceeds via a mechanism analogous to the well-established Strecker synthesis.[1][5][6] The key distinction lies in the intramolecular nature of the cyanide addition, originating from the aminoacetonitrile backbone.

The reaction is typically initiated by the condensation of the secondary amine of this compound with the aldehyde. This acid-catalyzed process forms a carbinolamine intermediate, which subsequently dehydrates to yield a reactive iminium ion.[3][7][8] The presence of a mildly acidic catalyst is crucial to protonate the aldehyde's carbonyl oxygen, thereby activating it for nucleophilic attack by the amine.[1][5]

The defining step of this transformation is the intramolecular rearrangement of the iminium ion intermediate. The α-proton of the acetonitrile moiety is acidic and can be abstracted by a weak base. The resulting carbanion then undergoes a nucleophilic attack on the iminium carbon, leading to the formation of the desired α-alkyl-α-(isopropylamino)acetonitrile product.

reaction_mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Intramolecular Cyclization Aldehyde Aldehyde Carbinolamine Carbinolamine Aldehyde->Carbinolamine + this compound (Acid Catalyst) This compound This compound Iminium Ion Iminium Ion Carbinolamine->Iminium Ion - H2O Iminium_Ion_2 Iminium Ion Product α-Alkyl-α-(isopropylamino)acetonitrile Iminium_Ion_2->Product Intramolecular Nucleophilic Attack

Caption: Generalized reaction mechanism for the condensation of this compound with an aldehyde.

Applications in Drug Discovery and Development

The α-aminonitrile scaffold is a privileged motif in medicinal chemistry, serving as a versatile precursor to a multitude of pharmacologically relevant molecules. The products derived from the reaction of this compound with aldehydes are of particular interest due to the presence of a quaternary α-carbon, a structural feature that can enhance metabolic stability and conformational rigidity in drug candidates.

Key applications include:

  • Synthesis of Non-natural Amino Acids: Hydrolysis of the resulting α-aminonitriles provides a direct route to α,α-disubstituted amino acids, which are valuable building blocks for creating peptides and peptidomimetics with improved pharmacokinetic profiles.[1][9]

  • Precursors to Bioactive Heterocycles: The nitrile and amine functionalities of the product can be further manipulated to construct a variety of nitrogen-containing heterocycles, which are prevalent in many approved drugs.

  • Fragment-Based Drug Discovery: The relatively simple and modular nature of this reaction makes it well-suited for generating libraries of small, fragment-like molecules for screening in drug discovery campaigns.[9]

Experimental Protocols

General Considerations and Safety

Safety Precautions: this compound and its derivatives should be handled with care in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Aldehydes can be volatile and irritants, and appropriate handling procedures should be followed. Acetonitrile is a flammable liquid and should be kept away from ignition sources.[10][11]

Materials and Reagents:

  • This compound hydrochloride (or free base)[12]

  • Aldehyde of interest

  • Anhydrous solvent (e.g., acetonitrile, methanol, toluene)[13][14]

  • Catalyst (e.g., a mild acid like acetic acid or a Lewis acid)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Protocol 1: General Synthesis of α-Alkyl-α-(isopropylamino)acetonitriles

This protocol describes a general procedure for the reaction of this compound with an aliphatic or aromatic aldehyde.

Step-by-Step Procedure:

  • To a solution of the aldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, 0.5 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.1 eq).

  • If using the hydrochloride salt of this compound, add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to liberate the free amine.

  • Add a catalytic amount of a mild acid (e.g., acetic acid, 0.1 eq).

  • The reaction mixture is then heated to reflux (the specific temperature will depend on the solvent used) and monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired α-alkyl-α-(isopropylamino)acetonitrile.

Protocol 2: One-Pot Synthesis and In Situ Hydrolysis to α-Amino Acids

This protocol outlines a one-pot procedure for the synthesis of the α-aminonitrile followed by its direct hydrolysis to the corresponding α-amino acid.

Step-by-Step Procedure:

  • Follow steps 1-4 of Protocol 1 to form the α-aminonitrile.

  • After the initial reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Carefully add an aqueous solution of a strong acid (e.g., 6 M HCl) to the reaction mixture.

  • Heat the mixture to reflux and monitor the hydrolysis of the nitrile to the carboxylic acid. This step may require prolonged heating.

  • Upon completion of the hydrolysis, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • The pH of the aqueous solution is adjusted to the isoelectric point of the amino acid using a suitable base (e.g., NaOH or an ion-exchange resin).

  • The precipitated amino acid is collected by filtration, washed with cold water and a small amount of cold ethanol, and dried under vacuum.

Data Presentation and Characterization

The successful synthesis of α-alkyl-α-(isopropylamino)acetonitriles can be confirmed through a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for a Representative Product
Spectroscopic TechniqueCharacteristic Features and Expected Values
Infrared (IR) Spectroscopy A weak to medium intensity C≡N stretching vibration is expected in the range of 2220-2260 cm⁻¹. The spectrum will also show characteristic C-H stretching frequencies around 2850-3000 cm⁻¹.[2]
¹H NMR Spectroscopy The proton on the α-carbon will be absent. The spectrum will show characteristic signals for the isopropyl group (a septet and a doublet) and the alkyl group derived from the aldehyde.
¹³C NMR Spectroscopy The quaternary α-carbon will appear in the aliphatic region. The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm. The carbonyl carbon of the starting aldehyde (around 190-215 ppm) will be absent.[15][16][17]
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.
Experimental Workflow Visualization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Aldehyde + this compound Reaction Reflux with Acid Catalyst Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure α-Aminonitrile Purification->Product IR IR Spectroscopy Product->IR Confirm Functional Groups NMR ¹H & ¹³C NMR Product->NMR Elucidate Structure MS Mass Spectrometry Product->MS Determine Molecular Weight

Caption: A typical experimental workflow for the synthesis and characterization of α-alkyl-α-(isopropylamino)acetonitriles.

Conclusion

The reaction of this compound with aldehydes provides a robust and versatile method for the synthesis of α,α-disubstituted aminonitriles. This approach is particularly valuable for accessing sterically demanding structures that are of significant interest in drug discovery and development. The protocols and data presented in this application note offer a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Liu, X., Deng, Y., Deng, T., Yu, Y., Gao, Y., Han, X.-L., Cheng, C., Luo, J., & Deng, L. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society, 146(40), 25934–25942. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Verma, S., Kumar, S., & Singh, P. P. (2020). Synthesis of α-aminonitrile. ResearchGate. Retrieved from [Link]

  • van der Heijden, K. W. A., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1147–1157. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4551526A - Synthesis of alpha-aminonitriles.
  • Liu, X., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society, 146(40), 25934-25942. [Link]

  • Princeton University. (n.d.). Acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of amino compounds with aldehydes and ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition of Secondary Amines to Form Enamines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetonitrile, diethylamino-. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ChemComplex. (n.d.). Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. Retrieved from [Link]

  • Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Chem.eu. (2025, June 11). Bio-Based Acetonitrile: A Game Changer for Pharmaceuticals. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 10). 8.15: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Aldehydes and Ketones - Reactivity of Carbonyl Compunds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Nucleophilic addition of hydrogen cyanide to aldehydes ketones hydrolysis of hydroxynitrile .... Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of aldehydes with β-naphthol and acetonitrile in the presence of tetrachlorosilane. Retrieved from [Link]

  • RIVERLAND TRADING. (n.d.). Acetonitrile: High-Purity Solvent for Pharmaceuticals, Chemical Synthesis & Industrial Applications. Retrieved from [Link]

  • Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected mass spectrometric data of condensation products 2-14. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Three-Component reaction between 2-naphthol, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid Yields 1-(Acetylamino (Aryl)Methyl). Retrieved from [Link]

  • RSC Publishing. (n.d.). Formal reductive addition of acetonitrile to aldehydes and ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Metal Complexes of 2-phenyl2-(p-tolylamino) and 2-phenyl-2-(phenylamino) Acetonitrile Compounds. Retrieved from [Link]

Sources

Application Notes & Protocols: N-Alkylation of Amines using 2-(Isopropylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Alkylation via Nitriles

The introduction of alkyl groups to nitrogen atoms is a cornerstone transformation in organic synthesis, particularly within pharmaceutical and medicinal chemistry. N-alkylated amines are ubiquitous structural motifs found in a vast number of active pharmaceutical ingredients (APIs). Traditionally, this has been achieved through methods like direct alkylation with alkyl halides or reductive amination of carbonyl compounds.[1][2] However, direct alkylation often suffers from poor selectivity, leading to overalkylation, and generates stoichiometric salt waste.[3][4][5]

This guide focuses on a more elegant and atom-economical alternative: the use of nitriles as alkylating agents under reductive conditions.[6] This approach, often termed reductive alkylation or reductive amination, leverages nitriles as stable, readily available precursors to in-situ generated imine intermediates. The protocol detailed herein utilizes 2-(Isopropylamino)acetonitrile as the alkylating agent, providing a robust pathway to synthesize complex secondary and tertiary amines. This method is environmentally benign as it avoids the use of toxic alkyl halides and can proceed with high selectivity under catalytic hydrogenation conditions.[7]

Reaction Mechanism: Unveiling the Reductive Alkylation Pathway

The N-alkylation of an amine with a nitrile is not a direct displacement reaction. Instead, it proceeds through a catalytic reductive pathway where the nitrile is sequentially transformed and then coupled with the amine substrate. The process can be understood as a domino reaction involving catalyst-mediated hydrogenation and condensation steps.

The generally accepted mechanism involves the following key stages:[6][8]

  • Initial Nitrile Reduction: The catalyst (e.g., Palladium on Carbon, Pd/C) activates molecular hydrogen and facilitates the partial reduction of the nitrile group (in this compound) to a highly reactive aldimine intermediate.

  • Nucleophilic Attack: The substrate amine (a primary or secondary amine) acts as a nucleophile, attacking the electrophilic carbon of the aldimine. This forms an unstable aminal intermediate.

  • Deamination & Iminium Formation: The aminal intermediate readily eliminates a molecule of ammonia (or an amine), generating a new iminium ion.

  • Final Reduction: The catalyst hydrogenates the iminium ion to furnish the final, more substituted N-alkylated amine product.

This sequence ensures that the alkylating agent is generated in situ and immediately trapped by the amine substrate, driving the reaction towards the desired product.

Reductive Alkylation Mechanism Mechanism of Reductive N-Alkylation with a Nitrile cluster_0 Catalytic Cycle RCN R-C≡N (this compound) Imine [R-CH=NH] (Aldimine Intermediate) RCN->Imine 1. Partial Reduction H2_cat H₂ Pd/C or Rh/C Iminium [R-CH=N⁺HR'] (Iminium Ion) Aminal [R-CH(NH₂)(NHR')] (Aminal Intermediate) Imine->Aminal 2. Nucleophilic Attack Amine R'-NH₂ (Substrate Amine) Amine->Imine Aminal->Iminium 3. Deamination NH3 -NH₃ Aminal->NH3 Product R-CH₂-NHR' (Final N-Alkylated Amine) Iminium->Product 4. Final Reduction

Caption: Key steps in the catalytic reductive alkylation of an amine with a nitrile.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine using this compound under catalytic hydrogenation.

3.1. Materials and Equipment

  • Reagents:

    • Substrate Amine (Primary or Secondary)

    • This compound

    • Palladium on Carbon (10% Pd/C, 50% wet) or Rhodium on Carbon (5% Rh/C)

    • Solvent: Methanol (MeOH), Ethanol (EtOH), or 2-Methyltetrahydrofuran (2-MeTHF)

    • Hydrogen Gas (H₂)

    • Diatomaceous Earth (Celite®)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Standard solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)

  • Equipment:

    • Parr Hydrogenation Apparatus or similar high-pressure reactor

    • Round-bottom flask and standard glassware

    • Magnetic stirrer and stir bars

    • Buchner funnel and filter paper

    • Rotary evaporator

    • Silica gel for column chromatography

3.2. Safety Precautions

  • This compound: As an α-aminonitrile, this reagent should be handled with extreme care. It is potentially toxic if ingested, inhaled, or absorbed through the skin.[9] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Catalysts: Palladium and Rhodium on Carbon are pyrophoric, especially when dry. Handle the wet catalyst carefully and never allow it to dry completely in the air. Filtered catalyst should be quenched carefully with water.

  • Hydrogen Gas: H₂ is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained, leak-tested, and operated by trained personnel in an area free from ignition sources.

  • Solvents: Use flammable solvents only in a fume hood and away from open flames.

3.3. Step-by-Step Procedure

  • Reaction Setup:

    • To a suitable pressure-rated reaction vessel, add the substrate amine (1.0 eq.).

    • Add this compound (1.1 - 1.5 eq.). Using a slight excess can help drive the reaction to completion.

    • Add the chosen solvent (e.g., Methanol) to achieve a substrate concentration of approximately 0.1-0.5 M.

    • Under a gentle stream of inert gas (Nitrogen or Argon), carefully add the hydrogenation catalyst (Pd/C or Rh/C, 5-10 mol%). For selective mono-alkylation of aliphatic primary amines, Rh/C is often the preferred catalyst.[6]

  • Hydrogenation:

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel by evacuating and backfilling with inert gas (3 cycles), followed by evacuating and backfilling with hydrogen gas (3 cycles).

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).

    • Begin vigorous stirring and heat the reaction to the target temperature (typically 40-80 °C).

  • Reaction Monitoring:

    • Allow the reaction to proceed for 12-24 hours, or until hydrogen uptake ceases.

    • Progress can be monitored by carefully depressurizing, taking a small aliquot, filtering it through a syringe filter, and analyzing by LC-MS or TLC.

  • Work-up and Isolation:

    • Cool the reaction vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with inert gas.

    • Dilute the reaction mixture with additional solvent (e.g., Methanol).

    • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad thoroughly with the reaction solvent. Caution: Do not allow the catalyst on the Celite pad to dry out. Quench the pad with water immediately after use.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexanes/Ethyl Acetate or Dichloromethane/Methanol) to yield the desired N-alkylated amine.

Caption: A streamlined workflow for the reductive N-alkylation protocol.

Optimization and Substrate Scope

The success of this protocol can be fine-tuned by adjusting several parameters. The choice of catalyst is particularly crucial for controlling selectivity.

ParameterRecommendationRationale & Field Insights
Catalyst Choice Aromatic Amines: Pd/C. Aliphatic Primary Amines: Rh/C for mono-alkylation. Pd/C can promote di-alkylation.Rhodium catalysts are generally less aggressive for the alkylation of aliphatic amines, reducing the likelihood of the secondary amine product competing with the starting material, thus preventing overalkylation.[6]
Hydrogen Pressure 50 - 500 psiHigher pressures can increase the reaction rate but may also lead to over-reduction or side reactions depending on other functional groups present in the substrate. Start with lower pressures (~100 psi) and increase if reactivity is low.
Temperature 40 - 80 °CElevated temperatures accelerate the reaction but can also promote side reactions. An optimal balance is required. Reactions are typically run at a moderate temperature to ensure catalyst activity without degrading substrates.
Solvent Alcohols (MeOH, EtOH), Ethers (2-MeTHF)Protic solvents like methanol can facilitate the proton transfer steps in the mechanism. Ethereal solvents are good alternatives when protic solvents are incompatible with the substrate.
Stoichiometry 1.1 - 1.5 eq. of nitrileA slight excess of the nitrile alkylating agent ensures full consumption of the more valuable starting amine. However, a large excess can complicate purification.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure or temperature. 3. Substrate contains catalyst poisons (e.g., sulfur, thiols).1. Use fresh, high-quality catalyst. 2. Increase H₂ pressure and/or temperature incrementally. 3. Purify the starting material to remove potential poisons.
Overalkylation 1. Catalyst is too reactive (e.g., Pd/C with aliphatic amines). 2. Reaction time is too long.1. Switch to a less reactive catalyst like Rh/C.[6] 2. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Side Products 1. Reduction of other functional groups in the molecule. 2. Dimerization of the nitrile starting material.1. Choose a milder catalyst or lower the reaction temperature/pressure. 2. This can occur with some nitrile reductions; optimizing the stoichiometry and catalyst can minimize this.[10]

References

  • Shimizu, S., et al. (2007). Reductive and Catalytic Monoalkylation of Primary Amines Using Nitriles as an Alkylating Reagent. Organic Letters. [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Journal of Visualized Experiments. [Link]

  • Shimizu, S., et al. (2009). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • Schönauer, T., et al. (2020). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. ResearchGate. [Link]

  • ResearchGate. Reductive alkylation of nitriles using ketones and modifications and... [Link]

  • Crossley, S. W. M., & Baran, P. S. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. NIH Public Access. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Synlett. (2006). Synthesis of N-Methyl Secondary Amines. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • Chandrasekhar, S., et al. (2020). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. NIH Public Access. [Link]

  • Unigel. (2021). Safety Data Sheet for HIGH PURITY ACETONITRILE. [Link]

  • Crossley, S. W. M., & Baran, P. S. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv. [Link]

  • Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Central European Journal of Chemistry. [Link]

  • Gualandi, A., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society. [Link]

  • OpenStax. 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition. [Link]

  • Çetinkaya, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. NIH Public Access. [Link]

  • Mayr, H., et al. (2021). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. ResearchGate. [Link]

  • OSTI.GOV. (2021). Electrochemical reduction of acetonitrile to ethylamine. [Link]

  • Carl ROTH. Safety Data Sheet: Acetonitrile. [Link]

  • ResearchGate. Examples of electroreductive amination with acetonitrile, intramolecular coupling and homocoupling. [Link]

  • Wang, Z., et al. (2021). Electrochemical reduction of acetonitrile to ethylamine. NIH Public Access. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Glaser, R., et al. (2013). Mechanistic models for LAH reductions of acetonitrile and malononitrile. Aggregation effects of Li+ and AlH3 on imide-enamide equilibria. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-(Isopropylamino)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(isopropylamino)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yields and ensure the integrity of your synthesis.

Introduction to this compound Synthesis

The synthesis of this compound is a classic example of the Strecker synthesis, a powerful three-component reaction.[1][2] This reaction involves the condensation of an amine (isopropylamine), an aldehyde (formaldehyde), and a cyanide source (such as hydrogen cyanide or a cyanide salt) to form an α-aminonitrile.[3][4] While the reaction is robust, achieving high yields and purity requires careful control of reaction parameters and an understanding of potential side reactions. This guide will walk you through common challenges and their solutions.

Reaction Pathway and Potential Side Reactions

To effectively troubleshoot, it's crucial to understand the underlying chemical transformations. The primary reaction pathway and a key side reaction are illustrated below.

Strecker_Synthesis Figure 1: Reaction pathway for this compound synthesis and a common side reaction. Isopropylamine Isopropylamine Iminium Iminium Ion Intermediate Isopropylamine->Iminium + Formaldehyde, - H₂O Formaldehyde Formaldehyde Cyanohydrin Formaldehyde Cyanohydrin (Side Product) Formaldehyde->Cyanohydrin + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Formaldehyde Cyanide->Iminium Product This compound Iminium->Product + CN⁻

Caption: Figure 1: Reaction pathway for this compound synthesis and a common side reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound. The table below outlines common problems, their probable causes, and detailed solutions.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Product Formation 1. Incomplete Iminium Ion Formation: The reaction between isopropylamine and formaldehyde to form the iminium ion is a crucial first step.[1] This equilibrium can be unfavorable if water is not effectively removed or if the pH is not optimal. 2. Inactive Cyanide Source: The cyanide salt may have degraded, or if using HCN, it may not have been generated in situ effectively. 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to the consumption of the limiting reagent before the reaction is complete.1. Control of pH and Water Removal: Maintain a slightly acidic to neutral pH (around 6-7) to facilitate iminium ion formation without excessively protonating the amine, which would render it non-nucleophilic. The use of a dehydrating agent like magnesium sulfate can help drive the equilibrium towards the iminium ion.[3] 2. Fresh Cyanide Source: Use a freshly opened container of the cyanide salt. If generating HCN in situ from a salt like KCN or NaCN, ensure the acid is added slowly and at a controlled temperature to prevent loss of gaseous HCN.[4] 3. Verify Stoichiometry: Carefully measure and use a slight excess of the amine and cyanide source relative to the aldehyde to ensure the complete conversion of formaldehyde.
Presence of a Significant Side Product 1. Formation of Formaldehyde Cyanohydrin: A competing reaction is the direct nucleophilic attack of the cyanide ion on formaldehyde to form formaldehyde cyanohydrin.[5] This is more likely to occur if the concentration of free formaldehyde is high and iminium ion formation is slow. 2. Polymerization of Formaldehyde: Formaldehyde can polymerize, especially in aqueous solutions, reducing its availability for the desired reaction.1. Order of Addition: Add the cyanide source after the isopropylamine and formaldehyde have had sufficient time to react and form the iminium ion. This minimizes the concentration of free formaldehyde available to react with the cyanide. A common procedure involves pre-mixing the amine and aldehyde before introducing the cyanide.[6][7] 2. Use of Paraformaldehyde: Consider using paraformaldehyde, which depolymerizes to formaldehyde under the reaction conditions. This can provide a slow, steady supply of formaldehyde, keeping its instantaneous concentration low and favoring iminium ion formation.
Difficulty in Product Isolation/Purification 1. Product is Water-Soluble: this compound has some solubility in water, which can lead to losses during aqueous workup. 2. Emulsion Formation: The presence of unreacted starting materials and byproducts can lead to the formation of stable emulsions during extraction. 3. Thermal Decomposition: The product may be thermally labile, and distillation at atmospheric pressure could lead to decomposition.1. Extraction with an Appropriate Solvent: Use a suitable organic solvent for extraction, such as diethyl ether or dichloromethane. Perform multiple extractions to maximize the recovery of the product from the aqueous layer.[7] Salting out the aqueous layer by adding a saturated solution of NaCl can decrease the solubility of the product in water and improve extraction efficiency. 2. Breaking Emulsions: Add a small amount of brine or a few drops of a demulsifying agent. Gentle swirling instead of vigorous shaking during extraction can also help prevent emulsion formation. 3. Vacuum Distillation: Purify the crude product by vacuum distillation to lower the boiling point and prevent thermal decomposition.[6]
Reaction is Sluggish or Stalls 1. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 2. Inefficient Mixing: In a heterogeneous reaction mixture, poor stirring can limit the contact between reactants.1. Optimize Reaction Temperature: While the initial mixing of reactants is often done at a lower temperature to control the exotherm, the reaction can be gently warmed to increase the rate. A temperature range of 30-40°C is often a good starting point to explore.[2] 2. Ensure Efficient Stirring: Use a mechanical stirrer to ensure the reaction mixture is homogeneous, especially if solids are present.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal source of cyanide for this reaction?

A1: The choice of cyanide source depends on safety considerations and the reaction scale. Hydrogen cyanide (HCN) is highly effective but also extremely toxic and volatile. For laboratory-scale synthesis, it is often safer to use cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) and generate HCN in situ by the slow addition of an acid.[4] Trimethylsilyl cyanide (TMSCN) is another alternative that can be used under milder conditions, sometimes in the presence of a Lewis acid catalyst.[8]

Q2: Can I use an aqueous solution of formaldehyde?

A2: Yes, aqueous formaldehyde solutions (formalin) are commonly used.[6] However, be aware that these solutions often contain methanol as a stabilizer and can exist in equilibrium with paraformaldehyde. The water introduced will need to be considered in the context of the reaction equilibrium.

Q3: What is a typical yield for this synthesis?

A3: With an optimized procedure, yields for Strecker syntheses of this type can be quite high, often in the range of 80-95%.[6][7] However, the yield is highly dependent on the careful control of the reaction conditions as outlined in the troubleshooting guide.

Q4: What are the key safety precautions for this reaction?

A4: The primary hazard is the use of a cyanide source. All manipulations involving cyanide must be performed in a well-ventilated fume hood. [6] Have an emergency plan and appropriate personal protective equipment (PPE), including gloves and safety glasses. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas. Basic workup solutions containing residual cyanide should be treated with an oxidizing agent like bleach before disposal, following institutional safety protocols.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

Protocol_Workflow Figure 2: Experimental workflow for this compound synthesis. Start Start: Prepare Reactants Step1 1. Combine Isopropylamine and Formaldehyde in a suitable solvent (e.g., water or methanol) in a reaction vessel. Start->Step1 Step2 2. Stir the mixture at a controlled temperature (e.g., 0-10 °C) for a set period (e.g., 30-60 min) to allow for iminium ion formation. Step1->Step2 Step3 3. Slowly add a solution of Sodium Cyanide while maintaining the low temperature. Step2->Step3 Step4 4. Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or GC). Step3->Step4 Step5 5. Quench the reaction by adding water. Step4->Step5 Step6 6. Perform liquid-liquid extraction with an organic solvent (e.g., diethyl ether). Step5->Step6 Step7 7. Combine organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and filter. Step6->Step7 Step8 8. Remove the solvent under reduced pressure. Step7->Step8 Step9 9. Purify the crude product by vacuum distillation. Step8->Step9 End End: Characterize the final product. Step9->End

Sources

Technical Support Center: Aminonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for aminonitrile synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during your experiments. This resource aims to move beyond simple procedural steps, offering insights into the underlying chemistry to empower you to optimize your reactions for higher yields and purity.

I. Understanding the Landscape of Aminonitrile Synthesis

Aminonitriles are crucial intermediates in the synthesis of α-amino acids and a variety of nitrogen-containing heterocyclic compounds. The most common method for their preparation is the Strecker synthesis, a three-component reaction involving a carbonyl compound (aldehyde or ketone), an amine (often ammonia), and a cyanide source.[1][2] While robust, this reaction is not without its complexities. Understanding the potential for side reactions is the first step toward mitigating them.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues that arise during aminonitrile synthesis.

FAQ 1: What are the primary byproducts in a Strecker reaction and how do they form?

The Strecker reaction is a powerful tool, but several competing reactions can lower the yield of your desired α-aminonitrile. The most prevalent byproducts include:

  • α-Hydroxy Acids (from Cyanohydrins): Before the amine can condense with the carbonyl compound to form an imine, the cyanide ion can directly attack the aldehyde or ketone.[3][4] This forms a cyanohydrin intermediate. During the final hydrolysis step (if you are proceeding to the amino acid), this cyanohydrin is converted into an α-hydroxy acid instead of the desired α-amino acid.[3] This is a significant competitive reaction pathway.

  • Bis-aminonitriles: This byproduct can form when an excess of ammonia reacts with the imine intermediate.[1]

  • HCN Polymerization: Under basic conditions, hydrogen cyanide can polymerize, which reduces the overall efficiency of the reaction.[1]

FAQ 2: My aminonitrile seems to be degrading during workup and purification. What's happening?

This is a common and frustrating issue. There are two likely culprits:

  • Hydrolysis: Aminonitriles can be sensitive to hydrolysis, especially under acidic or strongly basic conditions during aqueous workup.[5] The nitrile group is susceptible to reaction with water, which can be accelerated by pH changes, leading to the formation of the corresponding amino acid or amino amide.[5]

  • Retro-Strecker Reaction: You might observe the reappearance of your starting aldehyde or ketone after purification. This is a classic sign of the retro-Strecker reaction.[5] This is the reverse of the aminonitrile synthesis, where the product reverts to an imine (which can then hydrolyze back to the aldehyde/ketone and amine) and a cyanide source.[5] This process is often promoted by heat and certain chromatographic conditions, particularly for aminonitriles derived from primary alkyl amines.[5]

FAQ 3: Why is my aminonitrile streaking so badly on my silica gel TLC plate and column?

The basicity of the amine functional group in your aminonitrile is the primary reason for this chromatographic behavior. The surface of standard silica gel is decorated with acidic silanol groups, which can form strong acid-base interactions with your basic compound.[5] This leads to poor chromatographic performance, such as significant peak tailing or streaking. This can also cause on-column degradation of your product.[5]

FAQ 4: I'm trying to synthesize a chiral aminonitrile, but I'm getting a racemic mixture. Why?

The classic Strecker synthesis inherently produces racemic mixtures of α-amino acids because the cyanide addition to the planar imine intermediate can occur from either face with equal probability.[1][2] To obtain an enantiomerically enriched product, you will need to employ an asymmetric variant of the Strecker reaction. This can involve the use of a chiral auxiliary or a chiral catalyst.[2][6]

III. Troubleshooting Guides

This section provides actionable steps to address the challenges outlined in the FAQs.

Guide 1: Minimizing Byproduct Formation

To favor the formation of your desired α-aminonitrile over side products, consider the following strategies:

Problem Cause Solution
α-Hydroxy Acid Formation Premature attack of cyanide on the carbonyl.Pre-formation of the imine: React the aldehyde/ketone with the amine first to form the imine before adding the cyanide source. This minimizes the concentration of the free carbonyl available to react with the cyanide.
Bis-aminonitrile Formation Excess ammonia reacting with the imine.Stoichiometric control: Carefully control the stoichiometry of the reactants. Use a slight excess of the carbonyl compound relative to the amine.
HCN Polymerization Basic reaction conditions.pH control: Maintain a slightly acidic to neutral pH during the reaction. The use of ammonium salts (e.g., NH4Cl) can serve as both the ammonia source and a weak acid to buffer the reaction.[7]
Workflow for Minimizing Byproducts

cluster_0 Reaction Setup cluster_1 Troubleshooting Start Combine Aldehyde/Ketone and Amine Imine_Formation Allow for Imine Formation (e.g., stir for 30-60 min) Start->Imine_Formation Cyanide_Addition Add Cyanide Source (e.g., TMSCN, NaCN) Imine_Formation->Cyanide_Addition Reaction Monitor Reaction Progress (TLC, LC-MS) Cyanide_Addition->Reaction Check_pH Is pH slightly acidic to neutral? Reaction->Check_pH Adjust_pH Adjust pH with weak acid (e.g., AcOH) Check_pH->Adjust_pH No Check_Stoichiometry Are reactant ratios correct? Check_pH->Check_Stoichiometry Yes Adjust_pH->Reaction Adjust_Stoichiometry Adjust stoichiometry Check_Stoichiometry->Adjust_Stoichiometry No Workup Workup Check_Stoichiometry->Workup Yes Adjust_Stoichiometry->Reaction

Caption: Troubleshooting workflow for minimizing byproduct formation.

Guide 2: Enhancing Aminonitrile Stability During Workup and Purification

The stability of your aminonitrile is paramount for achieving good isolated yields.

Problem Cause Solution
Hydrolysis Acidic or strongly basic aqueous workup.Neutral workup: Use a saturated aqueous solution of a neutral salt like NaCl (brine) for washing. If an acid or base wash is necessary, perform it quickly and at low temperatures.
Retro-Strecker Reaction Heat and prolonged exposure to certain conditions.Low-temperature purification: Keep the product cold during workup and purification. Use a refrigerated centrifuge and perform chromatography in a cold room if possible. Avoid prolonged heating: When removing solvent, use a rotary evaporator at low temperature and pressure.
Poor Chromatography & On-Column Degradation Interaction with acidic silica gel.Deactivated silica gel: Use silica gel that has been treated with a base, such as triethylamine. You can prepare this by adding 1-2% triethylamine to your column chromatography eluent. Alternative stationary phases: Consider using a more inert stationary phase like alumina (basic or neutral) or a polymer-based support.
General Instability Inherent properties of the aminonitrile.Amine Protection: Protecting the amine functionality as a carbamate (e.g., Boc or Cbz) or an amide can significantly enhance stability.[5] This makes the compound less basic, reducing interactions with silica gel and increasing stability towards hydrolysis and the retro-Strecker reaction.[5] The protecting group can be removed in a subsequent step.
Guide 3: Achieving Enantioselectivity

For the synthesis of chiral aminonitriles, moving beyond the classical Strecker reaction is necessary.

  • Chiral Auxiliaries: Employing a chiral amine, such as (S)-alpha-phenylethylamine, will lead to the formation of diastereomeric aminonitriles.[2] These diastereomers can then be separated by chromatography or crystallization, followed by removal of the chiral auxiliary.

  • Asymmetric Catalysis: The use of a chiral catalyst, such as a thiourea or metal complex, can directly produce an enantiomerically enriched aminonitrile from an achiral imine.[1][8] This is often a more atom-economical approach.

IV. Experimental Protocol: General Procedure for Strecker Synthesis of an α-Aminonitrile

This protocol provides a general method for the synthesis of an α-aminonitrile, with annotations to highlight steps crucial for minimizing side reactions.

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.1 - 1.5 eq)[9]

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO3 solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • Imine Formation: To a solution of the aldehyde or ketone (1.0 eq) in anhydrous methanol, add the amine (1.0 - 1.2 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Expert Tip: Monitoring the disappearance of the carbonyl starting material by TLC or GC-MS can help determine the optimal time for this step.

  • Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trimethylsilyl cyanide (1.1 - 1.5 eq) dropwise. Safety Note: TMSCN is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the imine intermediate is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Expert Tip: To prevent streaking and decomposition, use an eluent system containing 1-2% triethylamine.

Reaction Pathway Diagram

cluster_main Desired Strecker Pathway cluster_side Side Reactions Carbonyl Aldehyde/Ketone Imine Imine Intermediate Carbonyl->Imine Cyanohydrin Cyanohydrin Carbonyl->Cyanohydrin Amine Amine Amine->Imine Bis_aminonitrile Bis-aminonitrile Amine->Bis_aminonitrile Excess Aminonitrile α-Aminonitrile Product Imine->Aminonitrile Imine->Bis_aminonitrile Cyanide Cyanide Source Cyanide->Aminonitrile Cyanide->Cyanohydrin

Caption: Desired vs. side reaction pathways in aminonitrile synthesis.

V. Conclusion

Successful aminonitrile synthesis hinges on a thorough understanding of the reaction mechanism and potential pitfalls. By carefully controlling reaction conditions, anticipating potential side reactions, and employing appropriate workup and purification techniques, you can significantly improve the outcome of your experiments. This guide provides a foundation for troubleshooting and optimizing your aminonitrile syntheses, empowering you to tackle your next synthetic challenge with confidence.

VI. References

  • Grokipedia. Strecker amino acid synthesis. Available from:

  • BenchChem. Strategies to minimize byproduct formation in Strecker reactions. Available from:

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 47. Available from: [Link]

  • Process for the chemical catalytic hydrolysis of an alpha -aminonitrile or of one of the salts thereof. Google Patents. Available from:

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018). Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • NROChemistry. Strecker Synthesis. Available from: [Link]

  • StudySmarter. Strecker Synthesis: Mechanism & Applications. (2023). Available from: [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules. (2019). Available from: [Link]

  • ResearchGate. Hydrolysis of N‐benzylated amino nitriles 7 to amides 8 and acids 9. Available from: [Link]

  • Organic Chemistry Portal. Solvent-Free Synthesis of Racemic α-Aminonitriles. Available from: [Link]

  • BenchChem. Preventing degradation of aminonitriles during workup and purification. Available from:

  • Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts. Available from: [Link]

  • Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 63. Available from: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. Available from: [Link]

Sources

Technical Support Center: Purification of 2-(Isopropylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Isopropylamino)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to Purification Challenges

This compound is a polar, secondary aminonitrile often synthesized via the Strecker reaction of isobutyraldehyde, isopropylamine, and a cyanide source.[1][2][3] Its purification is frequently complicated by a combination of factors including its polarity, basicity, and potential for thermal and hydrolytic degradation. Common impurities can include unreacted starting materials, side-products from the Strecker synthesis, and degradation products formed during workup and purification.[1] This guide will equip you with the knowledge to identify and resolve these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Product Decomposition During Distillation

Q1: I'm observing significant charring and low yield when attempting to purify this compound by distillation. What's causing this and how can I prevent it?

A1: This is a classic sign of thermal decomposition. Aminonitriles can be thermally labile, and at elevated temperatures, they can undergo elimination or other degradation pathways, potentially releasing toxic hydrogen cyanide.[4][5] The secondary amine functionality can also contribute to side reactions at high temperatures.

Causality: The high boiling point of this compound at atmospheric pressure necessitates heating to temperatures that initiate decomposition.

Solutions:

  • Vacuum Distillation: This is the most critical intervention. By reducing the pressure, you significantly lower the boiling point of the compound, allowing for distillation at a much safer and less destructive temperature. For analogous compounds, distillation is performed under reduced pressure.[6]

  • Inert Atmosphere: Always perform the distillation under an inert atmosphere (e.g., nitrogen or argon). This prevents oxidation of the amine at elevated temperatures.[6]

  • Temperature Control: Use a high-quality heating mantle with precise temperature control and a thermocouple to monitor the pot temperature. Avoid overheating the distillation flask.

  • Clean Glassware: Ensure all glassware is meticulously cleaned and dried. Acidic or basic residues on the glass surface can catalyze decomposition.[6]

Issue 2: Poor Separation or Tailing during Column Chromatography

Q2: My compound is streaking badly on a standard silica gel column, and I'm not getting good separation from impurities. What are my options?

A2: This is a very common problem when purifying amines on silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.

Causality: The Lewis acid-base interaction between the amine and silica gel causes irreversible adsorption or slow elution kinetics.

Solutions:

  • Addition of a Competing Base: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent (typically 0.1-1%). The competing base will saturate the acidic sites on the silica, allowing your product to elute more symmetrically.

  • Use of Amine-Functionalized Silica: This is often a more effective solution. The stationary phase is chemically modified to have a basic surface, which repels the amine analyte, leading to much-improved peak shape and separation.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Reverse-Phase Chromatography: For polar compounds like aminonitriles, reverse-phase chromatography (e.g., C18) with an aqueous/organic mobile phase (e.g., water/acetonitrile with a modifier like formic acid or TFA) can be an effective purification strategy.[7][8]

Issue 3: Product Hydrolysis During Workup or Purification

Q3: I suspect my product is hydrolyzing to the corresponding amino acid or amide during my aqueous workup or purification. How can I confirm this and prevent it?

A3: Aminonitriles can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding α-amino amide and subsequently the α-amino acid.[9][10][11]

Causality: The nitrile group is electrophilic and can be attacked by water, a reaction that is catalyzed by both acid and base.

Solutions:

  • Minimize Contact with Water: If possible, use anhydrous workup procedures. Dry your organic extracts thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating.

  • Control pH: During aqueous extractions, maintain a neutral or slightly basic pH. Strong acids or bases will accelerate hydrolysis.

  • Temperature Control: Perform extractions and other aqueous procedures at low temperatures (e.g., in an ice bath) to slow down the rate of hydrolysis.

  • Analytical Confirmation: Use techniques like LC-MS or GC-MS to look for the mass of the expected amino acid or amide impurity in your crude product and purified fractions.[12][13][14]

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from a Strecker synthesis of this compound?

A1: Impurities can arise from starting materials, side reactions, and degradation. Potential impurities include:

  • Unreacted Starting Materials: Isobutyraldehyde, isopropylamine, and residual cyanide salts.[1]

  • Side Products: Products of isobutyraldehyde self-condensation (aldol reaction).

  • Hydrolysis Products: 2-(Isopropylamino)acetamide and 2-(isopropylamino)acetic acid.[9][10]

  • Solvent Residues: Residual solvents from the reaction and workup.[15]

Q2: What is the best method to determine the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of your product.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify purity and separate non-volatile impurities. A reverse-phase method with a C18 column and a buffered mobile phase is a good starting point.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and identifying any major impurities.

Q3: What are the critical safety precautions when handling this compound?

A3: Aminonitriles are potentially toxic and should be handled with extreme caution in a well-ventilated fume hood.[4][5][16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[17][18]

  • Avoid Inhalation and Contact: Avoid breathing vapors and prevent skin and eye contact.[17][18]

  • Cyanide Hazard: Be aware that aminonitriles can release hydrogen cyanide, a highly toxic gas, upon decomposition or hydrolysis.[4][5] Have a cyanide poisoning antidote kit available and ensure personnel are trained in its use.

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[16]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying this compound on a multi-gram scale.

  • Apparatus Setup:

    • Assemble a clean, dry short-path distillation apparatus.

    • Use a two-neck round-bottom flask as the distillation pot, with one neck for a thermocouple and the other for the distillation head.

    • Connect the apparatus to a vacuum pump with a cold trap.

  • Procedure:

    • Charge the crude this compound to the distillation flask.

    • Slowly and carefully apply vacuum.

    • Once a stable vacuum is achieved, begin to heat the distillation pot gently with a heating mantle.

    • Collect any low-boiling impurities as a forerun.

    • Collect the main fraction at the expected boiling point under the applied pressure.

    • Monitor the pot temperature to avoid overheating and decomposition.

    • Once the product has been collected, cool the system down before releasing the vacuum.

ParameterRecommended ValueRationale
Vacuum Pressure 1-10 mmHgTo significantly lower the boiling point and prevent thermal decomposition.
Pot Temperature Keep as low as possibleTo minimize the risk of decomposition and side reactions.
Condenser Coolant Chilled water or glycolTo ensure efficient condensation of the product vapors.
Protocol 2: Purification by Flash Column Chromatography (Amine-Modified)

This protocol is suitable for small to medium-scale purification and for separating closely related impurities.

  • Slurry Preparation:

    • In a beaker, prepare a slurry of silica gel in the starting eluent (e.g., 99:1 Hexane:Ethyl Acetate with 0.5% triethylamine).

  • Column Packing:

    • Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the starting eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution:

    • Begin elution with the starting solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

    • Collect fractions and analyze them by TLC or another appropriate method.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended ValueRationale
Stationary Phase Silica gel or Amine-functionalized silicaStandard silica requires a basic modifier; amine-functionalized silica often provides better results.
Mobile Phase Modifier 0.1-1% Triethylamine (TEA)To block acidic sites on the silica gel and prevent peak tailing.
Eluent System Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a low polarity and gradually increase to elute the product.
Protocol 3: Purification by Recrystallization (as Hydrochloride Salt)

This protocol is useful for obtaining high-purity, crystalline material.[19][20]

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether or isopropanol).

    • Slowly add a solution of HCl in the same solvent (or gaseous HCl) with stirring.

    • The hydrochloride salt should precipitate.

  • Recrystallization:

    • Isolate the crude salt by filtration.

    • Choose a suitable solvent system for recrystallization. A good system is one in which the salt is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/diethyl ether, isopropanol/hexane).[21][22]

    • Dissolve the crude salt in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath or refrigerator to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

ParameterRecommended ValueRationale
Salt Forming Reagent HCl (ethanolic or ethereal solution)Forms a stable, crystalline salt that is often easier to purify than the free base.
Recrystallization Solvent Ethanol, Isopropanol, or a mixture with a non-polar co-solventThe choice of solvent is critical for obtaining good recovery and high purity.

Visualizing Purification Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound scale What is the scale of your purification? start->scale impurities What is the nature of the impurities? scale->impurities Large Scale (>5g) chromatography Column Chromatography scale->chromatography Small to Medium Scale (<5g) thermal_stability Is the product thermally stable? impurities->thermal_stability Volatile Impurities impurities->chromatography Non-volatile or Similar Polarity Impurities distillation Vacuum Distillation thermal_stability->distillation Yes thermal_stability->chromatography No final_product Pure Product distillation->final_product recrystallization Recrystallization as Salt chromatography->recrystallization Further Purification Needed chromatography->final_product Sufficiently Pure recrystallization->final_product

Caption: Decision tree for selecting a purification method.

Workflow for Troubleshooting Column Chromatography

Chromatography_Troubleshooting start Poor Separation/Tailing on Silica add_tea Add 0.5% TEA to Eluent start->add_tea check_separation Separation Improved? add_tea->check_separation amine_silica Use Amine-Functionalized Silica check_separation->amine_silica No success Successful Purification check_separation->success Yes alumina Try Alumina Chromatography amine_silica->alumina amine_silica->success rp_hplc Consider Reverse-Phase HPLC alumina->rp_hplc alumina->success rp_hplc->success

Caption: Troubleshooting workflow for column chromatography.

References

Sources

Navigating the Nuances of 2-(Isopropylamino)acetonitrile: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Union City, CA – January 14, 2026 – For researchers, scientists, and drug development professionals working with 2-(Isopropylamino)acetonitrile, ensuring the stability and integrity of this compound is paramount to experimental success. This guide, developed by our team of senior application scientists, provides a comprehensive technical support center to address common challenges and questions regarding the storage and handling of this compound.

The Foundation: Understanding the Molecule

This compound is a versatile intermediate in organic synthesis. Its structure, featuring both a secondary amine and a nitrile group, dictates its reactivity and stability profile. The lone pair of electrons on the nitrogen atom of the amine imparts basicity and nucleophilicity, while the nitrile group is susceptible to hydrolysis under certain conditions. Understanding these inherent chemical properties is the first step in preventing degradation and ensuring the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Our technical support team has compiled a list of frequently asked questions to address the most common concerns regarding the stability and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide. For the hydrochloride salt, storage at room temperature under an inert atmosphere is recommended. While specific temperature ranges are not extensively published, maintaining a controlled room temperature, typically between 20°C and 25°C, is a standard practice.[1] Some suppliers may even recommend cold-chain transportation for the hydrochloride salt, suggesting that temperature control is a key factor in preserving its quality.

Q2: How does atmospheric exposure affect the stability of this compound?

A: As a secondary amine, this compound is susceptible to reaction with atmospheric carbon dioxide, which can lead to the formation of carbamates. This process can alter the purity of the compound over time. More critically, the compound is hygroscopic and will readily absorb moisture from the air. Water can promote hydrolysis of the nitrile group, a primary degradation pathway. Therefore, it is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, and to minimize its exposure to air during handling.

Q3: What are the potential degradation pathways for this compound?

A: While specific degradation studies on this compound are not widely available, we can infer potential pathways based on the chemistry of its functional groups. The primary degradation route is likely the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, proceeding first to the corresponding amide and then to the carboxylic acid, releasing ammonia in the process.[1] Additionally, oxidation of the secondary amine is a possibility, although less common under typical storage conditions. Thermal decomposition at elevated temperatures can lead to the release of toxic fumes, including hydrogen cyanide and nitrogen oxides.[2]

Q4: Are there any materials or chemicals that are incompatible with this compound?

A: Yes, this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[2] Contact with strong acids or bases can catalyze the hydrolysis of the nitrile group. Strong oxidizing agents can react with the amine functionality. It is also important to avoid contact with materials that can be attacked by amines or nitriles.

Q5: What is the expected shelf-life of this compound?

A: The shelf-life of this compound is highly dependent on the storage conditions. When stored properly in a tightly sealed container under an inert atmosphere and protected from light and moisture, the compound can be expected to have a relatively long shelf-life.[2] However, without specific stability studies, it is difficult to provide a definitive expiration date. It is recommended to monitor the purity of the compound periodically, especially if it has been stored for an extended period or if the storage conditions have been compromised.

Troubleshooting Guide

Encountering unexpected results in your experiments? The stability of your this compound could be a contributing factor. This troubleshooting guide will help you identify and resolve common issues.

Observed Issue Potential Cause Related to Stability Recommended Action
Inconsistent reaction yields or unexpected byproducts Degradation of this compound due to improper storage (e.g., exposure to moisture or air).1. Verify the purity of your starting material using an appropriate analytical technique (e.g., NMR, GC-MS). 2. If degradation is suspected, use a fresh, unopened container of the compound. 3. Ensure all future handling is performed under an inert atmosphere.
Cloudiness or precipitation in a solution of this compound This could indicate the formation of degradation products or reaction with impurities in the solvent. For instance, absorbed moisture could lead to hydrolysis products that are less soluble.1. Check the water content of your solvent. Use anhydrous solvents when possible. 2. Consider if the solvent itself might be degrading, as has been observed with older bottles of acetonitrile.[3]
Change in physical appearance (e.g., color, viscosity) A change in the physical properties of the neat compound may indicate significant degradation.It is strongly recommended to discard the material and obtain a fresh batch. Do not attempt to use a compound that has visibly degraded.

Experimental Protocol: Quick Quality Check for this compound

For a qualitative assessment of your this compound, a simple proton NMR spectrum can be informative.

Objective: To qualitatively assess the purity of a this compound sample by ¹H NMR spectroscopy.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Prepare a sample for NMR analysis by dissolving a small amount (5-10 mg) of this compound in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the characteristic peaks of this compound. The expected signals include a doublet for the methyl groups of the isopropyl moiety, a septet for the methine proton of the isopropyl group, and a singlet for the methylene protons adjacent to the nitrile group. The NH proton may appear as a broad singlet.

  • Look for the presence of unexpected peaks which may indicate impurities or degradation products. For example, the presence of a peak corresponding to an amide or a carboxylic acid could suggest hydrolysis.

Interpretation: The presence of significant unidentifiable peaks or a deviation from the expected integration ratios may suggest that the compound has degraded and should not be used for sensitive applications.

Logical Workflow for Handling and Storage

To assist researchers in making informed decisions about the handling and storage of this compound, the following workflow diagram has been developed.

G start Start: Receiving this compound check_seal Is the container seal intact? start->check_seal store_properly Store in a cool, dry, well-ventilated area under inert atmosphere. check_seal->store_properly Yes contact_supplier Contact supplier for a replacement. check_seal->contact_supplier No usage Intended Use store_properly->usage end End of Workflow contact_supplier->end short_term Short-term use (within a few weeks) usage->short_term long_term Long-term storage usage->long_term dispense Dispense required amount under inert atmosphere. short_term->dispense long_term->dispense monitor Periodically monitor for changes in appearance. long_term->monitor reseal Tightly reseal container under inert atmosphere. dispense->reseal reseal->store_properly reseal->end retest Consider re-testing purity before use if stored for an extended period. monitor->retest retest->usage

Caption: Decision workflow for handling and storing this compound.

By adhering to these guidelines, researchers can minimize the risk of degradation and ensure the quality and reliability of their this compound for their critical research and development activities.

References

  • Sigma-Aldrich. Safety Data Sheet for Acetonitrile. (2025-07-30).
  • Fisher Scientific. Safety Data Sheet for Acetonitrile. (2009-06-16).
  • Unigel. Safety Data Sheet for High Purity Acetonitrile. (2021-05-25).
  • New Jersey Department of Health. Hazardous Substance Fact Sheet for Acetonitrile. Available at: [Link]

  • Charles River Laboratories.
  • ChemSafety. Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024-06-04). Available at: [Link]

  • Free Chemistry Online. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. (2024-01-10). Available at: [Link]

  • PubChem. Compound Summary for 2-(Isopropylamino)ethanol. National Center for Biotechnology Information. Available at: [Link]

  • Quirky Science. The Hydrolysis of Acetonitrile or Methyl Cyanide. (2013-04-01). Available at: [Link]

  • Crysdot LLC. Product Page for this compound hydrochloride. Available at: [Link]

  • OSTI.GOV.
  • PubMed. Acetonitrile degradation under haloalkaline conditions by Natronocella acetinitrilica gen. nov., sp. nov.
  • ResearchGate. When acetonitrile expires what is the main issue? Does it break down into something?. (2016-10-14). Available at: [Link]

  • PubMed. Degradation of Acetonitrile by Pseudomonas putida.
  • Ataman Kimya. ACETONITRILE. Available at: [Link]

  • National Association of Clean Air Agencies. Methods of Degrading Acetonitrile Waste Sustainably.
  • U.S. Environmental Protection Agency. Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.
  • Vedantu. Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE.
  • ResearchGate.
  • Sciencemadness Wiki. Acetonitrile. (2020-11-15). Available at: [Link]

  • Eppendorf. Userguide No. 23 - Chemical Stability of Consumables.

Sources

preventing polymerization of acetonitrile during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing and preventing the polymerization of acetonitrile (MeCN) in experimental settings. This resource is designed for researchers, scientists, and drug development professionals who utilize acetonitrile as a solvent or reactant. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and prevent issues effectively.

Unwanted polymerization of acetonitrile can manifest as unexpected viscosity changes, formation of precipitates, or complete reaction failure. This guide provides a structured approach to understanding the causes and implementing robust preventative measures.

Troubleshooting Guide: Unexpected Polymerization

Encountering unexpected polymerization can be disruptive. This section is designed to help you diagnose the immediate problem in your experiment.

Q1: My reaction mixture containing acetonitrile has turned viscous and formed a yellow or brown precipitate. What is happening?

This is a classic sign of uncontrolled acetonitrile polymerization. The color change and precipitate are characteristic of the formation of polyacetonitrile, which often contains conjugated C=N bonds. The most common triggers for this in a laboratory setting are unintended acidic or basic conditions.

Immediate Diagnostic Steps:

  • Check the pH: If possible and safe, carefully check the pH of your reaction mixture or any aqueous phases. A significant deviation towards strong acid or base is a primary suspect.

  • Review Your Reagents: Scrutinize every reagent added to the reaction.

    • Acids/Bases: Are you using strong acids (e.g., sulfuric acid, superacids) or strong bases (e.g., NaOH, KOH, organometallics)? These are potent initiators.[1][2][3] Even seemingly mild reagents can act as initiators if impurities are present.

    • Lewis Acids: Metal chlorides and other Lewis acids can form complexes with acetonitrile and initiate polymerization.[1][4]

    • Reagent Purity: Could one of your reagents be contaminated with an acidic or basic residue?

Q2: I'm using an HPLC system and experiencing sticky check valves and pressure fluctuations with acetonitrile. Is this polymerization?

This is a well-documented issue in the HPLC community. While it may not be large-scale polymerization, it is believed to be the formation of a sticky residue on the sapphire or ruby components of check valves, potentially from a surface-initiated oligomerization of acetonitrile.[5][6] This phenomenon is particularly noted when using 100% acetonitrile as a mobile phase or for system flushing and storage.[5][7]

Troubleshooting Workflow for HPLC Issues:

Below is a decision tree to help diagnose and resolve HPLC-related acetonitrile problems.

troubleshooting_flow start Problem: Sticky Check Valves / Pressure Fluctuations with MeCN q1 Is 100% MeCN used for storage or as a mobile phase? start->q1 sol1 Solution: Add 5-10% high-purity water to the MeCN bottle. This disrupts the surface phenomenon on the valve seats. q1->sol1  Yes q2 Is buffer precipitation a possibility? (Running high buffer concentration into high MeCN %) q1->q2  No sol2 Action: Flush system with Isopropanol (IPA) before shutdown. Sonciate check valves in methanol to remove residue. sol1->sol2 sol3 Solution: Ensure buffer concentration is < 25 mM. Perform a miscibility test before running the gradient. q2->sol3  Yes q3 Are you using high-purity, filtered MeCN? q2->q3  No q3->start  Yes, but problem persists sol4 Action: Switch to LC-MS grade MeCN. Filter all mobile phases through a 0.2 µm filter. q3->sol4  No

Caption: Troubleshooting Decision Tree for HPLC Issues.

Frequently Asked Questions (FAQs)

This section provides in-depth answers to common questions, focusing on preventative strategies.

Q3: What are the primary mechanisms that cause acetonitrile to polymerize?

Acetonitrile polymerization is typically initiated by ionic mechanisms, although other pathways exist under extreme conditions.

  • Anionic Polymerization: This is often initiated by strong bases (e.g., hydroxides, alkoxides, organometallics) or nucleophiles. The base deprotonates an acetonitrile molecule, creating a carbanion that can then attack the nitrile carbon of another acetonitrile molecule, propagating a polymer chain.

  • Cationic Polymerization: Strong Brønsted acids (like sulfuric acid) or Lewis acids (like metal halides) can initiate this pathway.[1][2] The acid protonates or coordinates to the nitrile nitrogen, creating an electrophilic nitrilium ion that is then attacked by the lone pair of another acetonitrile molecule.

  • High-Pressure Polymerization: Under extreme pressures (several GPa), acetonitrile can undergo a unique polymerization initiated by a hydrogen transfer from the methyl group to the cyano group of an adjacent molecule.[8][9][10][11] This is not a concern under standard laboratory conditions but highlights the molecule's inherent reactivity.

Q4: How can I prevent polymerization before my reaction starts?

Prevention is the most effective strategy. It begins with proper solvent selection and handling.

Initiator/Cause Mechanism Preventative Action
Strong Acids (H₂SO₄, HClO₄)CationicUse alternative solvents if possible. If not, ensure anhydrous conditions and low temperatures. Use freshly purified acetonitrile.
Strong Bases (NaOH, BuLi)AnionicAvoid direct contact of concentrated strong bases with acetonitrile, especially at elevated temperatures.[3] Add base to the reaction mixture, not directly to the solvent bottle.
Lewis Acids (AlCl₃, FeCl₃)CationicUse high-purity Lewis acids. Run reactions at the lowest effective temperature.
Water & ImpuritiesCan hydrolyze reagents to form acids/basesUse high-purity, anhydrous grade acetonitrile. Store solvent over molecular sieves (3Å or 4Å) and under an inert atmosphere (N₂ or Ar).
Old SolventAccumulation of atmospheric moisture and contaminantsUse solvent from freshly opened bottles. Date bottles upon opening and discard after an appropriate period based on the sensitivity of your chemistry.
Q5: My reaction is extremely sensitive. How do I purify commercial acetonitrile to remove potential initiators?

For applications requiring the highest purity, such as in polymer chemistry or catalysis research, a multi-step purification is recommended. This protocol is designed to remove water, acidic/basic impurities, and unsaturated nitriles.

Experimental Protocol: High-Purity Acetonitrile Distillation

Objective: To produce anhydrous, high-purity acetonitrile suitable for sensitive chemical synthesis.

Materials:

  • Commercial grade Acetonitrile

  • Anhydrous Sodium Carbonate (Na₂CO₃), freshly dried

  • Potassium Permanganate (KMnO₄)

  • Phosphorus Pentoxide (P₄O₅)

  • Calcium Hydride (CaH₂)

  • Distillation apparatus with a fractionating column (e.g., Vigreux)

  • Inert gas line (Argon or Nitrogen)

  • Dry receiving flasks

Procedure:

  • Pre-treatment (Optional, for technical grade MeCN): To remove gross impurities and unsaturated nitriles, stir the acetonitrile with anhydrous sodium carbonate and a small amount of potassium permanganate until the purple color persists for several hours.[12] Decant the acetonitrile.

  • First Distillation (Drying):

    • Set up the distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

    • To the distillation flask, add the decanted acetonitrile. Add phosphorus pentoxide (P₄O₅) in small portions (Caution: highly exothermic with water) until some P₄O₅ remains free-flowing.

    • Reflux the mixture for at least 2-4 hours under an inert atmosphere. This step rigorously removes water.

    • Distill the acetonitrile, collecting the fraction boiling at 81-82 °C. Discard the first ~10% and leave ~10% in the flask.

  • Second Distillation (Final Purification):

    • Transfer the collected distillate to a clean, dry distillation apparatus containing a small amount of calcium hydride (CaH₂).

    • Reflux for 1-2 hours. The CaH₂ will remove the final traces of acidic impurities and water.

    • Carefully distill the final product, again collecting the 81-82 °C fraction.

  • Storage:

    • Store the purified acetonitrile in a sealed, dry flask (e.g., a Straus flask or a bottle with a PTFE-lined cap) over activated 3Å molecular sieves.

    • Keep the flask under a positive pressure of inert gas.

Q6: What is the overall best-practice workflow for using acetonitrile?

Adopting a systematic workflow can prevent most common issues.

prevention_workflow cluster_0 Solvent Preparation cluster_1 Reaction Setup cluster_2 Execution & Monitoring receive 1. Procure High-Purity Acetonitrile (e.g., HPLC Grade) purify 2. Optional: Purify via Distillation for Sensitive Reactions receive->purify If needed store 3. Store Under Inert Gas Over Molecular Sieves receive->store purify->store setup 4. Use Oven-Dried Glassware Under Inert Atmosphere store->setup transfer 5. Transfer Solvent via Syringe or Cannula setup->transfer reagents 6. Ensure Purity of All Reagents (No Acid/Base Contamination) transfer->reagents conditions 7. Control Temperature (Avoid Excessive Heat) reagents->conditions monitor 8. Monitor for Visual Cues (Color Change, Viscosity) conditions->monitor

Caption: General Prevention Workflow for Acetonitrile Usage.

By understanding the chemical triggers of polymerization and implementing these rigorous handling, purification, and experimental protocols, you can confidently use acetonitrile and ensure the integrity and success of your research.

References
  • Polymerization of Acetonitrile in the Presence of Acidic and Basic Substances. Bulletin of the Chemical Society of Japan. [Link]

  • Polymerization of Acetonitrile via a Hydrogen Transfer Reaction from CH3 to CN under Extreme Conditions. Angewandte Chemie International Edition. [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Acetonitrile | CH3CN - PubChem. National Institutes of Health. [Link]

  • Check Valves and Acetonitrile. LCGC International. [Link]

  • Dangers of Mixing Acetonitrile & Strong Aqueous Base. YouTube. [Link]

  • Acetonitrile polymerization, especially after opening the bottle, anyone with a good reference on this interference issue in LC-MS? ResearchGate. [Link]

  • PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. Indian J.L.Sci.[Link]

  • Acetonitrile - Sciencemadness Wiki. Sciencemadness.org. [Link]

Sources

Technical Support Center: Synthesis of 2-(Isopropylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Isopropylamino)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to this synthesis. The information herein is curated to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Introduction: The Strecker Reaction for this compound Synthesis

The most common and direct route for the synthesis of this compound is a variation of the classic Strecker reaction. This robust multicomponent reaction involves the condensation of an amine (isopropylamine), a carbonyl compound (formaldehyde), and a cyanide source to form an α-aminonitrile. While seemingly straightforward, the reaction is highly sensitive to several parameters, with temperature being a critical factor influencing reaction rate, yield, and the formation of byproducts.

This guide will delve into the nuances of temperature control and other critical parameters to help you navigate the challenges of this synthesis and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of this compound via the Strecker reaction?

A1: The reaction proceeds in two main stages within a one-pot synthesis:

  • Iminium Ion Formation: Isopropylamine acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. Following a series of proton transfers, a water molecule is eliminated, forming a highly reactive N-isopropylmethaniminium ion.

  • Cyanide Addition: A cyanide ion (from a source like KCN or NaCN) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the stable C-C bond, yielding the final product, this compound.

Q2: How does temperature generally affect the reaction rate and yield?

A2: Temperature has a dual effect on this synthesis.

  • Increased Rate: Elevating the temperature generally increases the reaction rate by providing the necessary activation energy for both iminium ion formation and cyanide addition.

  • Risk of Side Reactions: However, excessive heat can promote undesired side reactions, such as the polymerization of formaldehyde, decomposition of the product, or other competing pathways, which can ultimately lower the overall yield and purity.

Q3: What is the optimal temperature range for this synthesis?

A3: While the optimal temperature can vary based on the specific solvent and catalyst system used, a common approach is to initiate the reaction at a lower temperature to control the initial exothermic reaction and then proceed at or slightly above room temperature. A typical range would be from 0°C for the initial mixing to 25-45°C for the main reaction period. Some related nitrile syntheses have been optimized at higher temperatures, such as 120°C, but this is highly substrate-dependent.

Q4: Can I run the reaction at sub-ambient temperatures?

A4: Yes, initiating the reaction at a low temperature (e.g., 0-5°C) is often recommended, especially during the addition of reagents, to manage the initial exotherm and prevent the uncontrolled polymerization of formaldehyde. However, maintaining a very low temperature throughout the reaction may lead to a sluggish or incomplete reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on temperature-related problems.

Observed Issue Potential Cause(s) Proposed Solution(s)
Low or No Product Yield Reaction temperature is too low: Insufficient thermal energy to overcome the activation barrier for iminium ion formation.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC-MS. Consider gentle heating to 30-40°C.
Decomposition of starting materials or product: Excessive temperature may be causing the degradation of formaldehyde, isopropylamine, or the aminonitrile product.If the reaction is being run at an elevated temperature, try reducing it. Ensure that the initial mixing of reagents is done at a lower temperature (0-5°C) to control any exotherm.
Inefficient iminium ion formation: This is a crucial step and can be slow at low temperatures.Consider pre-stirring the isopropylamine and formaldehyde for a period before adding the cyanide source to facilitate iminium ion formation. A slightly acidic pH can also promote this step.
Presence of a significant amount of a white, insoluble polymer Formaldehyde polymerization: This is a common side reaction, often exacerbated by localized heating or inappropriate pH.Add the formaldehyde solution slowly to the reaction mixture at a low temperature (0-5°C) with vigorous stirring to ensure rapid dispersion and prevent localized high concentrations and overheating.
Formation of multiple unidentified byproducts Side reactions due to high temperature: Elevated temperatures can promote various side reactions, including the Strecker degradation of the product.Reduce the overall reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further degradation.
Reaction with impurities: Impurities in the starting materials can lead to unexpected byproducts.Ensure the purity of isopropylamine and formaldehyde. Use freshly opened or purified reagents.
Product is difficult to purify, streaks on silica gel column Basic nature of the aminonitrile: The product is a basic compound and can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation.Modify the eluent: Add a small amount of a basic modifier, such as 1% triethylamine or ammonia in the mobile phase, to neutralize the silica surface and improve the chromatography.
Presence of highly polar impurities: These can co-elute with the product.Consider an alternative purification method such as acid-base extraction or vacuum distillation if the product is thermally stable.

Experimental Protocol: A Representative Synthesis

This protocol is a general guideline based on established procedures for Strecker reactions with similar substrates. Optimization may be required to achieve the best results.

Materials:

  • Isopropylamine

  • Formaldehyde (37% aqueous solution)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Methanol or Water (solvent)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask to 0-5°C using an ice bath.

  • Reagent Addition: To the flask, add isopropylamine (1.0 eq) and the chosen solvent (e.g., methanol). With vigorous stirring, slowly add the formaldehyde solution (1.0 eq) dropwise from the dropping funnel, ensuring the temperature does not rise above 10°C.

  • Iminium Formation: Stir the mixture at 0-5°C for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Cyanide Addition: In a separate flask, prepare a solution of KCN (1.05 eq) in a minimal amount of water. Handle cyanide with extreme caution, wearing appropriate personal protective equipment. Slowly add the cyanide solution to the reaction mixture dropwise, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. If the reaction is slow, gentle warming to 30-40°C can be applied.

  • Work-up: Once the reaction is complete, quench any unreacted cyanide by adding a solution of sodium hypochlorite (bleach). Extract the product with an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mobile phase containing 1% triethylamine.

Data Presentation: Influence of Temperature on Yield

The following table provides representative data on how temperature can influence the yield and purity of an N-alkylated aminonitrile synthesis. Note that these are illustrative values and the optimal temperature for your specific setup may vary.

Reaction Temperature (°C)Reaction Time (h)Crude Yield (%)Purity by GC-MS (%)Major Impurities
0 → 25247592Unreacted starting materials
40128590Minor byproduct from formaldehyde polymerization
6068080Increased levels of degradation products
8046570Significant degradation and byproduct formation

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Addition (Isopropylamine, Formaldehyde) 0-5°C iminium 2. Iminium Formation 0-5°C, 30-60 min reagents->iminium cyanide 3. Cyanide Addition <10°C iminium->cyanide reaction 4. Reaction Room Temp (or 30-40°C) 12-24h cyanide->reaction workup 5. Work-up (Quench, Extraction) reaction->workup purification 6. Purification (Distillation or Chromatography) workup->purification product Pure this compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_temp Is reaction temp < RT? start->check_temp increase_temp Increase temp to 30-40°C Monitor by TLC/GC-MS check_temp->increase_temp Yes check_impurities Are there significant byproducts? check_temp->check_impurities No optimize_purification Optimize purification method (e.g., add base to eluent) increase_temp->optimize_purification decrease_temp Decrease reaction temperature Ensure low temp addition check_impurities->decrease_temp Yes check_reagents Check purity of starting materials check_impurities->check_reagents No decrease_temp->optimize_purification purify_reagents Purify or use fresh reagents check_reagents->purify_reagents purify_reagents->optimize_purification

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Benchchem. (n.d.). Preventing degradation of aminonitriles during workup and purification.
  • Gal, E., Gaina, L., Petkes, H., Pop, A., & Cristea, C. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(3), 2095–2106. [Link]

  • Li, Y., et al. (2017). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. Scientific Reports, 7, 41753. [Link]

  • National Center for Biotechnology Information. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. In NIH National Library of Medicine. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 12). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Granvogl, M., & Schieberle, P. (2006). Formation of amines and aldehydes from parent amino acids during thermal processing of cocoa and model systems: new insights into pathways of the strecker reaction. Journal of Agricultural and Food Chemistry, 54(21), 8274–8283. [Link]

  • ResearchGate. (n.d.). Strecker reactions of formaldehyde.
  • Wang, Q., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

  • de Miranda, A. S., et al. (2013). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. European Journal of Organic Chemistry, 2013(24), 5289-5292. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Ganem, B. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • MedSchoolCoach. (2020, October 27). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep [Video]. YouTube. [Link]

  • Benchchem. (n.d.). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
  • Commare, B., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 47. [Link]

  • Benchchem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol.
  • Borch, R. F., & Durst, H. D. (1971). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Journal of the American Chemical Society, 93(12), 2897-2904.
  • Benchchem. (n.d.). Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Acetonitrile-Nickel Mediated Reactions.
  • TutorChase. (n.d.). Provide an example of the aldehyde and nitrile in the Strecker synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of N-Isopropylcyclohexylamine via Reductive Amination using Sodium Cyanoborohydride.
  • Borch, R. F., & Hassid, A. I. (1972). A new method for the reductive amination of aldehydes and ketones. Journal of Organic Chemistry, 37(10), 1673–1674.
  • Doonan, S. (1996). Protein purification protocols. General strategies. Methods in Molecular Biology, 59, 1-16. [Link]

Technical Support Center: 2-(Isopropylamino)acetonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-(Isopropylamino)acetonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with managing impurities during its production. Our goal is to provide practical, experience-driven insights to help you achieve high purity and consistent results in your experiments.

The synthesis of this compound, a key intermediate in various pharmaceutical and chemical syntheses, most commonly proceeds via the reductive amination of aminoacetonitrile with acetone or the nucleophilic substitution of chloroacetonitrile with isopropylamine. This guide will focus primarily on the challenges arising from the reductive amination pathway, a widely utilized and versatile method.[1]

Troubleshooting Guide

This section addresses specific, observable issues you may encounter during the synthesis, workup, or analysis of this compound.

Issue 1: My final product purity is low, and I see a persistent impurity peak in my HPLC/GC-MS analysis.

Potential Cause A: Incomplete Reduction of the Imine Intermediate The most common byproduct in reductive amination is the unreduced imine intermediate, 2-(isopropylideneamino)acetonitrile.[2] This occurs when the reducing agent is not reactive enough, is added in insufficient quantity, or is deactivated before the reaction is complete.

  • Recommended Solutions:

    • Verify Reducing Agent Activity: Use a freshly opened bottle of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride). Hydride reagents can degrade upon exposure to atmospheric moisture.

    • Increase Stoichiometry: Increase the molar equivalents of the reducing agent. An excess of 1.5 to 2.0 equivalents is often sufficient, but stubborn cases may require more.

    • Optimize Reaction Time and Temperature: While many reductions are fast, some imines are sterically hindered or electronically stable. Try extending the reaction time or, if using a robust reagent like sodium borohydride in methanol, consider running the reaction at a slightly elevated temperature (e.g., 40 °C), monitoring for potential side reactions.[2]

    • Change the Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally milder and more selective for imines than sodium borohydride but is sensitive to water.[3] If using STAB, ensure your solvent is anhydrous. Conversely, if STAB is proving ineffective, switching to the more powerful sodium borohydride (after imine formation is complete) may be beneficial.[3]

Potential Cause B: Unreacted Starting Materials Residual aminoacetonitrile or acetone can contaminate the final product if the initial imine formation is incomplete or if an inappropriate stoichiometry was used.

  • Recommended Solutions:

    • Optimize Imine Formation: Before adding the reducing agent, ensure the imine has fully formed. This can be monitored by TLC or a rapid NMR spectrum. Allowing the amine and ketone/aldehyde to stir together for 1-2 hours at room temperature is a common practice.[1]

    • Purification Strategy: Unreacted aminoacetonitrile and the desired product are both basic. However, their polarities differ. A carefully optimized column chromatography or distillation may be required. Acetone is volatile and should be easily removed under reduced pressure.

Issue 2: The isolated product is discolored (yellow, brown, or pink).

Potential Cause A: Oxidation of Amines Amines, particularly in the presence of air and trace metals, can oxidize over time to form colored impurities. This can be exacerbated by heat and light.

  • Recommended Solutions:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas.

    • Storage: Store the final product under an inert atmosphere, protected from light, and at a reduced temperature.

Potential Cause B: Side Reactions from Reagents or Solvents If using acetone in the presence of a base or acid catalyst for imine formation, self-condensation (aldol reaction) can occur, leading to colored, high-molecular-weight byproducts.

  • Recommended Solutions:

    • Control pH: Reductive amination is typically most effective under weakly acidic conditions (pH 5-7), which favors imine formation without promoting acid- or base-catalyzed side reactions.[1]

    • Purification: Activated carbon (charcoal) treatment can sometimes be used to remove colored impurities. A small amount of charcoal is added to a solution of the crude product, stirred briefly, and then filtered through celite.

Issue 3: I'm having difficulty with the aqueous workup; emulsions are forming.

Potential Cause: Amphiphilic Nature of Product and Impurities The product, this compound, contains both a lipophilic isopropyl group and a polar aminoacetonitrile moiety. This, along with potential salt byproducts, can lead to the formation of stable emulsions during acid-base extractions.

  • Recommended Solutions:

    • Add Brine: During the separation of organic and aqueous layers, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing organic components into the organic layer and helping to break the emulsion.

    • Use a Different Solvent: If using common solvents like ethyl acetate or DCM, try switching to a less polar solvent like methyl tert-butyl ether (MTBE) or a more non-polar one like toluene, which may have a lower tendency to form emulsions.

    • Centrifugation: For small-scale lab preparations, centrifuging the emulsion can often force the layers to separate.

    • Filtration: Filtering the entire emulsified mixture through a pad of celite or diatomaceous earth can sometimes break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis via reductive amination, and how are they formed?

The primary impurities are directly related to the reaction mechanism.

  • 2-(Isopropylideneamino)acetonitrile (Imine Intermediate): Formed by the condensation of aminoacetonitrile and acetone. It persists due to incomplete reduction.

  • Aminoacetonitrile (Starting Material): Results from incomplete reaction.

  • 2-(Isopropylamino)acetamide (Hydrolysis Product): The nitrile group (-CN) can hydrolyze to a primary amide under either acidic or basic conditions, particularly during workup if conditions are harsh or prolonged.[4]

  • Di-isopropylamine: Can be a byproduct if the reaction involves transamination or if there are impurities in the starting isopropylamine (in the alternative synthesis route).

  • Solvent Adducts: Depending on the solvent and reagents, solvent molecules can sometimes react to form adducts. For example, if using methanol with NaBH4, borate esters can form.

Impurity Formation Pathway

The following diagram illustrates the intended reaction and the formation pathways of key impurities.

G cluster_impurities Potential Impurities A Aminoacetonitrile + Acetone B Imine Intermediate (2-(Isopropylideneamino)acetonitrile) A->B Condensation (-H2O) E Incomplete Reaction B:s->B:s C Product (this compound) B->C Reduction F Incomplete Reduction G Hydrolysis Product (2-(Isopropylamino)acetamide) C->G Nitrile Hydrolysis D [H] H H2O (Acid/Base)

Caption: Formation of this compound and key impurities.

Q2: Which analytical method is best for determining the purity of my product?

A combination of methods provides the most comprehensive picture.

MethodPrimary UseAdvantagesLimitations
HPLC-UV Routine purity testing and quantification.[5]Excellent for quantifying known impurities, highly reproducible.Requires a chromophore for detection. May not detect non-UV active impurities.
GC-MS Identification of volatile impurities and byproducts.[6]Excellent separation for volatile compounds; provides mass data for structural elucidation.Not suitable for non-volatile or thermally labile compounds.
¹H NMR Structural confirmation and absolute purity (qNMR).[7]Provides structural information on the main product and impurities. qNMR can determine absolute purity without a specific reference standard.Lower sensitivity than LC/GC-MS; overlapping signals can complicate quantification.
LC-MS Impurity identification and profiling.[7]High sensitivity and selectivity; provides molecular weight information for unknown peaks.Quantification can be more complex than HPLC-UV.

Q3: What is the best general strategy for purifying crude this compound?

A multi-step approach is often necessary.

  • Initial Workup (Acid-Base Extraction): After quenching the reaction, perform an acid-base extraction.

    • Dissolve the crude mixture in an organic solvent (e.g., MTBE or Ethyl Acetate).

    • Extract with a dilute acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as a hydrochloride salt, leaving non-basic impurities behind.[8]

    • Wash the acidic aqueous layer with fresh organic solvent to remove any trapped neutral impurities.

    • Basify the aqueous layer carefully with a base (e.g., NaOH or K₂CO₃) to a pH > 10.

    • Extract the free amine product back into an organic solvent.

    • Dry the organic layer (e.g., over anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[9]

  • Final Purification (Distillation or Crystallization):

    • Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation is an excellent method for removing non-volatile impurities and those with significantly different boiling points.

    • Crystallization as a Salt: If distillation is not feasible, the product can often be purified by forming a salt (e.g., hydrochloride) and crystallizing it from an appropriate solvent system (e.g., isopropanol/ether).

Troubleshooting Workflow

Use this decision tree to diagnose issues with your synthesis.

G start Analysis of Crude Product purity Purity Issue Detected? start->purity yield Low Yield? purity->yield No impurity_type What kind of impurity? purity->impurity_type Yes color Product Discolored? yield->color No solution_yield Review reaction conditions. Check for mechanical loss during workup (emulsions). yield->solution_yield Yes end Proceed with Final Purification color->end No solution_color See Troubleshooting Issue 2: - Use inert atmosphere - Consider charcoal treatment color->solution_color Yes unreacted_sm Unreacted Starting Material or Imine Intermediate impurity_type->unreacted_sm Known unknown_peak Unknown Peak(s) impurity_type->unknown_peak Unknown solution_sm See Troubleshooting Issue 1A & 1B: - Check reducing agent - Optimize reaction time/temp - Adjust stoichiometry unreacted_sm->solution_sm solution_unknown Characterize by LC-MS/GC-MS. Check for side reactions (hydrolysis, condensation). unknown_peak->solution_unknown

Caption: A decision tree for troubleshooting common synthesis issues.

Appendix

A1: Experimental Protocol - Synthesis via Reductive Amination

Disclaimer: This protocol is for informational purposes only. All lab work should be conducted with appropriate safety measures and personal protective equipment.

  • Imine Formation: To a round-bottom flask equipped with a magnetic stir bar, add aminoacetonitrile hydrochloride (1.0 eq) and methanol (5 mL per gram of starting material). Cool the solution in an ice bath and add triethylamine (1.1 eq) dropwise. Stir for 15 minutes. To this solution, add acetone (1.5 eq). Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Reduction: Cool the flask again in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.[3] After the addition is complete, remove the ice bath and stir at room temperature for 3-4 hours or until the reaction is complete as monitored by TLC/LC-MS.

  • Quench and Workup: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is ~2 (cease gas evolution). Concentrate the mixture under reduced pressure to remove the methanol. Dilute the remaining aqueous residue with water and wash with ethyl acetate (2x) to remove non-basic impurities.

  • Isolation: Cool the acidic aqueous layer in an ice bath and add 6M NaOH solution until the pH is >11. Extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

A2: Experimental Protocol - HPLC Purity Analysis

This method provides a general starting point for purity analysis.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[10]
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 3 min, return to 5% B over 1 min, hold for 3 min.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector UV at 210 nm
Sample Prep. Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

References

  • PubChem. 2-(Isopropylamino)ethanol. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry. [Link]

  • ChemComplex. Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Ministry of the Environment, Government of Japan. Analytical Methods for Chemicals in the Environment. [Link]

  • Google Patents. Process for preparing acetonitrile.
  • Coetzee, J. F. (1965). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry, 13(3), 427-436. [Link]

  • Organic Syntheses. PREPARATION OF AMINO-FUNCTIONALIZED G1-DENDRIMER. [Link]

  • American Laboratory. (2010). Ensuring the Purity of Acetonitrile During Quality Control Testing. [Link]

  • Karthikeyan, G., Ameta, S. C., & Tayade, S. (2015). Purification of acetonitrile with improvement in quality, yield and reduction of industrial waste. Indian J.L.Sci., 4(2), 51-54. [Link]

  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3488. [Link]

  • Google Patents. Process for producing (2-nitrophenyl)
  • Applied Analytics. Measuring Purity of Acetonitrile. [Link]

  • ResearchGate. (2015). Impurity profile of amino acids. [Link]

  • Organic Syntheses. α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. [Link]

  • R-Biopharm. Acetonitrile extraction. [Link]

  • ResearchGate. (2014). The Process of Acetonitrile Synthesis over γ-Al2O3 Promoted by Phosphoric Acid Catalysts. [Link]

  • Solubility of Things. 2-(Isopropylamino)ethanol. [Link]

  • Google Patents.
  • Sciencemadness Wiki. Acetonitrile. [Link]

  • PubChem. 2-Diisopropylaminoethanol. National Center for Biotechnology Information. [Link]

  • Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. [Link]

  • Sciencemadness Discussion Board. acetonitrile synthesis. [Link]

  • European Patent Office. Process for the production of acetonitrile. [Link]

  • Google Patents. Method for preparing high-purity acetonitrile from acetic acid and ammonia by two steps.
  • Niir Project Consultancy Services (NPCS). How to Start an Acetonitrile Manufacturing Business? [Link]

Sources

Technical Support Center: Stereoselective Aminonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for asymmetric aminonitrile synthesis. The formation of chiral α-aminonitriles, key precursors to unnatural amino acids, is a cornerstone of modern drug development and chemical synthesis. Achieving high stereoselectivity in these reactions, particularly in variants of the Strecker synthesis, is critical but often presents significant challenges.

This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. We will move beyond simple procedural lists to explore the underlying principles governing stereoselectivity. Our goal is to empower you not only to solve immediate problems but also to proactively design more robust and selective reactions in the future.

Fundamental Principles: The Stereochemistry-Determining Step

The classical Strecker synthesis produces a racemic mixture of α-amino acids.[1] To achieve stereoselectivity, modern methods employ a chiral influence—either a chiral auxiliary or, more commonly, a substoichiometric amount of a chiral catalyst.[1][2][3] The critical step is the nucleophilic addition of a cyanide source to a prochiral imine intermediate. The chiral catalyst coordinates to the imine, creating a sterically and electronically differentiated environment that favors cyanide attack from one face over the other, leading to an excess of one enantiomer.[4] Understanding this transition state is key to troubleshooting your reaction.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Category 1: Low Enantioselectivity (Poor ee)

Q1: My enantiomeric excess (ee) is low or non-existent. Where should I start troubleshooting?

A1: Low enantioselectivity is the most common issue. It typically points to one of four areas: catalyst integrity, reaction conditions, substrate issues, or reagent purity. Before making drastic changes, systematically verify the foundational aspects of your experiment.

A logical troubleshooting workflow can help isolate the variable responsible for poor performance.

G start Low ee Observed cat_check Catalyst Integrity Check start->cat_check Is catalyst active & pure? cond_check Reaction Conditions Check start->cond_check Are conditions optimal? reagent_check Reagent/Solvent Purity start->reagent_check Are reagents anhydrous & pure? sub_check Substrate/Imine Issues start->sub_check Is imine forming cleanly? outcome1 Optimize Catalyst Loading/ Activation cat_check->outcome1 outcome2 Lower Temperature/ Screen Solvents cond_check->outcome2 outcome3 Use Anhydrous Solvents/ Fresh Reagents reagent_check->outcome3 outcome4 Re-purify Substrates/ Confirm Imine Formation sub_check->outcome4

Caption: Troubleshooting workflow for low enantiomeric excess.

Q2: How do temperature and solvent choice impact my reaction's stereoselectivity?

A2: Temperature and solvent have a profound effect on the transition state that determines enantioselectivity.

  • Temperature: Lowering the reaction temperature is often the most effective first step to improve ee.[5] Lower temperatures increase the energy difference between the two diastereomeric transition states, amplifying the preference for the lower-energy pathway that leads to the desired enantiomer. Reactions are commonly run at temperatures ranging from 0 °C down to -78 °C.[4]

  • Solvent: The solvent's polarity and coordinating ability can dramatically influence catalyst activity and the stability of the transition state.[6] Non-polar, non-coordinating solvents like toluene or dichloromethane (CH₂Cl₂) are often preferred as they are less likely to interfere with the catalyst-substrate complex.[7] It is highly recommended to perform a solvent screen to find the optimal medium for your specific catalyst system and substrate.

Q3: My catalyst doesn't seem to be working. Could it have degraded? How can I be sure it's active?

A3: Catalyst integrity is paramount. Many organocatalysts, such as those based on thiourea or BINOL, are sensitive to air and moisture.[1][4]

  • Handling and Storage: Always store chiral catalysts under an inert atmosphere (argon or nitrogen) and handle them in a glovebox or using Schlenk techniques if they are particularly sensitive.

  • Activation: Some catalysts require in-situ formation or activation. For instance, catalysts derived from titanium alkoxides may require partial hydrolysis to form the active species.[8] Ensure any pre-formation steps are followed precisely as described in the literature protocol.[5]

  • Purity: Verify the enantiomeric and chemical purity of your catalyst. An impure catalyst can lead to a poorly organized chiral environment and low ee.[5]

Q4: I'm observing significant diastereomer formation in a reaction with a chiral substrate. How can I improve diastereoselectivity?

A4: When your substrate already contains a chiral center, you are dealing with diastereoselectivity. The incoming cyanide can add to form either a syn or anti product. The outcome is determined by which face of the imine is less sterically hindered, an effect known as substrate control. Sometimes, the catalyst's preference (catalyst control) may oppose the substrate's intrinsic preference.

If diastereoselectivity is low, consider:

  • Changing the Catalyst: A bulkier or differently structured catalyst may override the substrate's natural bias.

  • Modifying the Substrate: Altering protecting groups on your chiral substrate can change its steric profile and favor the formation of the desired diastereomer.[9]

  • Thermodynamic vs. Kinetic Control: Some aminonitrile formations are reversible.[10] Running the reaction at a higher temperature for a longer time might favor the thermodynamically more stable diastereomer, a strategy known as a crystallization-induced asymmetric transformation if one diastereomer selectively precipitates from the solution.[11]

Category 2: Reaction Yield and Purity Issues

Q5: My reaction is sluggish or gives a low yield, even though the ee is acceptable. What can I do?

A5: Poor reactivity can sometimes be linked to low selectivity, but if the ee is high, the issue is more likely related to reaction kinetics or side reactions.[5]

  • Cyanide Source: The choice of cyanide source is critical. Hydrogen cyanide (HCN) is highly reactive but also extremely toxic.[1] Safer and commonly used alternatives include trimethylsilyl cyanide (TMSCN), potassium cyanide (KCN) with an additive like acetic acid, or acetone cyanohydrin.[10][12] TMSCN is often used with Lewis acid catalysts, while KCN is common in phase-transfer catalysis.[4] The reactivity and compatibility of the cyanide source depend heavily on the catalyst system.

  • Imine Formation: The Strecker reaction relies on the in-situ formation of an imine from an aldehyde/ketone and an amine.[1] This condensation is an equilibrium process. To drive it forward, it's common to use a dehydrating agent (like MgSO₄ or molecular sieves) or to perform the reaction in a solvent that allows for azeotropic removal of water. Ensure your aldehyde is pure, as oxidation to the corresponding carboxylic acid is a common side reaction that can inhibit the process.[13]

Q6: How does the N-substituent on the imine affect the reaction?

A6: The substituent on the imine nitrogen plays a crucial role in both reactivity and stereoselectivity. Electron-withdrawing groups (like Boc or tosyl) can activate the imine towards nucleophilic attack by cyanide, but they can also influence the conformation of the catalyst-imine complex. The steric bulk of the N-substituent is also a key factor in how the substrate fits into the chiral pocket of the catalyst.[10] If you are having trouble with a particular substrate, consider screening different N-protecting groups.

Key Experimental Protocols

Protocol 1: General Procedure for a Thiourea-Catalyzed Asymmetric Strecker Reaction

This protocol is a representative example for the hydrocyanation of an N-Boc protected imine using a chiral thiourea organocatalyst.

  • Glassware Preparation: Ensure all glassware is oven-dried (120 °C) overnight and cooled under a stream of dry argon or nitrogen.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral thiourea catalyst (e.g., 1-5 mol%).

  • Reagent Addition: Under an inert atmosphere, add the N-Boc imine (1.0 equiv) and the appropriate anhydrous solvent (e.g., toluene, 0.1 M concentration).

  • Cooling: Cool the mixture to the desired temperature (e.g., -40 °C) using a cryocooler or a dry ice/acetone bath.

  • Cyanide Addition: Slowly add the cyanide source, such as trimethylsilyl cyanide (TMSCN, 1.2 equiv), dropwise over 5 minutes.

  • Monitoring: Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by pouring the mixture into a saturated aqueous solution of NaHCO₃ at 0 °C.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude aminonitrile product by flash column chromatography. Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis p1 Oven-dry glassware p2 Add catalyst & imine under inert atmosphere p1->p2 r1 Add anhydrous solvent p2->r1 r2 Cool to target temp (e.g., -40°C) r1->r2 r3 Add TMSCN dropwise r2->r3 r4 Stir & monitor by TLC/LC-MS r3->r4 w1 Quench with aq. NaHCO₃ r4->w1 w2 Extract with organic solvent w1->w2 w3 Purify via chromatography w2->w3 w4 Analyze ee by chiral HPLC w3->w4

Caption: Workflow for a typical asymmetric Strecker reaction.

Data Summary Table

The choice of catalyst and reaction conditions significantly impacts stereoselectivity. The table below summarizes representative data for the synthesis of an α-aminonitrile, illustrating the effects of these variables.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Catalyst A (2)Toluene-20129585
2Catalyst A (2)Toluene-40249294
3Catalyst A (2)CH₂Cl₂-40248889
4Catalyst A (2)THF-40486552
5Catalyst B (5)Toluene-40189897

Data is illustrative and based on typical outcomes reported in the literature.

References

  • A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids. Organic Letters.[Link]

  • Asymmetric Strecker reaction at the solid/solid interface. Royal Society of Chemistry.[Link]

  • Strecker amino acid synthesis. Wikipedia.[Link]

  • Asymmetric Strecker reaction at the solid/solid interface. RSC Publishing.[Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. National Institutes of Health (NIH).[Link]

  • Recent advances on asymmetric Strecker reactions. ResearchGate.[Link]

  • Asymmetric Strecker Reactions. Chemical Reviews.[Link]

  • The mechanism proposed for the asymmetric Strecker reaction. ResearchGate.[Link]

  • Catalytic Asymmetric Strecker Synthesis. Semantic Scholar.[Link]

  • A study on the induction of stereoselectivity in the Strecker synthesis of basic amino acid-derived α-amino nitriles. ResearchGate.[Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples. Chemistry Learner.[Link]

  • The probable mechanism for enantioselective Strecker reaction catalyzed by chiral amide-based organocatalyst 5. ResearchGate.[Link]

  • Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. National Institutes of Health (NIH).[Link]

  • α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal.[Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.[Link]

  • Chirally and chemically reversible Strecker reaction. Royal Society of Chemistry.[Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health (NIH).[Link]

  • Enantiomeric amplification of L amino acids: part 2—chirality induced by D-sugars. Creation.[Link]

  • Chiral Sugars Drive Enantioenrichment in Prebiotic Amino Acid Synthesis. ACS Central Science.[Link]

  • Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. RSC Publishing.[Link]

  • Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. PubMed.[Link]

  • Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. ResearchGate.[Link]

  • Aqueous absolute asymmetric Strecker synthesis: Reliable access to enantioenriched α-aminonitrile without using chiral sources. ResearchGate.[Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers.[Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters.[Link]

Sources

safe handling and disposal of 2-(Isopropylamino)acetonitrile waste

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Isopropylamino)acetonitrile

A Guide for Researchers on Safe Handling and Waste Management

This guide serves as a critical resource for laboratory personnel working with this compound. As a Senior Application Scientist, my objective is to provide not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and compliance in your research environment. The protocols herein are designed to be self-validating, aligning with established regulatory standards and best practices.

Section 1: Core Safety & Hazard FAQs

This section addresses the most immediate questions regarding the intrinsic hazards of this compound and the primary barriers needed to mitigate risk.

Q1: What are the primary health hazards of this compound?

A1: Based on data for structurally similar aminonitriles, this compound should be handled as a hazardous substance. The primary risks include:

  • Acute Toxicity: It is classified as harmful if swallowed[1].

  • Skin and Eye Damage: The compound is known to cause skin irritation, potential allergic skin reactions, and serious eye damage[1].

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation[1].

  • Potential Cyanide Release: A significant hazard associated with all nitrile compounds is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, particularly when in contact with acids or during thermal decomposition[2][3][4]. Metabolism within the body can also generate cyanide, leading to systemic toxicity[4][5].

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: Due to the compound's hazard profile, a stringent PPE protocol is required. All laboratory work must be performed under a Chemical Hygiene Plan (CHP) as mandated by OSHA[6][7]. See the summary table in Section 4 for detailed specifications.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors[2].

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required to protect against splashes that can cause serious eye damage[1][8].

  • Hand Protection: Wear chemical-resistant gloves, such as heavy-duty nitrile or neoprene[8][9]. Given the risk of skin irritation and sensitization, consider double-gloving for extended procedures[1].

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory[10][11]. An apron may be required for bulk handling[8].

Q3: How should I properly store this compound?

A3: Proper storage is crucial to prevent degradation and accidental exposure.

  • Container: Keep the container tightly closed in a dry, well-ventilated area away from heat or ignition sources[3][11].

  • Location: Store in a designated area for toxic chemicals.

  • Incompatibilities: Critically, segregate it from strong acids and strong oxidizing agents[1][2][3]. Contact with these substances can lead to vigorous, exothermic reactions or the release of toxic HCN gas[3].

Section 2: Waste Disposal Workflow & FAQs

All chemical waste must be managed from its point of generation to its final disposal, a process regulated by the EPA's Resource Conservation and Recovery Act (RCRA)[12][13]. Academic labs may operate under the more flexible, alternative standards of 40 CFR, part 262, subpart K[14][15].

Q4: How do I classify waste containing this compound?

A4: Any material, liquid or solid, that has come into contact with this compound must be considered hazardous waste[2][12]. This includes:

  • Unused or excess reagent.

  • Reaction mixtures containing the compound.

  • Solvent rinses from contaminated glassware (the "first rinseate" is always hazardous)[2].

  • Contaminated consumables like gloves, pipette tips, and weigh paper[10].

Q5: What are the correct procedures for collecting and labeling this waste in the lab?

A5: Follow your institution's waste management plan, which aligns with EPA and OSHA regulations[6][12].

  • Segregation: Use separate, dedicated waste containers for solid and liquid waste[2]. Never mix this waste with incompatible waste streams, especially acidic waste[16].

  • Container: Use a robust, leak-proof container with a secure lid that is chemically compatible with the waste. Keep the container closed except when adding waste[2].

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound Waste" [12][13][17]. Adding a warning such as "No Acids" is a critical best practice[2].

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory staff[12][14].

Workflow for Routine Waste Disposal

The following diagram illustrates the lifecycle of this compound waste within a typical research laboratory, from generation to final handoff.

G Diagram 1: Waste Disposal Workflow start Waste Generated (e.g., used reagent, contaminated tip) segregate Segregate Waste (Solid vs. Liquid) start->segregate liquid_container Add to Liquid Hazardous Waste Container segregate->liquid_container Liquid solid_container Add to Solid Hazardous Waste Container segregate->solid_container Solid check_label Is Container Properly Labeled? 'Hazardous Waste' 'this compound' liquid_container->check_label solid_container->check_label label_it Affix Correct Label check_label->label_it No store_saa Store in Satellite Accumulation Area (SAA) check_label->store_saa Yes label_it->store_saa check_full Is Container Full? store_saa->check_full check_full->store_saa No request_pickup Request Pickup from Environmental Health & Safety (EHS) check_full->request_pickup Yes end_point EHS Collects Waste for Final Disposal request_pickup->end_point G Diagram 2: Spill Response Decision Tree spill Spill Detected assess Assess Spill Size & Risk (>1L or respiratory hazard?) spill->assess major_spill MAJOR SPILL assess->major_spill Yes minor_spill INCIDENTAL SPILL assess->minor_spill No major_alert Alert others & Evacuate Area major_spill->major_alert minor_alert Alert others in immediate area minor_spill->minor_alert major_confine Confine spill by closing doors major_alert->major_confine major_call Call 911 and EHS major_confine->major_call don_ppe Don appropriate PPE (Goggles, Face Shield, Heavy Gloves) minor_alert->don_ppe contain Contain spill with absorbent socks (Prevent drain entry) don_ppe->contain absorb Cover spill with inert absorbent (kitty litter, universal absorbent) Work from outside in contain->absorb collect Scoop absorbed material into Hazardous Waste container absorb->collect decon Decontaminate area (See Protocol) collect->decon restock Restock Spill Kit decon->restock

Caption: Decision-making guide for chemical spill response.

Q8: What is the protocol for decontaminating glassware and surfaces?

A8: Due to the potential for cyanide residue, a specific decontamination protocol is required. This procedure is adapted from established methods for cyanide-containing waste.[18][19] Perform all steps in a chemical fume hood.

  • Initial Rinse: Rinse the glassware or surface three times with a suitable solvent (e.g., methanol or ethanol). The first rinseate must be collected and disposed of as liquid hazardous waste .[2] Subsequent rinses may also need to be collected depending on institutional policy.

  • Chemical Decontamination: Prepare a fresh 10% bleach solution (sodium hypochlorite) and adjust its pH to >10 with sodium hydroxide. This alkaline condition is critical to prevent the formation of toxic chlorine gas.[19]

  • Application: Carefully wash the rinsed items with the basic bleach solution. This oxidizes residual cyanide species.

  • Final Wash: Following the bleach wash, perform a final thorough cleaning with soap and water.

  • Verification: Always consult with your institution's EHS department to ensure this procedure aligns with their approved policies.[2]

Section 4: Reference Tables

Table 1: Personal Protective Equipment (PPE) Specifications
PPE ItemSpecificationRationale
Primary Engineering Control Certified Chemical Fume HoodPrevents inhalation of hazardous vapors and aerosols.[2]
Eye/Face Protection Chemical splash goggles and face shieldProtects against splashes that can cause serious, irreversible eye damage.[1][8]
Hand Protection Heavy-duty Nitrile or Neoprene glovesProvides a robust barrier to prevent skin contact, irritation, and sensitization.[8][9]
Body Protection Flame-retardant lab coat, closed-toe shoesProtects skin and clothing from incidental contact.[10][11]
Respiratory Protection Air-purifying respirator (if specified by EHS)Required only if there is a reason to believe exposure limits may be exceeded, as determined by monitoring.[6][7]
Table 2: Recommended Spill Kit Components
ItemPurposeImportant Notes
Absorbent Material To soak up the liquid spillUse inert materials like ground corn cobs, kitty litter (clay), or universal chemical absorbent.[9][20]
Containment Socks/Dikes To prevent the spill from spreadingPlace around the spill and at the base of drains to prevent environmental release.[8][21]
Heavy-Duty Waste Bags/Container To collect contaminated debrisMust be sealable and suitable for hazardous waste. Label clearly as "Spill Debris" with the chemical name.[8][21]
PPE To protect the responderInclude chemical splash goggles, face shield, and heavy-duty, chemical-resistant gloves.[21][20]
Plastic Scoop/Dustpan To transfer absorbed materialUse non-sparking tools if the material is flammable.[3][9]

Section 5: References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. [Link]

  • OSHA Laboratory Standard. (2023). Compliancy Group. [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Medical Center. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog. [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). ASPR TRACIE. [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. [Link]

  • EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World. [Link]

  • Standard Operating Procedure for a Chemical Spill. (2009). Michigan State University College of Engineering. [Link]

  • Chemical Release (Spill) Response Guideline. (n.d.). University of Lethbridge. [Link]

  • Safety Program Resources. (n.d.). Eastern Michigan University. [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. [Link]

  • HIGH PURITY ACETONITRILE Safety Data Sheet. (2021). Unigel. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). National Institutes of Health (NIH). [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Acetonitrile: Human health tier II assessment. (2017). Australian Government Department of Health. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 2-(Isopropylamino)acetonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the unequivocal structural confirmation and purity assessment of intermediates is paramount. 2-(Isopropylamino)acetonitrile is a key building block, valued for its role in the synthesis of more complex molecules. Its simple structure, comprising a secondary amine, an isopropyl group, and a nitrile moiety, presents a classic yet insightful case for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth analysis of the NMR characterization of this compound. Moving beyond a mere recitation of data, we will explore the rationale behind spectral assignments, potential pitfalls such as common impurities, and how NMR stands in comparison to other principal analytical techniques like Fourier-Transform Infrared (FTIR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

The Molecular Blueprint: Predicting the NMR Spectrum

Before entering the magnet room, a proficient scientist first analyzes the molecule's structure to predict the expected spectral features. This foresight is crucial for efficient data interpretation and troubleshooting.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison prep Dissolve ~10-20 mg of sample in ~0.7 mL CDCl₃ with TMS nmr Acquire ¹H, ¹³C, DEPT-135 NMR Spectra prep->nmr ftir Acquire ATR-FTIR Spectrum prep->ftir gcms Inject diluted sample into GC-MS prep->gcms analyze_nmr Process & assign NMR peaks nmr->analyze_nmr analyze_ftir Identify characteristic FTIR bands (C≡N, N-H) ftir->analyze_ftir analyze_gcms Analyze retention time & mass spectrum gcms->analyze_gcms compare Correlate all data for final structure & purity report analyze_nmr->compare analyze_ftir->compare analyze_gcms->compare

A Senior Application Scientist's Guide to the Synthesis of Substituted Acetonitriles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Substituted acetonitriles are a cornerstone of modern organic synthesis, serving as critical building blocks and versatile intermediates in the pharmaceutical, agrochemical, and materials science industries. The nitrile functional group's unique electronic properties and its ability to be transformed into a variety of other functionalities, including amines, carboxylic acids, and ketones, make it an invaluable synthetic handle.

This guide provides a comparative overview of the most prevalent methods for the synthesis of substituted acetonitriles. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations, supported by experimental data. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific needs.

Nucleophilic Substitution: The Kolbe Nitrile Synthesis

The Kolbe nitrile synthesis is a classic and straightforward method for the preparation of alkyl nitriles via an S_N2 reaction between an alkyl halide and a metal cyanide.[1][2]

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group.[3] The choice of solvent is crucial; polar aprotic solvents like DMSO and acetone are preferred as they solvate the metal cation, leaving the cyanide anion more nucleophilic and reactive.[4]

A common challenge in the Kolbe synthesis is the ambident nature of the cyanide nucleophile, which can also attack via the nitrogen atom to form an isonitrile as a byproduct.[5] The use of alkali metal cyanides (e.g., NaCN, KCN) in polar aprotic solvents favors the formation of the desired nitrile.[6]

Experimental Protocol: Synthesis of Benzyl Cyanide
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium cyanide (1.2 eq.) in dry DMSO.

  • Add benzyl chloride (1.0 eq.) to the solution.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford benzyl cyanide.

Performance and Limitations

The Kolbe synthesis is most effective for primary and secondary alkyl halides.[5] Tertiary alkyl halides are prone to elimination reactions (E2) under the basic reaction conditions.[3] The reaction exhibits good functional group tolerance, though substrates with acidic protons or other electrophilic sites may undergo side reactions. Yields are generally good for suitable substrates.

From Carbonyls to α-Aminonitriles: The Strecker Synthesis

The Strecker synthesis is a three-component reaction between a carbonyl compound (aldehyde or ketone), an amine, and a cyanide source to produce an α-aminonitrile.[7] This method is of particular importance as the products are direct precursors to α-amino acids.[8][9]

Mechanistic Rationale

The reaction begins with the formation of an imine from the condensation of the aldehyde or ketone with the amine.[8] In the presence of a cyanide source, the cyanide ion then adds to the electrophilic imine carbon to form the α-aminonitrile.[10] The use of trimethylsilyl cyanide (TMSCN) is a modern alternative to highly toxic HCN, NaCN, or KCN.[11]

Experimental Protocol: Indium-Catalyzed Green Synthesis of an α-Aminonitrile[10]
  • To a mixture of aniline (1 mmol) and benzaldehyde (1 mmol) in water (1 mL), add indium powder (11 mg, 10 mol%).[10]

  • Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the mixture.[10]

  • Stir the resulting mixture at room temperature and monitor the reaction by TLC.[10]

  • Upon completion (typically 30-90 minutes), add diethyl ether to the reaction mixture.[10]

  • Filter the solution, wash with brine and water, and dry the organic layer over anhydrous sodium sulfate.[10]

  • Filter and concentrate the solution to yield the α-aminonitrile.[10]

Performance and Limitations

The Strecker synthesis is broadly applicable to a wide range of aldehydes (aliphatic, aromatic, heteroaromatic) and amines (aliphatic, aromatic, heterocyclic).[10] Ketones can also be used, though they are generally less reactive.[9] A key limitation of the classical Strecker synthesis is the formation of a racemic mixture of the α-aminonitrile.[2] However, asymmetric variations have been developed.[12]

Aromatic Nitriles via Transition Metal Catalysis: Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of aryl nitriles from aryl halides or triflates.[13][14]

Mechanistic Rationale

The catalytic cycle typically involves:

  • Oxidative Addition: The aryl halide adds to a Pd(0) complex to form a Pd(II) species.

  • Transmetalation: The cyanide source (e.g., Zn(CN)₂) transfers a cyanide group to the palladium center.

  • Reductive Elimination: The aryl group and the cyanide group couple, regenerating the Pd(0) catalyst and forming the aryl nitrile.

A significant challenge is catalyst poisoning by excess cyanide. The use of zinc cyanide (Zn(CN)₂) is advantageous as it is less toxic than other cyanide sources and its lower solubility can help maintain a low concentration of free cyanide in solution.[15]

Experimental Protocol: Pd/C-Catalyzed Cyanation of 4-Bromotoluene[15]
  • In a reaction vessel, combine 4-bromotoluene (1.0 mmol), Pd/C (2 mol %), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (4 mol %), zinc cyanide (Zn(CN)₂) (60 mol %), and zinc formate dihydrate (10 mol %).[15]

  • Add N,N-dimethylacetamide (DMAC) as the solvent.[15]

  • Heat the mixture to 110 °C and stir until the reaction is complete as monitored by GC or LC-MS.[15]

  • Cool the reaction mixture, dilute with a suitable organic solvent, and filter to remove the catalyst.

  • Wash the filtrate with water and brine, dry over a drying agent, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain 4-methylbenzonitrile.

Performance and Limitations

This method offers a broad substrate scope, including electron-rich and electron-poor aryl bromides, activated aryl chlorides, and heteroaryl halides, often with excellent yields (up to 98%).[15] It demonstrates high functional group tolerance, accommodating sensitive groups like aldehydes and primary amides.[13] However, less reactive aryl chlorides can be challenging substrates.[15]

Dehydration of Primary Amides

The dehydration of primary amides is a versatile and widely used method for the synthesis of nitriles.[16][17]

Mechanistic Rationale

The reaction involves the removal of a molecule of water from the primary amide functional group. This is typically achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂).[18] The mechanism with POCl₃ involves the activation of the amide oxygen by the phosphorus reagent, followed by elimination to form the nitrile.[19][20]

Experimental Protocol: Dehydration of Benzamide using POCl₃[20]
  • In a round-bottom flask, place benzamide (1.0 eq.).

  • Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) with stirring.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 80-90 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield benzonitrile.

Performance and Limitations

The dehydration of amides is a general method applicable to a wide range of aliphatic and aromatic amides.[1] It is not limited by steric hindrance, which can be an issue in the Kolbe synthesis.[1] The reaction conditions can be harsh, which may not be suitable for sensitive substrates. However, milder, catalytic methods have been developed.[21]

Aryl Nitriles from Anilines: The Sandmeyer Reaction

The Sandmeyer reaction provides a route to aryl nitriles from aryl amines via the formation of a diazonium salt intermediate.[22][23]

Mechanistic Rationale

The reaction proceeds in two main steps:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt.

  • Cyanation: The diazonium salt is then treated with a copper(I) cyanide salt. The copper(I) facilitates the displacement of the diazonium group (N₂) by the cyanide ion.

The diazonium salt intermediates are potentially explosive and must be handled with care.[24]

Experimental Protocol: Synthesis of Benzonitrile from Aniline[25]

Part A: Diazotization of Aniline

  • In a beaker, combine aniline (20 mL) with distilled water (57 mL) and slowly add concentrated hydrochloric acid (57 mL).[25]

  • Cool the resulting aniline hydrochloride solution in a salt-ice bath to 0 °C or below.[25]

  • Prepare a solution of sodium nitrite (16 g) in distilled water (33 mL) and cool it in an ice bath.[25]

  • Slowly add the cold sodium nitrite solution to the aniline hydrochloride suspension while maintaining the temperature below 5 °C.[25]

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

  • Slowly and carefully add the cold benzenediazonium chloride solution to the copper(I) cyanide solution with vigorous stirring. Nitrogen gas will evolve.[25]

  • After the addition is complete, gently warm the mixture to ensure the complete decomposition of the diazonium salt.[25]

  • Separate the crude benzonitrile layer, wash it with water and a dilute sodium hydroxide solution, and then again with water.[25]

  • Purify by distillation.

Performance and Limitations

The Sandmeyer reaction is a valuable tool for introducing a nitrile group onto an aromatic ring in positions that may not be accessible through other methods.[24] However, the reaction's utility is limited by the instability and potential hazards associated with the diazonium salt intermediates.[24] Yields can be variable.[25]

Comparative Summary of Synthesis Methods

MethodSubstrateProductAdvantagesLimitationsTypical Yields
Kolbe Nitrile Synthesis Primary/Secondary Alkyl HalidesAlkyl NitrilesSimple, straightforward S_N2 reaction.[1]Not suitable for tertiary halides (elimination).[3] Isonitrile byproduct formation.[5]Good
Strecker Synthesis Aldehydes/Ketones, Aminesα-AminonitrilesConvergent, three-component reaction.[10] Access to α-amino acid precursors.[8]Produces racemic mixtures.[2]Excellent (79-98%)[10]
Pd-Catalyzed Cyanation Aryl/Heteroaryl Halides/TriflatesAryl/Heteroaryl NitrilesBroad substrate scope, high functional group tolerance, high yields.[13][15]Catalyst cost and sensitivity, less reactive chlorides can be challenging.[15]Excellent (up to 98%)[15]
Amide Dehydration Primary AmidesNitrilesGeneral method, not limited by steric hindrance.[1]Can require harsh reagents and high temperatures.[21]Good to Excellent
Sandmeyer Reaction Aryl AminesAryl NitrilesUseful for specific substitution patterns.[24]Hazardous diazonium salt intermediates.[24] Variable yields.[25]Moderate to Good (34-92%)[22]

Visualization of Synthetic Workflows

Kolbe Nitrile Synthesis Workflow

Kolbe_Nitrile_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Alkyl_Halide Alkyl Halide (R-X) Reaction_Vessel Polar Aprotic Solvent (e.g., DMSO) Heat Alkyl_Halide->Reaction_Vessel Metal_Cyanide Metal Cyanide (MCN) Metal_Cyanide->Reaction_Vessel Alkyl_Nitrile Alkyl Nitrile (R-CN) Reaction_Vessel->Alkyl_Nitrile S_N2 Reaction

Caption: A simplified workflow for the Kolbe nitrile synthesis.

Strecker Synthesis Workflow

Strecker_Synthesis cluster_start Starting Materials Aldehyde_Ketone Aldehyde/Ketone Reaction One-pot Reaction (e.g., In/H₂O, rt) Aldehyde_Ketone->Reaction Amine Amine Amine->Reaction Cyanide_Source Cyanide Source (e.g., TMSCN) Cyanide_Source->Reaction Product α-Aminonitrile Reaction->Product Three-component condensation

Caption: Workflow for the three-component Strecker synthesis.

Safety Considerations for Cyanide Use

Many of the described syntheses utilize highly toxic cyanide salts or their precursors. It is imperative that all work with cyanide compounds be conducted with strict adherence to safety protocols.

  • Engineering Controls: Always handle solid cyanides and cyanide solutions in a properly functioning chemical fume hood.[26][27]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[26][28]

  • Incompatible Materials: Store cyanides away from acids, as the combination can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[26][27]

  • Waste Disposal: Dispose of all cyanide-containing waste according to institutional guidelines for hazardous waste.

  • Emergency Preparedness: Ensure that an emergency plan is in place and that all personnel are aware of the signs of cyanide exposure and the appropriate first aid measures.[29]

Conclusion

The synthesis of substituted acetonitriles can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The Kolbe synthesis offers a simple and direct route to alkyl nitriles from primary and secondary halides. The Strecker synthesis is a powerful method for the preparation of α-aminonitriles, the precursors to amino acids. For the synthesis of aryl nitriles, palladium-catalyzed cyanation provides a versatile and high-yielding approach with broad functional group tolerance. The dehydration of amides is a general method that is not limited by steric hindrance. Finally, the Sandmeyer reaction allows for the synthesis of aryl nitriles from anilines, enabling unique substitution patterns.

The choice of the optimal synthetic route will depend on a careful consideration of factors such as the desired product, the nature of the starting materials, the required scale of the reaction, and the available laboratory infrastructure. By understanding the underlying principles and practical considerations of each method, researchers can confidently select and execute the most appropriate synthesis for their target substituted acetonitrile.

References

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 76(2), 665-668. [Link]

  • Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis. [Link]

  • NROChemistry. Strecker Synthesis. [Link]

  • Das, B., & Reddy, K. R. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 61. [Link]

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. [Link]

  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides. [Link]

  • LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]

  • StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • chemeurope.com. Kolbe nitrile synthesis. [Link]

  • Kumar, A., & Singh, V. K. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Organic & Biomolecular Chemistry, 19(30), 6667-6671. [Link]

  • University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]

  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]

  • Anjana, A. R., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(72), 44243-44259. [Link]

  • Organic Chemistry Portal. Kolbe Nitrile Synthesis. [Link]

  • Wikipedia. (2023, December 2). Kolbe nitrile synthesis. [Link]

  • Van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1185–1196. [Link]

  • Miyagawa, S., et al. (2019). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Chemical Communications, 55(8), 1054-1057. [Link]

  • Soderberg, T. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • StudySmarter. (2023, October 21). Strecker Synthesis: Mechanism & Applications. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Kumar, R., & Vanjari, R. S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3139-3168. [Link]

  • ResearchGate. (2020). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]

  • El-Faham, A., et al. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega, 3(8), 9313–9320. [Link]

  • Yamaguchi, T., & Asano, Y. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. Journal of Biotechnology, 383, 11-19. [Link]

  • Al-Huniti, M. H., & Croatt, M. P. (2019). Metal‐Catalyzed Dehydration of Primary Amides to Nitriles. The Chemical Record, 19(11), 2266-2277. [Link]

  • ResearchGate. (2020). Dehydration of Amides to Nitriles Initiated by Hexamethylphosphoric Triamide. [Link]

  • Peko, T. D., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Molecular Imaging and Biology, 20(6), 984–992. [Link]

  • Smith, A. J., & Roizen, J. L. (2019). Efficient, Functional Group‐Tolerant, and Catalyst‐Free Nitrile Formation from Aldehydes. Angewandte Chemie International Edition, 58(46), 16421-16425. [Link]

  • Tlahuext-Aca, A., et al. (2020). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, 22(15), 6042–6046. [Link]

  • ResearchGate. (2015). Strecker Amino Acid Synthesis. [Link]

  • Gunturu, R., et al. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers, 7(18), 2735-2757. [Link]

  • Wikipedia. (2023, December 2). Strecker amino acid synthesis. [Link]

  • ResearchGate. (2010). A comparative study of the synthetic methods for Nitriles. [Link]

  • Barbero, M., et al. (2012). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Organic & Biomolecular Chemistry, 10(40), 8077-8083. [Link]

  • The Organic Chemistry Tutor. (2017, December 27). Dehydration of Amides to Nitriles Using POCl3 Reaction and Mechanism [Video]. YouTube. [Link]

  • Vedantu. Benzamide on treatment with POCl3 gives A Aniline B class 12 chemistry CBSE. [Link]

  • ResearchGate. (2022). An overview of synthetic modification of nitrile group in polymers and applications. [Link]

  • Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

  • Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 2-(Isopropylamino)acetonitrile Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Purity in Pharmaceutical Intermediates

2-(Isopropylamino)acetonitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric; it is a direct determinant of the safety and efficacy of the final drug product. Even trace impurities can lead to the formation of toxic byproducts, reduce the yield of the desired API, or introduce instability into the final formulation.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind the selection of chromatographic parameters, detail a complete validation protocol in accordance with international guidelines, and objectively compare HPLC with alternative analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with a practical framework for ensuring the quality of this critical intermediate.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Purity Determination

For non-volatile or thermally labile compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the industry's workhorse. Its high resolving power allows for the separation of the main component from closely related structural impurities and degradation products.

The primary analytical challenge with this compound is its lack of a strong UV chromophore, making detection at standard wavelengths (e.g., 254 nm) insensitive. However, the nitrile and amine functional groups allow for sufficient absorbance at lower UV wavelengths.

The Causality Behind Our HPLC Method Design

Our method is built on a foundation of chemical principles to ensure robustness and reliability.

  • Column Chemistry (C18): A C18 (octadecylsilane) stationary phase is selected for its versatility and excellent retention of moderately polar compounds like our analyte. The hydrophobic C18 chains provide a nonpolar environment, allowing for separation based on subtle differences in polarity among the analyte and its impurities.

  • Mobile Phase (Buffered Acetonitrile/Water):

    • Acetonitrile: Chosen over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[1][2]

    • pH Control: The secondary amine in this compound has a pKa that necessitates pH control for consistent retention and peak shape. Operating with a buffered mobile phase (e.g., pH 3.0 phosphate buffer) ensures the analyte is consistently protonated (in its cationic form). This minimizes peak tailing, a common issue with basic compounds on silica-based columns, by suppressing unwanted interactions with residual acidic silanols on the stationary phase.[3]

  • Detection (Low UV Wavelength): Detection is set to 205 nm. While this wavelength can be prone to baseline noise, it provides the necessary sensitivity for detecting the nitrile functional group and quantifying impurities at the levels required by regulatory bodies. The use of high-purity, HPLC-grade solvents is non-negotiable to minimize baseline interference at this wavelength.[4]

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis p1 Prepare Mobile Phase (e.g., 60:40 ACN:Buffer) p2 Filter & Degas Mobile Phase p1->p2 p3 Accurately weigh and dissolve This compound and Reference Standards p2->p3 h1 Equilibrate System with Mobile Phase p3->h1 h2 Perform System Suitability Test (SST) (Inject Reference Standard) h1->h2 h3 Inject Blank (Diluent) h2->h3 h4 Inject Sample Solution h3->h4 d1 Integrate Chromatograms h4->d1 d2 Identify & Quantify Impurities (Using Relative Retention Time & Response Factors) d1->d2 d3 Calculate Purity by Area Normalization or against a Reference Standard d2->d3

Caption: High-level workflow for HPLC purity analysis.

Pillar 2: A Self-Validating HPLC Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] This protocol is designed in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Experimental Protocol: HPLC Method Validation

1. Chromatographic Conditions:

  • Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[9]

  • Gradient: Isocratic, 60% Mobile Phase A : 40% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Diluent: 50:50 Acetonitrile:Water.

2. Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5][10]

    • Protocol:

      • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte or its known impurities.

      • Prepare a solution of this compound and spike it with known potential impurities (e.g., isopropylamine, formaldehyde, cyanide salts if applicable from synthesis route).

      • Subject a sample solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

      • Analyze all samples and assess the peak purity of the main component using a DAD to ensure no co-eluting peaks. Resolution between the main peak and the closest eluting impurity peak should be >2.0.

  • Linearity:

    • Protocol: Prepare at least five concentrations of a this compound reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration. Inject each concentration in triplicate.

    • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy (Recovery):

    • Protocol: Prepare a placebo (if for a drug product) or use a known pure sample and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[12]

  • Precision (Repeatability & Intermediate Precision):

    • Protocol:

      • Repeatability: Analyze six independent preparations of the same sample on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the six preparations should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Protocol: These can be determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.[11] Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.

    • Acceptance Criteria: The LOQ must be precise and accurate, demonstrating the method's ability to reliably quantify low-level impurities.

  • Robustness:

    • Protocol: Deliberately vary critical method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase composition (±2%).

    • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within acceptable limits, demonstrating the method's reliability during normal use.

Diagram: HPLC Validation According to ICH Q2(R1)

Validation_Pyramid cluster_foundation Method Foundation cluster_quant Quantitative Tests cluster_limits Performance Limits cluster_reliability Reliability Specificity Specificity / Selectivity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Range Range Linearity->Range Robustness Robustness Range->Robustness Accuracy->Robustness LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) Precision->LOQ Precision->Robustness

Caption: Key validation parameters as per ICH Q2(R1) guidelines.

Pillar 3: Comparative Analysis - HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a comprehensive analysis strategy often involves orthogonal methods—techniques that rely on different separation or detection principles—to provide a complete purity profile. The primary alternative for a semi-volatile compound like this compound is Gas Chromatography (GC).

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[13] For amines, which can exhibit poor peak shape on standard columns due to their basicity, a specialized column is often required.[14]

  • Proposed GC Method:

    • Instrument: Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD). The NPD is highly selective and sensitive for nitrogen-containing compounds, making it ideal for this analysis.

    • Column: A low-bleed, amine-specific column (e.g., Agilent CP-Volamine) is recommended to prevent peak tailing and ensure good resolution.[15]

    • Parameters:

      • Injector Temperature: 250°C

      • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 15°C/min.

      • Carrier Gas: Helium.

      • Detector Temperature: 300°C.

Head-to-Head Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the nature of expected impurities, required sensitivity, and available instrumentation.

FeatureHPLC-UV Gas Chromatography (GC-NPD) Acid-Base Titration
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid/liquid stationary phase.Chemical reaction; neutralization of the basic amine with a standardized acid.
Selectivity Excellent. Can separate non-volatile impurities, isomers, and closely related substances.Very Good. Excellent for volatile impurities (e.g., residual solvents, starting materials). May not separate non-volatile degradation products.Poor. Not a separative technique. Measures total basicity and cannot distinguish between the analyte and basic impurities.
Sensitivity Good. Typical LOQ in the range of 0.01-0.05% depending on impurity chromophore.Excellent. NPD is highly sensitive for nitrogen compounds, allowing for LOQs in the low ppm range.Poor. Only suitable for assay of the main component (>99%).
Sample Prep Simple dissolution in a suitable diluent.Simple dissolution. Derivatization may be needed for non-volatile impurities, adding complexity.Simple dissolution in a suitable solvent.
Throughput Moderate (Typical run time: 15-30 minutes).Moderate to High (Typical run time: 10-20 minutes).High (Analysis can be performed in minutes).
Best Suited For Comprehensive purity profiling, stability studies, quantification of known and unknown impurities.Analysis of volatile impurities, residual solvents, and as an orthogonal method to HPLC.A rapid, high-level assay of the bulk material for content, not for impurity profiling.

Conclusion and Recommendation

For the comprehensive validation of this compound purity, a well-validated Reverse-Phase HPLC method is the superior primary technique. Its ability to separate a wide range of potential non-volatile impurities and degradation products makes it indispensable for ensuring the quality required in pharmaceutical development. The method detailed in this guide, based on a C18 column with a buffered mobile phase and low-wavelength UV detection, provides a robust and reliable foundation for this analysis.

However, for a complete analytical picture, Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) should be employed as a complementary, orthogonal technique. It offers exceptional sensitivity for volatile nitrogen-containing impurities that might be present from the synthesis process. Titration can serve as a quick, simple assay method for bulk content but is insufficient for purity validation on its own.

By integrating these techniques, a self-validating system is created where the strengths of one method compensate for the limitations of another, ensuring the highest level of confidence in the quality of this compound before it proceeds down the path to becoming a life-saving therapeutic.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - PDF. U.S. Food and Drug Administration. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Validated HPLC Method for Determining Related Substances... Longdom Publishing. [Link]

  • Validation of a liquid chromatographic method for determination of related substances... SciELO. [Link]

  • Development and Validation of Related Substances Method by HPLC... International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen... ResearchGate. [Link]

  • Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Gas Chromatography. Chemistry LibreTexts. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Analysis of impurities in amine streams. Agilent. [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. National Institutes of Health. [Link]

  • Acetonitrile in Pharmaceutical Synthesis. ChemComplex. [Link]

  • Quality Evaluation of HPLC-Grade Acetonitrile. American Laboratory. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Aminonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of α-Aminonitriles in Modern Chemistry

α-Aminonitriles are not merely synthetic curiosities; they are foundational building blocks in organic and medicinal chemistry. Their true value lies in their versatility as stable intermediates for the synthesis of α-amino acids, including non-natural variants that are crucial for peptide and pharmaceutical development.[1][2] Furthermore, they are precursors to a wide array of nitrogen-containing heterocycles, amides, and 1,2-diamines, making them indispensable in drug discovery.[1]

The most prominent route to these structures is the Strecker reaction, a classic multi-component condensation first reported in 1850.[1][3][4] This reaction combines an aldehyde or ketone, an amine, and a cyanide source in a single pot.[5] The efficiency, selectivity, and environmental footprint of this transformation are dictated almost entirely by the choice of catalyst. While catalyst-free protocols exist, they often suffer from limitations such as long reaction times or lower yields.[1]

This guide provides a comparative analysis of the primary catalytic systems for aminonitrile synthesis. It is designed for researchers, scientists, and drug development professionals to move beyond simply listing reagents and to understand the causality behind catalyst selection, enabling the design of robust, efficient, and scalable synthetic routes.

The Synthetic Landscape: Strecker Reaction and Beyond

The cornerstone of aminonitrile synthesis is the Strecker reaction, a three-component process that involves the formation of an imine from an aldehyde (or ketone) and an amine, followed by the nucleophilic addition of a cyanide anion to the imine carbon.[6] The entire process can be performed in one pot, and its efficiency is greatly enhanced by a catalyst that accelerates either the imine formation or the subsequent cyanation step.

While the Strecker reaction is dominant, alternative strategies have emerged. A notable alternative is the direct cross-dehydrogenative coupling (CDC) or oxidative C-H cyanation of amines.[1][2][7] This method forges the α-aminonitrile by directly functionalizing the C-H bond adjacent to the nitrogen atom, typically using a transition metal catalyst and an oxidant.[1][8][9] This approach is particularly valuable when the parent amine is more readily available than the corresponding carbonyl compound.

Catalyst Classification and Mechanistic Insights

The choice of catalyst is the most critical parameter in designing an aminonitrile synthesis. Catalysts can be broadly classified into two major families: metal-based systems and organocatalysts, each with distinct mechanisms, advantages, and limitations.

Metal-Based Catalysts: The Power of Lewis Acidity

A vast array of transition metals—including Zr, Cu, Pd, In, Au, and Fe—have been successfully employed to catalyze the Strecker reaction.[1][5][10][11][12] These catalysts primarily function as Lewis acids, activating the carbonyl group of the aldehyde or ketone, which facilitates the initial condensation with the amine to form the imine intermediate. The catalyst can then continue to activate the imine, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the cyanide source.[13][14]

Advantages:

  • High Activity: Many metal catalysts exhibit high turnover frequencies, leading to excellent yields in very short reaction times, sometimes in mere minutes.[5]

  • Broad Scope: Catalysts like indium powder have been shown to be effective for a wide range of aromatic, aliphatic, and heteroaromatic aldehydes and various amines.[12]

Challenges and Solutions:

  • Homogeneous vs. Heterogeneous: While effective, homogeneous metal catalysts can be expensive and difficult to separate from the reaction mixture, which is a significant drawback in pharmaceutical synthesis due to concerns about metal contamination.[1][15] This challenge has driven the development of heterogeneous catalysts . Systems like nano copper ferrite (CuFe₂O₄) or gold nanoparticles on a silica support (Au@pSiO₂) offer a compelling solution.[10][15] These solid-supported catalysts are easily recovered by simple filtration or magnetic separation and can be reused multiple times with minimal loss of activity, making the process more economical and environmentally friendly.[15][16]

Organocatalysts: A Green and Precise Alternative

In recent decades, organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based systems.[1][2][7] These small organic molecules are typically less toxic and more suitable for pharmaceutical applications.[1] Organocatalysts operate through diverse activation modes, most commonly involving hydrogen bonding to activate the imine and the cyanide source.[5]

Key Classes of Organocatalysts:

  • Thiourea Derivatives: Chiral thiourea catalysts are highly effective, particularly in asymmetric Strecker reactions. They function as dual hydrogen-bond donors, activating the imine electrophile while simultaneously positioning the cyanide nucleophile for a stereocontrolled attack.[3][17]

  • Brønsted Acids: Simple organic acids, such as succinic acid, can efficiently catalyze the reaction by protonating the carbonyl, thereby activating it for imine formation.[1]

  • Protic Ionic Liquids: Protic ionic liquids, like N-methyl imidazolium acetate, can act as both the solvent and the catalyst, promoting the reaction under mild, ambient conditions and allowing for easy catalyst recovery.[18]

Advantages:

  • Environmental Benignity: Avoids the use of toxic and expensive heavy metals.[1]

  • High Enantioselectivity: The development of chiral organocatalysts has been a breakthrough in the asymmetric Strecker reaction, routinely achieving excellent enantioselectivities (up to 99% ee).[1] This provides direct access to enantiomerically pure non-natural amino acids, a significant challenge for other methods.[17]

Comparative Performance Analysis: A Data-Driven Overview

To facilitate catalyst selection, the following table summarizes the performance of various representative catalytic systems under optimized conditions. The data highlights the trade-offs between reaction time, yield, stereoselectivity, and reaction conditions.

Catalyst TypeCatalyst ExampleAldehydeAmineCyanide SourceConditionsYield (%)ee (%)Reference
Transition Metal ZrOCl₂·8H₂OBenzaldehydeAnilineTMSCNSolvent-free, rt, 5 min95N/A[5]
Heterogeneous Nano CuFe₂O₄4-NitrobenzaldehydeAnilineTMSCNWater, rt, 72 min74N/A[15][16]
Heterogeneous Au@pSiO₂BenzaldehydeAnilineTMSCNSolvent-free, rt, 10 min98N/A[10]
Transition Metal Indium Powder (10 mol%)BenzaldehydeAnilineTMSCNWater, rt, 10 min98N/A[12]
Transition Metal Pd(II) Complex4-MethoxybenzaldehydeAnilineTMSCNCH₂Cl₂, rt, 24 h99N/A[14]
Organocatalyst Sulfated PolyborateBenzaldehydeAnilineTMSCNSolvent-free, rt99N/A[1]
Organocatalyst Chiral AmideVarious Aryl AldehydesVarious Aryl AminesEthyl CyanoformateToluene, -78 °CHighup to 99[1]
Ionic Liquid [HMIm]OAc (50 mol%)BenzaldehydeAnilineTMSCNrt, 5 min98N/A[18]

Note: TMSCN = Trimethylsilyl cyanide, rt = room temperature, N/A = Not Applicable (racemic synthesis).

Experimental Design and Protocols

A systematic approach is crucial when screening and optimizing catalysts for a specific substrate combination. The following workflow provides a logical framework for this process.

G cluster_prep Phase 1: Preparation & Scoping cluster_exec Phase 2: Initial Screening cluster_opt Phase 3: Optimization cluster_scale Phase 4: Scale-Up A Define Substrates (Aldehyde, Amine) B Select Cyanide Source (e.g., TMSCN, KCN) A->B C Choose Catalyst Panel (Metal, Organo, Hetero) B->C D Parallel Small-Scale Reactions (1 catalyst per reaction) C->D E Standardized Conditions (Solvent, Temp, Time) F Monitor Conversion (TLC, LC-MS) D->F G Identify 'Hit' Catalysts (>50% conversion) F->G H Optimize Parameters (Temp, Concentration, Time) G->H I Validate & Isolate Product H->I J Gram-Scale Synthesis I->J K Assess Catalyst Reusability (for heterogeneous systems) J->K G Reactants Aldehyde (RCHO) + Amine (R'NH₂) Imine Imine (RCH=NR') Reactants->Imine - H₂O ActivatedComplex Activated Imine-Catalyst Complex Imine->ActivatedComplex Catalyst Catalyst (e.g., Lewis Acid or H-Bond Donor) Catalyst->ActivatedComplex Activation Product α-Aminonitrile ActivatedComplex->Product Cyanide Cyanide Source (e.g., TMSCN, KCN) Cyanide->ActivatedComplex Nucleophilic Attack Product->Catalyst Catalyst Regeneration

Sources

Navigating the Acetonitrile Shortage: A Comparative Guide to Greener Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The recurring global shortage of acetonitrile, a cornerstone solvent in organic synthesis and chromatography, has underscored the urgent need for sustainable and reliable alternatives.[1] This guide provides an in-depth technical comparison of promising green solvents that can serve as viable replacements for acetonitrile. We will delve into their physicochemical properties, performance in key organic reactions with supporting experimental data, and detailed protocols to facilitate their adoption in your laboratory.

The Imperative for Acetonitrile Alternatives

Acetonitrile's desirable properties, including its low viscosity, high polarity, and miscibility with water, have made it a ubiquitous solvent. However, its production is intrinsically linked to the manufacturing of acrylonitrile, making its supply chain vulnerable to disruptions.[1] Furthermore, growing environmental and safety concerns necessitate a shift towards greener solvents with lower toxicity, better biodegradability, and a reduced carbon footprint.

A Comparative Analysis of Leading Green Alternatives

This guide will focus on a selection of promising, commercially available green solvents that are gaining traction as acetonitrile replacements: Propylene Carbonate (PC), 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), and Deep Eutectic Solvents (DESs).

Physicochemical Properties: A Head-to-Head Comparison

A solvent's performance is dictated by its physical and chemical characteristics. The following table provides a comparative overview of the key properties of acetonitrile and its green alternatives.

PropertyAcetonitrile (ACN)Propylene Carbonate (PC)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)Choline Chloride:Urea (1:2) DES
Boiling Point (°C) 81.624280106>100 (decomposes)
Melting Point (°C) -45.7-48.8-136-14012
Density (g/mL at 20°C) 0.7861.2060.8540.860~1.2
Viscosity (cP at 20°C) 0.372.530.60.55~750
Dielectric Constant 37.565.16.24.8Variable
Solubility in Water Miscible55 g/L14 g/100 mL1.1 g/100 mLMiscible
Green Credentials Petrochemical-derivedBiodegradable, low toxicityBio-derived, good biodegradabilityLow peroxide formation, recyclableBio-derived components, biodegradable

Performance in Key Organic Reactions: Experimental Evidence

The true test of a solvent's utility lies in its performance in a variety of chemical transformations. This section presents a comparative analysis of our featured green solvents in common organic reactions, supported by experimental data from the literature.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerhouse in C-C bond formation. Propylene carbonate has emerged as a highly effective green solvent for this transformation.[2][3]

Experimental Data: Suzuki-Miyaura Coupling of 2-Iodopyridine in Propylene Carbonate [4]

Boronic AcidProductHeating MethodReaction Time (h)Average Yield (%)
2-Naphthaleneboronic acid2-(Naphthalen-2-yl)pyridineOil Bath591
Microwave191
4-Biphenylboronic acid2-(Biphenyl-4-yl)pyridineOil Bath392
Microwave195
4-Fluorobenzeneboronic acid2-(4-Fluorophenyl)pyridineOil Bath347
Microwave172

Causality Behind Experimental Choices: The high boiling point of propylene carbonate allows for the use of elevated temperatures, which can significantly reduce reaction times, as demonstrated by the microwave-assisted reactions.[3] Its high polarity can also help to stabilize the charged intermediates in the catalytic cycle, contributing to the high yields observed.[5]

Experimental Protocol: Suzuki-Miyaura Reaction in Propylene Carbonate [4]

Suzuki_Miyaura_Workflow

  • Reaction Setup: In a round-bottom flask or a microwave vial equipped with a magnetic stir bar, combine the heterocyclic iodide (1 mmol), the corresponding boronic acid (1.25 mmol), and the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add propylene carbonate (5 mL) and a 0.5 M aqueous solution of sodium carbonate (2 mL) to the reaction vessel.

  • Reaction Conditions:

    • Conventional Heating: Place the flask in a pre-heated oil bath at 130°C and stir the reaction mixture for the specified time (typically 2-5 hours).

    • Microwave Irradiation: Heat the sealed reaction vial in a microwave reactor at a set temperature for the specified time (typically 1 hour).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Solid-Phase Peptide Synthesis (SPPS)

Acetonitrile and N,N-dimethylformamide (DMF) are the workhorse solvents in SPPS. However, their toxicity and disposal issues have prompted the search for greener alternatives. 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) have shown great promise in this area.[6]

A study by Jad et al. evaluated 2-MeTHF and CPME as greener alternatives for the solvents most commonly employed in peptide synthesis.[7] Their findings indicated that 2-MeTHF, in combination with DIC/OxymaPure as the coupling reagent, resulted in the lowest level of racemization and the highest purity in the synthesis of a model pentapeptide.[7]

Causality Behind Experimental Choices: The lower polarity of 2-MeTHF and CPME compared to DMF can influence the swelling of the polystyrene resin, which is a critical factor for efficient coupling in SPPS.[7] The choice of coupling reagents is also crucial, as their solubility and reactivity can be solvent-dependent.

SPPS_Workflow

Experimental Protocol: Green Solid-Phase Peptide Synthesis

  • Resin Swelling: Swell the appropriate resin (e.g., polystyrene-based) in the chosen green solvent (2-MeTHF or CPME) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with a solution of piperidine in the green solvent to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with the green solvent to remove excess reagents.

  • Amino Acid Coupling: Add the Fmoc-protected amino acid and the coupling reagents (e.g., DIC and OxymaPure) in the green solvent to the resin and allow the reaction to proceed until completion.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail.

  • Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold CPME.[6]

  • Purification: Purify the peptide by preparative HPLC.

Condensation Reactions: The Knoevenagel Condensation

Deep eutectic solvents (DESs), which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, have emerged as highly effective and environmentally friendly media for a variety of organic reactions.[8] A DES composed of choline chloride and urea is a particularly popular choice due to its low cost and biodegradability.[8]

Experimental Data: Knoevenagel Condensation of Rhodanine in Choline Chloride:Urea (1:2) DES [8]

This catalyst-free approach in a deep eutectic solvent has been shown to be highly effective for the condensation of rhodanine with various aldehydes, with reactions often completing within an hour and producing excellent yields (up to 95%).[9]

Causality Behind Experimental Choices: The high polarity and hydrogen-bonding capabilities of the DES can effectively solvate the reactants and intermediates, promoting the reaction.[8] The DES itself can act as a catalyst, eliminating the need for an additional, often toxic, catalyst. The simple workup, involving precipitation of the product by adding water, is a significant advantage of this green methodology.[8]

Knoevenagel_Workflow

Experimental Protocol: Knoevenagel Condensation in a Deep Eutectic Solvent [8]

  • DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating the mixture at 80°C with stirring until a clear, homogeneous liquid is formed. Cool the DES to room temperature.

  • Reaction Setup: In a reaction vessel, add rhodanine and the desired aldehyde to the prepared DES.

  • Reaction: Stir the reaction mixture at the appropriate temperature (as determined by optimization) for the required time (typically around 1 hour).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, add water to the reaction mixture to precipitate the solid product.

  • Isolation: Collect the product by filtration, wash it with water, and dry it to obtain the pure rhodanine derivative.

Conclusion: Embracing a Greener Future in Organic Synthesis

The alternatives to acetonitrile presented in this guide offer compelling advantages in terms of sustainability, safety, and, in many cases, performance. Propylene carbonate is a robust solvent for high-temperature reactions like the Suzuki-Miyaura coupling. 2-Methyltetrahydrofuran and cyclopentyl methyl ether are demonstrating their value in the demanding field of solid-phase peptide synthesis. Deep eutectic solvents are opening up new possibilities for catalyst-free condensation reactions with simplified workups.

While a direct one-to-one replacement for acetonitrile in all applications may not be feasible, a careful consideration of the reaction type and the physicochemical properties of these green alternatives can lead to the development of more sustainable and resilient synthetic processes. By embracing these greener solvents, the scientific community can mitigate the impact of solvent shortages and contribute to a more environmentally responsible future for chemical synthesis.

References

  • Jad, Y. E., Acosta, G. A., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., El-Faham, A., & Albericio, F. (2016). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. Amino acids, 48(2), 419–426.
  • Yadav, K. K., Singh, P., & Kumar, A. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. NeuroQuantology, 18(9), 240-246.
  • Scope and limitation of propylene carbonate as a sustainable solvent in the Suzuki–Miyaura reaction. (2019). RSC Advances, 9(65), 38031-38037.
  • Propylene carbonate Suzuki Miyaura reaction. CCT Conference. Available at: [Link]

  • Panić, M., Radonić, A., & Molnar, M. (2018). Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. Molecules (Basel, Switzerland), 23(8), 1893.
  • Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2018). Solid-Phase Peptide Synthesis: the Greener, the Better. Chemistry Today, 36(6), 40-43.
  • Pd/C in Propylene Carbonate: A Sustainable Catalyst–Solvent System for the Carbonylative Suzuki–Miyaura Cross-Coupling Using N-Formylsaccharin as a CO Surrogate. (2019). The Journal of Organic Chemistry, 84(22), 14756-14765.
  • 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. (2016). Amino Acids, 48(2), 419-426.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the anticholinergic properties of related compounds is a critical step in evaluating their therapeutic potential and safety profile. Unintended anticholinergic activity can lead to a range of side effects, from dry mouth and blurred vision to cognitive impairment and delirium, making a thorough assessment essential. This guide provides an in-depth comparison of key methodologies, supported by experimental data and protocols, to enable a comprehensive evaluation of anticholinergic liability.

The Mechanistic Underpinning: Muscarinic Acetylcholine Receptors

Anticholinergic effects are primarily mediated through the blockade of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs) integral to the parasympathetic nervous system and various functions within the central nervous system (CNS).[1] There are five subtypes of mAChRs (M1-M5), each with distinct tissue distribution and signaling pathways. A compound's clinical effects are largely determined by its affinity and selectivity for these subtypes.[2]

  • M1, M3, and M5 Receptors: These subtypes typically couple through Gq/11 proteins, activating phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.

Understanding these pathways is fundamental to designing and interpreting assays to assess a compound's anticholinergic potential.

Muscarinic Receptor Signaling Pathways cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 Protein M1_M3_M5->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_1 Cellular Response Ca2->Cellular_Response_1 PKC->Cellular_Response_1 M2_M4 M2, M4 Receptors Gi_o Gi/o Protein M2_M4->Gi_o Activation AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Cellular_Response_2 Cellular Response cAMP->Cellular_Response_2

Caption: Simplified signaling pathways of muscarinic acetylcholine receptor subtypes.

In Vitro Assessment: Foundational Screening

The initial assessment of anticholinergic properties is typically performed using in vitro assays. These methods provide a controlled environment to determine a compound's direct interaction with muscarinic receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3] These assays measure the displacement of a radiolabeled ligand with a known high affinity for the receptor by the test compound. The resulting data are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.

Key Advantages:

  • Quantitative Affinity Measurement: Provides a precise measure of how tightly a compound binds to each muscarinic receptor subtype.

  • High Throughput: Can be adapted for screening large numbers of compounds.

  • Subtype Selectivity: Allows for the determination of a compound's binding profile across all five muscarinic receptor subtypes.

Experimental Workflow: Competitive Radioligand Binding Assay

Radioligand Binding Assay Workflow cluster_workflow Workflow Prep Prepare cell membranes expressing a specific muscarinic receptor subtype Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound Prep->Incubate Separate Separate bound from free radioligand via filtration Incubate->Separate Quantify Quantify radioactivity of the bound ligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

  • Preparation of Cell Membranes:

    • Culture cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add varying concentrations of the test compound.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective antagonist).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist like atropine).

  • Incubation:

    • Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove any unbound radioligand.

    • Dry the filter mat and measure the radioactivity of each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Cell-Based Assays

Functional assays measure the downstream consequences of receptor activation or blockade, providing insights into a compound's efficacy as an antagonist. For M1, M3, and M5 receptors, a common approach is to measure changes in intracellular calcium concentration.

Key Advantages:

  • Measures Functional Activity: Determines whether a compound is an antagonist, agonist, or partial agonist.

  • Physiologically Relevant: Assesses the compound's effect on a cellular signaling pathway.

  • Complements Binding Data: Provides a more complete picture of a compound's pharmacological profile.

Experimental Workflow: Calcium Flux Assay

Calcium Flux Assay Workflow cluster_workflow Workflow Load Load cells expressing an M1, M3, or M5 receptor with a calcium-sensitive dye PreIncubate Pre-incubate cells with varying concentrations of the test compound Load->PreIncubate Stimulate Stimulate the cells with a muscarinic agonist (e.g., carbachol) PreIncubate->Stimulate Measure Measure the change in fluorescence, indicating calcium mobilization Stimulate->Measure Analyze Analyze data to determine the IC50 of the test compound Measure->Analyze

Caption: General workflow for a calcium flux functional assay.

Detailed Protocol: Calcium Flux Assay for M1 Receptor Antagonism

  • Cell Preparation:

    • Plate cells stably expressing the human M1 muscarinic receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period at 37°C.

  • Compound Addition:

    • Add varying concentrations of the test compound to the wells and incubate for a defined period to allow the compound to bind to the receptors.

  • Agonist Stimulation and Measurement:

    • Use a fluorescence plate reader with an automated injection system (e.g., a FLIPR or FlexStation) to add a known concentration of a muscarinic agonist (e.g., carbachol) to all wells simultaneously.

    • Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response as a function of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.

Comparative In Vitro Data

The following table presents a compilation of reported Ki values for four well-characterized compounds across the five human muscarinic receptor subtypes. It is important to note that absolute values can vary between studies due to different experimental conditions.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Primary Anticholinergic Class
Atropine ~1-2~2-4~1-2~1-3~1-3Non-selective Muscarinic Antagonist
Scopolamine ~0.4-1~1.5-5.3~0.3-1~0.4-1.5~0.3-1Non-selective Muscarinic Antagonist
Amitriptyline ~10-20~30-50~20-40~25-45~30-50Tricyclic Antidepressant
Diphenhydramine ~50-100~200-400~100-200~150-300~100-250First-Generation Antihistamine

Note: These are approximate values compiled from various sources and should be used for comparative purposes.[1][2][4][5][6][7][8][9]

In Vivo Assessment: Evaluating Physiological Effects

While in vitro assays are crucial for initial screening, in vivo studies are necessary to understand a compound's anticholinergic effects in a complex biological system. These studies can reveal effects on various physiological functions and provide insights into potential clinical side effects.

Assessment of Peripheral Anticholinergic Effects: Pilocarpine-Induced Salivation in Rats

A classic method for evaluating peripheral muscarinic blockade is to measure the inhibition of salivation induced by a muscarinic agonist like pilocarpine.[10][11][12][13][14]

Detailed Protocol: Pilocarpine-Induced Salivation in Rats

  • Animal Preparation:

    • Use adult male rats (e.g., Sprague-Dawley).

    • Anesthetize the animals (e.g., with a ketamine/xylazine mixture or isoflurane). Anesthesia must be carefully chosen to minimize its impact on salivation.[12]

    • Administer the test compound at various doses via an appropriate route (e.g., intraperitoneal, oral). Control animals receive the vehicle.

  • Salivation Induction and Collection:

    • After a suitable pre-treatment time, administer a subcutaneous injection of pilocarpine hydrochloride (e.g., 4 mg/kg) to stimulate salivation.

    • Immediately after pilocarpine administration, place pre-weighed cotton balls into the animal's mouth.

    • Collect the saliva-soaked cotton balls at regular intervals (e.g., every 5 minutes for 30 minutes).

  • Quantification and Analysis:

    • Weigh the cotton balls immediately after collection to determine the amount of saliva produced.

    • Calculate the total volume of saliva secreted over the collection period.

    • Compare the saliva production in the test compound-treated groups to the vehicle-treated control group to determine the dose-dependent inhibitory effect of the compound.

Assessment of Central Anticholinergic Effects: Scopolamine-Induced Cognitive Impairment in the Morris Water Maze

Anticholinergic compounds that cross the blood-brain barrier can impair learning and memory. The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[15][16][17][18] A scopolamine-induced deficit in this task is a common model for evaluating the central anticholinergic liability of a test compound or the efficacy of cognitive enhancers.

Detailed Protocol: Morris Water Maze

  • Apparatus:

    • A large circular pool filled with opaque water.

    • A small escape platform hidden just below the water's surface.

    • Visual cues are placed around the pool for spatial navigation.

  • Procedure:

    • Acquisition Phase (e.g., 4 days):

      • Administer the test compound or vehicle to the animals (e.g., mice) daily before the trials.

      • To induce a cognitive deficit, a separate group of animals is treated with scopolamine (e.g., 1 mg/kg, i.p.).

      • Place each animal in the pool from different starting positions and allow it to swim until it finds the hidden platform.

      • Record the time it takes to find the platform (escape latency) and the path taken using a video tracking system.

      • If the animal does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

    • Probe Trial (e.g., Day 5):

      • Remove the platform from the pool.

      • Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).

      • Record the time spent in the quadrant where the platform was previously located.

  • Data Analysis:

    • During the acquisition phase, a decrease in escape latency over the training days indicates learning. Compare the learning curves between the different treatment groups.

    • In the probe trial, a preference for the target quadrant (spending significantly more time there) indicates memory retention. Compare the time spent in the target quadrant between the groups. A compound with central anticholinergic properties will impair performance in this task, similar to scopolamine.

Regulatory Context: ICH S7A Guidelines

The International Council for Harmonisation (ICH) S7A guidelines for safety pharmacology studies for human pharmaceuticals recommend the evaluation of a compound's effects on vital functions, including the central nervous system and the autonomic nervous system.[12][19][20][21] The assessment of anticholinergic properties falls squarely within this guidance. The "core battery" of tests should include assessments of CNS function (e.g., motor activity, behavioral changes, coordination) and autonomic function (e.g., effects on heart rate and blood pressure).[19][20] The in vivo models described above are examples of studies that can be used to fulfill these requirements.

Conclusion: A Multi-faceted Approach to a Critical Assessment

Assessing the anticholinergic properties of related compounds requires a multi-faceted approach that combines in vitro and in vivo methodologies. Radioligand binding assays provide essential information on a compound's affinity and selectivity for muscarinic receptor subtypes, while functional cell-based assays offer insights into its antagonist activity. In vivo studies are crucial for understanding the physiological consequences of muscarinic receptor blockade in a whole organism, providing a more complete picture of a compound's potential for anticholinergic side effects. By employing a systematic and rigorous testing cascade, researchers can effectively characterize the anticholinergic profile of novel compounds, enabling informed decisions in the drug development process.

References

  • ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Sałat, K., et al. (2018). A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairaments in the Morris Water Maze. Frontiers in Pharmacology, 9, 126. [Link]

  • Wang, Y., et al. (2018). DL0410 Ameliorates Memory and Cognitive Impairments Induced by Scopolamine via Increasing Cholinergic Neurotransmission in Mice. Molecules, 23(11), 2899. [Link]

  • Kallman, M. J., et al. (2019). CNS Safety Screening Under ICH S7A Guidelines Requires Observations of Multiple Behavioral Units to Assess Motor Function. International Journal of Toxicology, 38(5), 339-356. [Link]

  • Vivotecnia. Safety pharmacology - Core Battery of studies- ICH S7A/S7B. [Link]

  • Laczó, J., et al. (2017). Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans. Psychopharmacology, 234(4), 535-547. [Link]

  • Malick, J. B., & Barnett, A. (1975). Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice. Journal of Pharmaceutical Sciences, 64(6), 1066-1068. [Link]

  • Naclerio, R. M., & Baroody, F. M. (1995). In vivo human models for the study of anticholinergic drugs. Journal of Allergy and Clinical Immunology, 95(5 Pt 2), 1069-1079. [Link]

  • European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals. [Link]

  • Watson, G. E., et al. (1990). The Effect of Chronic Atropine Treatment on Salivary Composition and Caries in Rats. Journal of Dental Research, 68(12), 1739-1745. [Link]

  • Ad-Dab'bagh, Y. A., & Al-Hayali, S. M. (2018). Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation. Journal of Visualized Experiments, (135), e57503. [Link]

  • Snyder, S. H., & Yamamura, H. I. (1977). Antidepressant drugs and brain cholinergic receptors. Archives of General Psychiatry, 34(2), 236-239. [Link]

  • Furey, M. L., & Drevets, W. C. (2006). Antidepressant Effects of the Muscarinic Cholinergic Receptor Antagonist Scopolamine: A Review. Biological Psychiatry, 60(2), 117-124. [Link]

  • Mayer, T., et al. (2016). Limitations of the Anticholinergic Activity Assay and Assay-Based Anticholinergic Drug Scales. The American Journal of Geriatric Psychiatry, 24(12), 1149-1157. [Link]

  • Lochner, M., & Lummis, S. C. (2016). The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. Neuropharmacology, 108, 221-228. [Link]

  • ResearchGate. Ki values of five muscarinic receptors antagonists (Scopolamine, Biperiden, Pirenzepine, VU0255035, SCH2262006). [Link]

  • Goldman, P., Scranton, T., & Messer, W. S. (1989). Interaction of amitriptyline with muscarinic receptor subtypes in the rat brain. Neurochemistry International, 14(4), 447-454. [Link]

  • Witkin, J. M., et al. (2014). M1 and m2 muscarinic receptor subtypes regulate antidepressant-like effects of the rapidly acting antidepressant scopolamine. The Journal of Pharmacology and Experimental Therapeutics, 351(2), 448-456. [Link]

  • Stewart, J., et al. (1991). The pharmacological characterisation of pilocarpine-induced purposeless chewing behaviour in the rat. Psychopharmacology, 105(4), 543-548. [Link]

  • Navarria, A., et al. (2015). Rapid antidepressant actions of scopolamine: Role of medial prefrontal cortex and M1-subtype muscarinic acetylcholine receptors. Neurobiology of Disease, 82, 254-261. [Link]

  • ZeClinics. (2022). Differences between in vitro, in vivo and in silico assays in preclinical research. [Link]

  • Pont, L. G., et al. (2015). Measuring anticholinergic drug exposure in older community-dwelling Australian men: a comparison of four different measures. British Journal of Clinical Pharmacology, 80(5), 1169-1175. [Link]

  • Ishii, M., et al. (2024). Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum. Basic & Clinical Pharmacology & Toxicology. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 2-(Isopropylamino)acetonitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and quality control analysts in drug development, the accurate quantification of intermediates like 2-(Isopropylamino)acetonitrile is paramount for ensuring reaction efficiency, yield, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of various analytical techniques for the quantitative determination of this compound within a complex reaction matrix. We will delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetric methods, offering field-proven insights and detailed experimental protocols.

Understanding the Analyte and the Challenge

This compound is a small, polar molecule featuring both a secondary amine and a nitrile functional group. The analytical challenge lies in selectively and accurately quantifying this compound in the presence of starting materials (e.g., isopropylamine, formaldehyde, cyanide salts), solvents, and potential side-products. The choice of analytical method will depend on several factors, including the required sensitivity, selectivity, sample throughput, and the available instrumentation.

Comparative Overview of Analytical Methodologies

The selection of an optimal analytical technique is a critical decision in process development. Below is a summary of the primary methods discussed in this guide, followed by a detailed exploration of each.

Method Principle Primary Advantages Primary Limitations Typical Application
GC-MS Separation by volatility and partitioning, detection by mass-to-charge ratio.High selectivity and sensitivity, structural confirmation.May require derivatization for polar analytes; thermal lability can be an issue.Impurity profiling, low-level quantification.
HPLC-UV/MS Separation by partitioning between a mobile and stationary phase, UV or MS detection.Wide applicability, robust, suitable for non-volatile and thermally labile compounds.UV detection requires a chromophore; MS detection increases cost and complexity.Routine in-process control, purity analysis.
qNMR Signal intensity is directly proportional to the number of nuclei.No need for identical reference standards, provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods, potential for signal overlap.Absolute quantification, reaction kinetics monitoring.
Titration Neutralization of the basic amine with a standardized acid.Cost-effective, simple, no specialized equipment needed.Non-selective (titrates all bases), lower sensitivity, not suitable for complex mixtures.High-concentration assay of the bulk material.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polarity of the secondary amine, direct analysis of this compound can be challenging, often leading to poor peak shape and adsorption on the column. Derivatization is therefore a common strategy to improve its chromatographic behavior.

Causality Behind Experimental Choices in GC-MS
  • Derivatization: The primary reason for derivatizing aliphatic amines is to reduce their polarity and increase their volatility, which minimizes peak tailing and improves separation efficiency on standard non-polar GC columns[1][2]. Silylation or acylation are common derivatization approaches.

  • Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point as it provides a balance of interactions for a range of analytes.

  • Injection Mode: A splitless injection is typically used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity[3].

Experimental Protocol: GC-MS (Example)
  • Sample Preparation (Derivatization with BSTFA):

    • Accurately weigh approximately 10 mg of the reaction mixture into a vial.

    • Add 1 mL of a suitable solvent (e.g., acetonitrile) and an internal standard (e.g., dodecane at a known concentration).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless).

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes[4].

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Data Interpretation

Quantification is performed by creating a calibration curve of the peak area ratio of the derivatized analyte to the internal standard versus the concentration of the analyte. The mass spectrum will aid in confirming the identity of the peak.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Solvent Add Solvent & IS Sample->Solvent Derivatize Derivatize (BSTFA) Solvent->Derivatize Heat Heat (70°C) Derivatize->Heat Inject Inject into GC Heat->Inject Separate Separation on Column Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for quantitative GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique in pharmaceutical analysis. For a polar compound like this compound, Reversed-Phase (RP) HPLC is a suitable choice. As the analyte lacks a strong chromophore, UV detection at low wavelengths (e.g., < 220 nm) or the use of a more universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) is necessary. Derivatization can also be employed to introduce a UV-active or fluorescent tag[5][6].

Causality Behind Experimental Choices in HPLC
  • Column Selection: A C18 column is the workhorse of RP-HPLC and provides good retention for moderately polar compounds. The choice of a specific C18 phase (e.g., end-capped) can minimize interactions with residual silanols, improving peak shape for basic analytes.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for RP-HPLC[7]. The addition of a buffer or an acid like formic or trifluoroacetic acid is crucial to control the ionization state of the amine, ensuring consistent retention and good peak symmetry.

  • Detection: Low UV detection (e.g., 210 nm) is a simple approach, but may suffer from interference from other components in the reaction mixture. LC-MS provides superior selectivity and sensitivity.

Experimental Protocol: RP-HPLC-UV (Example)
  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient: Start at 5% A, increase to 50% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

Data Interpretation

Quantification is achieved by external standard calibration, where the peak area of the analyte is plotted against its concentration. Method validation should confirm linearity, accuracy, and precision in the desired concentration range[8][9].

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Dilute Dilute in Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate RP-C18 Separation Inject->Separate Detect UV/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify qNMR_Logic cluster_input Inputs cluster_nmr NMR Data cluster_constants Constants Mass_Analyte Mass of Analyte Mixture Calculation Calculation Mass_Analyte->Calculation Mass_Std Mass of Internal Standard Mass_Std->Calculation Purity_Std Purity of Internal Standard Purity_Std->Calculation Integral_Analyte Integral of Analyte Signal Integral_Analyte->Calculation Integral_Std Integral of Standard Signal Integral_Std->Calculation N_Analyte Number of Protons (Analyte) N_Analyte->Calculation N_Std Number of Protons (Standard) N_Std->Calculation MW_Analyte MW of Analyte MW_Analyte->Calculation MW_Std MW of Standard MW_Std->Calculation Result Analyte Purity Calculation->Result

Caption: Logical relationship of inputs for qNMR purity determination.

Titrimetric Analysis

Titration is a classical analytical method that can be used to determine the total basic content of the reaction mixture. While not specific to this compound, it can be a rapid and cost-effective method for estimating the overall conversion of a basic starting material to basic products.

Causality Behind Experimental Choices in Titration
  • Solvent: A non-aqueous solvent like glacial acetic acid is often used for the titration of weak bases like amines. It enhances the basicity of the amine, leading to a sharper endpoint.[8]

  • Titrant: Perchloric acid is a strong acid in non-aqueous media and is commonly used as the titrant.

  • Endpoint Detection: A potentiometric endpoint is generally more accurate and reproducible than a colorimetric indicator.

Experimental Protocol: Non-Aqueous Titration (Example)
  • Preparation of 0.1 N Perchloric Acid: Prepare and standardize against potassium hydrogen phthalate.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the reaction mixture (to consume 15-20 mL of titrant) into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

  • Titration:

    • Titrate with standardized 0.1 N perchloric acid using a potentiometer with a suitable electrode system.

    • Record the volume of titrant at the inflection point of the titration curve.

Data Interpretation

The amount of this compound is calculated based on the stoichiometry of the reaction with perchloric acid (1:1). It is important to remember that this method will also quantify any other basic species present in the mixture.

Method Validation and Comparison

A validated analytical method is crucial for ensuring reliable results. Key validation parameters according to ICH guidelines include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[8][9] The table below provides a hypothetical comparison of typical validation data for the discussed methods.

Parameter GC-MS (derivatized) HPLC-UV qNMR Titration
Linearity (r²) > 0.995> 0.998N/A (primary method)N/A
Range 1 - 200 µg/mL5 - 500 µg/mL0.1 - 20 mg/mL> 1 mg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 5%< 2%< 3%< 5%
LOQ ~1 µg/mL~5 µg/mL~0.1 mg/mL~1 mg/mL
Specificity High (MS detection)Moderate (can be improved with MS)High (distinct signals)Low (titrates all bases)

Conclusion and Recommendations

The choice of the most suitable analytical method for the quantitative analysis of this compound in a reaction mixture is context-dependent.

  • For in-process control where speed and robustness are key, HPLC-UV is often the preferred method.

  • For impurity profiling and trace analysis , the high sensitivity and specificity of GC-MS (with derivatization) are invaluable.

  • When a pure analytical standard is unavailable or for absolute quantification and mechanistic studies , qNMR is the method of choice.

  • For a rapid, low-cost estimation of total amine content in a relatively clean reaction mixture, titration can be a useful tool.

Ultimately, a multi-faceted approach, potentially using one method for routine analysis and another for orthogonal verification, provides the highest level of confidence in the quality and consistency of the manufacturing process.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • PubMed. (n.d.). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Retrieved from [Link]

  • PubMed. (n.d.). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. Retrieved from [Link]

  • ResearchGate. (2025). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Retrieved from [Link]

  • ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Retrieved from [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Kluedo. (n.d.). Quantitative NMR methods for reaction and process monitoring. Retrieved from [Link]

  • NIH. (n.d.). Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. Retrieved from [Link]

  • NIH. (n.d.). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-Amino-aldononitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-aldononitriles

In the landscape of modern medicinal chemistry and drug development, 2-amino-aldononitriles represent a class of exceptionally versatile chiral building blocks. These molecules are pivotal intermediates in the synthesis of α-amino acids, novel amino sugars, and a variety of nitrogen-containing heterocyclic compounds that form the backbone of many therapeutic agents.[1][2] Their significance extends from their potential role in prebiotic chemical evolution to their practical application as synthons for complex bioactive molecules.[1][3] The nitrile group, a unique pharmacophore, can enhance a molecule's metabolic stability and its binding interactions with biological targets, making it a desirable feature in drug design.[4][5]

However, the synthesis and structural elucidation of 2-amino-aldononitriles are not without challenges. Historical literature contains contradictory data, and the control of stereochemistry at the newly formed C-2 chiral center is paramount for biological activity.[1] This guide provides a comprehensive review of the primary synthetic routes, offers a comparative analysis of their respective strengths and weaknesses, and details the critical characterization techniques required for unambiguous structural validation, empowering researchers to confidently synthesize and utilize these valuable intermediates.

Part 1: A Comparative Guide to Synthetic Methodologies

The synthesis of 2-amino-aldononitriles primarily revolves around the addition of a cyanide equivalent to an imine or iminium ion precursor. The choice of methodology is dictated by the desired scale, substrate scope, and, most critically, the required level of stereochemical control.

The Classical Strecker & Cyanohydrin Synthesis

The most established and straightforward method is the Strecker synthesis, or a related cyanohydrin-type reaction.[6][7] This multicomponent reaction involves the condensation of an aldose (sugar aldehyde) with an amine to form a glycosylamine, which exists in equilibrium with its imine form. Subsequent nucleophilic attack by a cyanide anion on the imine carbon generates the 2-amino-aldononitrile.[8][9]

Causality Behind Experimental Choices:

  • Amine Source: Ammonia, primary, or secondary amines can be used. The choice of amine dictates the N-substitution in the final product.[7] Aniline is often used for cleaner reactions due to its lower nucleophilicity compared to alkylamines, which can sometimes lead to byproducts.[1]

  • Cyanide Source: While highly toxic hydrogen cyanide (HCN) was used historically, safer alternatives like potassium cyanide (KCN), sodium cyanide (NaCN), or trimethylsilyl cyanide (TMSCN) are now standard.[1][10] The reaction is typically performed in acidic or buffered media to generate the necessary HCN in situ.[9]

  • Protocol Strategy: A two-step protocol, involving the pre-formation and isolation of the glycosylamine intermediate before the addition of cyanide, generally leads to cleaner reactions and higher yields by avoiding the formation of byproducts like aminoamides.[1]

This classical approach typically results in the preferential formation of the threo diastereomer, a stereochemical outcome that has now been definitively established through X-ray crystallography.[1]

Asymmetric Synthesis: The Pursuit of Enantiopurity

For pharmaceutical applications, achieving high enantiomeric excess (ee) is non-negotiable. Asymmetric Strecker reactions introduce chirality by employing either a chiral auxiliary or a chiral catalyst.

  • Chiral Auxiliary Approach: This method involves reacting the starting aldehyde with a chiral amine (the auxiliary). The inherent chirality of the auxiliary directs the cyanide addition to one face of the imine intermediate, leading to the formation of diastereomers that can be separated. The auxiliary is then cleaved to yield the enantiomerically enriched product.[11]

  • Catalytic Asymmetric Approach: This more advanced strategy utilizes a chiral catalyst (e.g., a metal complex or an organocatalyst) to create a chiral environment around the achiral imine substrate.[9][12] This approach is highly atom-economical and can achieve exceptional levels of enantioselectivity (>99% ee).[6][13]

Biocatalytic Synthesis: A Green Chemistry Alternative

Enzymatic methods offer a sustainable and highly selective alternative to traditional chemical synthesis.[14] Aldoxime dehydratases, for example, can catalyze the dehydration of aldoximes (formed from the condensation of an aldehyde with hydroxylamine) to generate nitriles under mild, aqueous conditions, completely avoiding the use of toxic cyanide reagents.[15][16] This approach is particularly promising for industrial-scale synthesis where safety and environmental impact are major concerns.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Aldose Aldose Synthesis_Method Classical Strecker Asymmetric Synthesis Biocatalysis Aldose->Synthesis_Method Amine Amine Amine->Synthesis_Method Cyanide_Source Cyanide Source (e.g., KCN, TMSCN) Cyanide_Source->Synthesis_Method (if applicable) Product 2-Amino-aldononitrile (Crude Product) Synthesis_Method->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (GC/MS, ESI-MS) Product->MS Xray X-ray Crystallography Product->Xray Validated_Structure Validated Structure & Stereochemistry NMR->Validated_Structure MS->Validated_Structure Xray->Validated_Structure

Caption: General workflow from starting materials to a validated 2-amino-aldononitrile structure.

Comparative Data Summary

The following table provides a comparative overview of the primary synthetic methodologies.

ParameterClassical Strecker/CyanohydrinAsymmetric Strecker SynthesisBiocatalytic Synthesis (e.g., Nitrilase)
Starting Material Aldose, Amine, Cyanide SaltAldose, Chiral Auxiliary/Amine, CyanideAldose, Ammonia, Nitrilase Enzyme
Typical Yield 60-85%75-90%80-95%[11]
Stereoselectivity Racemic or Diastereoselective (threo)High Enantiomeric Excess (>95% ee)[11]High Enantiomeric Excess (>99% ee)[11]
Key Reagents KCN, NH₄ClChiral catalyst or auxiliary (e.g., (R)-phenylglycine amide)Nitrilase enzyme
Reaction Conditions Aqueous/alcoholic solvent, RTAnhydrous organic solvent, often low temp.Aqueous buffer, physiological pH/temp.
Key Advantage Simplicity, cost-effectivePrecise stereochemical controlHigh selectivity, green, cyanide-free
Key Disadvantage Poor stereocontrol, use of cyanideHigher cost (catalyst/auxiliary)Limited substrate scope, enzyme stability
Scalability HighModerate to HighHigh[11]

Part 2: Authoritative Characterization Protocols

Accurate structural and stereochemical characterization is critical. Due to inconsistencies in historical data, a multi-technique approach is essential for unambiguous validation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the workhorse for initial structural elucidation.

  • ¹³C NMR: The most diagnostic signal is the nitrile carbon (C≡N), which appears in a distinct region of the spectrum, typically around δ 115-120 ppm.[1] Its observation unequivocally confirms the presence of the nitrile group.

  • ¹H NMR: The chemical shift of the proton at C-2 is highly informative. For acylated derivatives, this proton signal can shift significantly, providing evidence of the molecular structure.[1] In some cases, the NH protons of the amino group can be observed, though they are often broad and exchangeable with D₂O.[17]

Protocol: NMR Sample Preparation

  • Dissolve the Sample: Accurately weigh and dissolve 5-10 mg of the purified 2-amino-aldononitrile derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz). For samples containing exchangeable protons, ensure the sample is free of D₂O, potentially using a coaxial insert for the lock solvent.[18]

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and, through fragmentation, the structure of the synthesized compound.

  • Technique: Electrospray ionization (ESI-MS) is commonly used to observe the protonated molecule [M+H]⁺.[1]

  • Derivatization for GC/MS: For analysis by Gas Chromatography-Mass Spectrometry (GC/MS), the polar hydroxyl and amino groups are typically protected, often through acetylation with acetic anhydride.[19] This derivatization increases volatility and provides characteristic fragmentation patterns that can be used for quantitative analysis and isotope enrichment studies.[19][20]

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for structural analysis. It provides an unambiguous three-dimensional picture of the molecule, allowing for the absolute determination of its constitution and stereochemistry.[21][22] This technique has been instrumental in correcting previous structural misassignments in the literature for this class of compounds and confirming the stereochemistry at C-2.[1]

Protocol: Crystal Growth for X-ray Analysis

  • Purification: Ensure the compound is of the highest possible purity (>99%).

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment. Slow evaporation over several days to weeks may yield single crystals suitable for diffraction.

  • Data Collection: A suitable single crystal is mounted on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data is then collected by rotating the crystal in a monochromatic X-ray beam.[23]

Infrared (IR) and Raman Spectroscopy

While not as structurally definitive as NMR or X-ray, these techniques provide a quick diagnostic check. The C≡N stretching vibration gives a characteristic signal. In IR spectra, this band can be weak or absent, but it is typically a sharp and easily identifiable band around 2220 cm⁻¹ in the Raman spectrum.[1]

Logical Comparison of Synthetic Routes

G start Project Goal: Synthesize a 2-Amino-aldononitrile q1 Is high enantiopurity critical? start->q1 classical Use Classical Strecker / Cyanohydrin Synthesis q1->classical No q2 Is use of cyanide reagents a major concern? q1->q2 Yes end Final Product classical->end Outcome: Racemic or Diastereomeric Mixture asymmetric Use Catalytic Asymmetric Synthesis asymmetric->end Outcome: High ee Product biocatalytic Consider Biocatalytic Route biocatalytic->end Outcome: High ee Product, Green Process q2->asymmetric No q2->biocatalytic Yes

Caption: Decision logic for selecting a synthetic methodology.

Part 3: Detailed Experimental Workflow

Representative Protocol: Cyanohydrin Synthesis from D-Arabinose

This protocol is adapted from established literature procedures for the synthesis of 2-amino-2-deoxy-D-glucononitrile.[1]

  • Glycosylamine Formation:

    • Suspend D-arabinose (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Bubble anhydrous ammonia gas through the suspension for 30-45 minutes until the solid dissolves.

    • Seal the flask and stir at room temperature for 24 hours.

    • Remove the solvent under reduced pressure to obtain the crude glycosylamine as a solid.

  • Cyanohydrin Formation:

    • Dissolve the crude glycosylamine in anhydrous methanol.

    • Caution: Work in a well-ventilated fume hood. Cool the solution to 0 °C.

    • Slowly add a solution of hydrogen cyanide in methanol (1.2 eq) dropwise over 30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 48 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

    • Purify the resulting 2-amino-aldononitrile by column chromatography on silica gel or by recrystallization.

Representative Protocol: Derivatization for GC/MS Analysis

This protocol is based on methods for analyzing amino sugars in complex matrices.[24]

  • Acetylation:

    • Place the dry, purified 2-amino-aldononitrile (~1 mg) in a 2 mL reaction vial.

    • Add 200 µL of acetic anhydride and 200 µL of pyridine.

    • Seal the vial tightly and heat at 100 °C for 1 hour.

    • Cool the vial to room temperature.

  • Work-up:

    • Evaporate the reagents to dryness under a stream of nitrogen gas.

    • Add 1 mL of 1M HCl to the residue, cap, and vortex thoroughly. Allow the layers to separate.

    • Carefully remove and discard the upper aqueous phase.

    • Wash the remaining organic phase three times with 1 mL of deionized water, removing the aqueous layer each time.

    • Dry the final organic solution under a stream of nitrogen.

  • Analysis:

    • Dissolve the dry residue in 300 µL of ethyl acetate-hexane (1:1 v/v).

    • Transfer the solution to a GC vial with a micro-insert.

    • Inject 1 µL into the GC/MS system for analysis.

Conclusion

2-Amino-aldononitriles are indispensable chiral intermediates whose reliable synthesis and characterization are crucial for advancing drug discovery. The classical Strecker and cyanohydrin methods provide accessible routes, while modern asymmetric and biocatalytic approaches deliver the high enantiopurity required for pharmaceutical development. A rigorous, multi-faceted characterization strategy, leveraging NMR, MS, and crucially, X-ray crystallography, is essential to ensure structural and stereochemical integrity. By understanding the causality behind the various synthetic and analytical protocols, researchers can confidently and efficiently harness the power of these versatile building blocks.

References

  • Reyes-Corral, T., et al. (2021). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. Molecules, 26(15), 4487. [Link]

  • He, H., et al. (2011). Mass spectrometric characterization of amino sugar aldononitrile acetate derivatives used for isotope enrichment assessment of microbial residues. Soil Biology and Biochemistry, 43(6), 1147-1153. [Link]

  • Grokipedia. (n.d.). Strecker amino acid synthesis. Grokipedia. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. [Link]

  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Wikipedia. [Link]

  • Li, Y., et al. (2025). Development of aldononitrile derivatives for the determination of natural and 13c-enriched amino sugars by gas chromatography-combustion-isotope ratio mass spectrometry. Journal of Chromatography A, 1757, 466158. [Link]

  • Li, Y., et al. (2025). Development of Aldononitrile Derivatives for the Determination of Natural and 13C-Enriched Amino Sugars by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. ResearchGate. [Link]

  • Request PDF. (2009). Catalytic Asymmetric Synthesis of α-Amino Acids. ResearchGate. [Link]

  • Yamaguchi, T., & Asano, Y. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. Journal of Biotechnology, 384, 20-28. [Link]

  • Macmillan Group. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group, Princeton University. [Link]

  • Seebach, D., et al. (2010). Recent Advances in the Catalytic Asymmetric Synthesis of β‐ and β‐Amino Acids. Angewandte Chemie International Edition, 49(28), 4866-4897. [Link]

  • Denktas, T., et al. (2018). Biocatalytic Synthesis of Nitriles through Dehydration of Aldoximes: The Substrate Scope of Aldoxime Dehydratases. ChemBioChem, 19(8), 768-779. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 2-amino-2',5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile 4b. ResearchGate. [Link]

  • Bošković, N., et al. (2011). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 9, 7431-7437. [Link]

  • ResearchGate. (2018). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of (a) 2-aminobenzonitrile with (b) [HMIm][Im] (pKa...). ResearchGate. [Link]

  • Walia, J. S., et al. (1976). Studies of Nitriles. VII. Synthesis and Properties of 2-Amino-3,3-dichloroacrylonitrile (ADAN). The Journal of Organic Chemistry, 41(11), 1976-1980. [Link]

  • Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. [Link]

  • Cantillo, D., & Kappe, C. O. (2017). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 19, 5373-5377. [Link]

  • Guo, H. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 700461. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • The Unprofessorsional. (2021, September 26). Understanding x-ray crystallography structures. YouTube. [Link]

  • G. Palma, G., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(16), 2969. [Link]

  • Wikipedia. (2024). X-ray crystallography. Wikipedia. [Link]

  • de Oliveira, R. B., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 14, 1851-1868. [Link]

  • Liang, C., et al. (2011). GC-based Detection of Aldononitrile Acetate Derivatized Glucosamine and Muramic Acid for Microbial Residue Determination in Soil. Journal of Visualized Experiments, (54), 2820. [Link]

  • Iwahara, J., et al. (2017). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. Methods in Enzymology, 566, 217-243. [Link]

  • National Institute of Standards and Technology. (n.d.). Aminoacetonitrile. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Isopropylamino)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With this comes the critical responsibility of ensuring that all waste, particularly reactive intermediates like 2-(Isopropylamino)acetonitrile, is managed and disposed of with the utmost attention to safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles for handling hazardous chemical waste.

Hazard Assessment and Chemical Profile

Understanding the potential hazards of this compound is the foundation of its safe management. Based on its functional groups, the following hazards should be anticipated:

  • Toxicity: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1][2][3] Metabolism of some nitriles can release cyanide, a potent toxin.[1][3]

  • Flammability: Like acetonitrile, this compound is likely a flammable liquid.[1][2][4] Vapors may form explosive mixtures with air and can travel to an ignition source.[1]

  • Reactivity: this compound may be incompatible with strong oxidizing agents, strong acids, and reducing agents.[4] Mixing with incompatible materials can lead to vigorous reactions, heat generation, and the release of toxic gases.[5]

  • Irritation: The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[6][7]

Hazard Category Anticipated Risk Primary Safety Concern
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][2][6]Potential for cyanide poisoning.[1][3]
Flammability Highly flammable liquid and vapor.[1][2][4]Fire and explosion hazard.[8]
Eye Irritation Causes serious eye irritation.[2][6]Risk of significant eye damage.
Skin Irritation May cause skin irritation.[6]Dermal absorption and local irritation.
Incompatibility Reacts with strong acids, bases, and oxidizing agents.[4]Uncontrolled exothermic reactions.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the correct PPE is mandatory. This is a non-negotiable aspect of laboratory safety.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for the specific solvent used with the nitrile compound.[9] For extended contact, consider thicker gloves or double-gloving.

  • Eye Protection: Chemical splash goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A flame-retardant lab coat should be worn. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of this compound, including waste consolidation, should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[10]

Waste Segregation and Containment: A Critical Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste stream, including any solvents.

  • Incompatible Wastes: Never mix this compound waste with incompatible materials.[5] This includes:

    • Strong Acids (e.g., hydrochloric acid, sulfuric acid)

    • Strong Bases (e.g., sodium hydroxide)

    • Oxidizing Agents (e.g., peroxides, nitrates)

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from heat sources and direct sunlight.[11] Secondary containment is highly recommended to mitigate the impact of any potential leaks.[12]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Cleanup Protocol:
  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety office.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[8]

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to dike the spill and prevent it from spreading.[8][13]

  • Absorb and Collect: Carefully absorb the spilled material, working from the outside in.[13] Place the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soapy water), and collect the decontamination materials as hazardous waste.[13][14]

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

Disposal Workflow: A Decision-Making Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_container Select a Labeled, Compatible Hazardous Waste Container fume_hood->waste_container segregation Is the waste free of incompatible materials? waste_container->segregation transfer Carefully Transfer Waste to the Container segregation->transfer Yes remediate Consult EHS for Decontamination/Neutralization Before Disposal segregation->remediate No seal_store Seal Container and Store in Secondary Containment in a Designated Satellite Area transfer->seal_store disposal_request Submit a Waste Pickup Request to Institutional EHS seal_store->disposal_request end End: Professional Hazardous Waste Disposal disposal_request->end remediate->transfer

Caption: Disposal workflow for this compound.

Final Disposal: The Role of Professional Services

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3][10] The final step in the disposal process is to arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] These professionals are equipped to transport and dispose of chemical waste in compliance with all local, state, and federal regulations, typically through high-temperature incineration at a permitted facility.[12]

Conclusion: A Culture of Safety

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from thorough hazard assessment and consistent use of PPE to meticulous waste segregation and professional disposal—researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to best practices is the cornerstone of a strong safety culture in any scientific endeavor.

References

  • How to Recycle Nitrile Gloves. (2022, January 4). Thomasnet. [Link]

  • NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. (1978). Centers for Disease Control and Prevention. [Link]

  • How to Properly Clean Up a Hazardous Spill. (2022, December 7). Hazmat School. [Link]

  • Nitriles Waste Compatibility. CP Lab Safety. [Link]

  • This compound hydrochloride Specifications. Capot Chemical. [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety. [Link]

  • Standard Operating Procedure for Equipment Decontamination. (2019, October 3). U.S. Environmental Protection Agency. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, October 15). Yufeng. [Link]

  • Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. (2004). PubMed. [Link]

  • Cleaning a solvent spill. (2022, February 15). Formlabs. [Link]

  • Safety Data Sheet - High Purity Acetonitrile. (2021, May 25). Unigel. [Link]

  • SOP for the safe use of Acetonitrile. LSU Health Shreveport. [Link]

  • Acetonitrile diisopropylamine. PubChem. [Link]

  • Safety Data Sheet - Acetonitrile. (2017, August 31). Ted Pella, Inc. [Link]

  • Acetonitrile. U.S. Environmental Protection Agency. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • EPA-Approved New York Hazardous Waste Regulatory Requirements. Regulations.gov. [Link]

  • How to Dispose of Acetonitrile? (2025, January 2). GZ Fanbolun Chemical. [Link]

  • Standard Operating Procedure - Acetonitrile. University of California, Santa Barbara. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Isopropylamino)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(Isopropylamino)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.